molecular formula C12H10BrNO3 B160566 Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate CAS No. 127919-32-8

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Cat. No.: B160566
CAS No.: 127919-32-8
M. Wt: 296.12 g/mol
InChI Key: IFMPSXDSMLDCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMPSXDSMLDCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374494
Record name ethyl 5-(4-bromophenyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127919-32-8
Record name ethyl 5-(4-bromophenyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127919-32-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular weight and formula of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines deduced physicochemical properties with established synthetic methodologies and contextual biological activities of closely related analogs.

Core Compound Properties

The fundamental properties of this compound have been deduced based on its constituent functional groups and data from its un-brominated parent compound, ethyl 5-phenyl-1,3-oxazole-4-carboxylate[1].

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₃Deduced
Molecular Weight 297.12 g/mol Calculated
Appearance Solid (predicted)Inferred
CAS Number Not found in searched resources-

Synthesis and Experimental Protocols

The synthesis of 5-substituted oxazoles is well-established in organic chemistry. The Van Leusen oxazole synthesis is a highly effective method for preparing such compounds from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3][4][5] This approach is a plausible and efficient route to obtain this compound.

Proposed Synthetic Pathway: Van Leusen Oxazole Synthesis

The reaction proceeds by the base-mediated cycloaddition of ethyl 2-isocyano-2-tosylacetate (a derivative of TosMIC) with 4-bromobenzaldehyde.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 Ethyl 2-isocyano-2-tosylacetate p1 This compound r1->p1 r2 4-Bromobenzaldehyde r2->p1 c1 Base (e.g., K₂CO₃) c1->p1 Mediates c2 Solvent (e.g., Methanol, THF) c2->p1 Dissolves

Caption: Proposed synthesis of the target compound via the Van Leusen reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the Van Leusen oxazole synthesis for related compounds.[6]

  • Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol, add ethyl 2-isocyano-2-tosylacetate (1.1 eq).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the mixture portion-wise while stirring at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically stirred at room temperature for several hours or heated to reflux to increase the reaction rate.

  • Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Therapeutic Potential

Potential Signaling Pathway Involvement: COX-2 Inhibition

Many oxazole derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7] Selective COX-2 inhibition is a key mechanism for modern non-steroidal anti-inflammatory drugs (NSAIDs).

G ProInflammatory_Stimuli Pro-inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids ProInflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid via Phospholipase A₂ COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibition Inhibition Inhibition->COX2 Target_Compound Ethyl 5-(4-bromophenyl) oxazole-4-carboxylate Target_Compound->Inhibition

Caption: Potential mechanism of action via inhibition of the COX-2 pathway.

Other Potential Activities
  • Anticancer: Various substituted oxazoles have demonstrated cytotoxic activity against a range of cancer cell lines.[8][9] The specific substitution pattern on the phenyl ring is often crucial for potency.

  • Antimicrobial: The oxazole nucleus is a component of some antifungal and antibacterial agents.[10][11][12] Research in this area continues to explore new derivatives for their efficacy against resistant strains.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in drug discovery. While direct experimental data is sparse, its structural similarity to known bioactive molecules suggests that it may possess valuable anti-inflammatory, anticancer, or antimicrobial properties. The synthetic route via the Van Leusen reaction provides a reliable method for its preparation, enabling further study of its chemical and biological characteristics. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related oxazole derivatives.

References

Physical and chemical properties of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole ring substituted with a 4-bromophenyl group at the 5-position and an ethyl carboxylate group at the 4-position. The oxazole scaffold is a prominent feature in many biologically active molecules, and the presence of a bromophenyl group often imparts or enhances pharmacological properties. This document aims to provide a detailed technical overview of its physical and chemical properties, potential synthetic routes, and predicted spectral data to aid researchers in its synthesis and potential applications.

Physicochemical Properties

Due to the absence of experimental data for the title compound, the following table summarizes key physicochemical properties of structurally related compounds to provide a comparative reference.

PropertyEthyl 5-(4-bromophenyl)isoxazole-3-carboxylate[1]Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylateEthyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate
Molecular Formula C₁₂H₁₀BrNO₃C₁₁H₉BrN₂O₃C₁₃H₁₂BrNO₄
Molecular Weight 296.12 g/mol 297.10 g/mol 326.15 g/mol
Appearance SolidSolidNot specified
Melting Point Not specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified
Solubility Not specifiedNot specifiedNot specified
CAS Number 33277-15-5Not specifiedNot specified

Synthetic Routes

The synthesis of 5-aryl-oxazole-4-carboxylates can be approached through several established methods for oxazole ring formation. The selection of a specific route would depend on the availability of starting materials and desired reaction conditions.

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3][4][5] For the target compound, a potential pathway would involve the reaction of 4-bromobenzaldehyde with ethyl isocyanoacetate in the presence of a suitable base.

Van_Leusen_Synthesis 4-bromobenzaldehyde 4-Bromobenzaldehyde intermediate Oxazoline Intermediate 4-bromobenzaldehyde->intermediate + Ethyl Isocyanoacetate ethyl_isocyanoacetate Ethyl Isocyanoacetate base Base (e.g., K₂CO₃) product Ethyl 5-(4-bromophenyl)oxazole- 4-carboxylate intermediate->product Elimination of H₂O and TosH

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[6][7][8][9] A plausible route for the target compound would start with the cyanohydrin of 4-bromobenzaldehyde reacting with ethyl glyoxylate.

Fischer_Synthesis cyanohydrin 4-Bromobenzaldehyde Cyanohydrin intermediate Intermediate cyanohydrin->intermediate + Ethyl Glyoxylate glyoxylate Ethyl Glyoxylate acid Anhydrous HCl product Ethyl 5-(4-bromophenyl)oxazole- 4-carboxylate intermediate->product Dehydration

The Robinson-Gabriel synthesis proceeds via the cyclodehydration of an α-acylamino ketone.[10][11][12][13] For the synthesis of the target compound, a suitable α-acylamino ketone precursor would be required, which could be synthesized in a preceding step.

Robinson_Gabriel_Synthesis precursor α-(4-Bromobenzamido) -β-ketoester product Ethyl 5-(4-bromophenyl)oxazole- 4-carboxylate precursor->product Cyclodehydration dehydrating_agent Dehydrating Agent (e.g., H₂SO₄, P₂O₅)

Experimental Protocols

While a specific protocol for the title compound is unavailable, the following are general experimental procedures for the synthesis of related oxazole derivatives that can be adapted.

To a stirred solution of the aldehyde (1.0 eq) and tosylmethyl isocyanide (1.0-1.2 eq) in a suitable solvent (e.g., methanol, THF, or DME) at room temperature, a base (e.g., K₂CO₃, DBU, or NaH; 2.0-3.0 eq) is added portion-wise. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired oxazole.

A solution of the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution for a period of time. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried. The hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate solution) to yield the free oxazole.

The α-acylamino ketone (1.0 eq) is treated with a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentoxide) at an elevated temperature. The reaction mixture is heated until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., aqueous ammonia or sodium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Spectral Data (Predicted)

The following are predicted spectral characteristics for this compound based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Ethyl group: A triplet signal for the -CH₃ protons and a quartet for the -OCH₂- protons.

    • Aromatic protons: Signals in the aromatic region corresponding to the 4-bromophenyl group, likely appearing as two doublets.

    • Oxazole proton: A singlet for the proton at the 2-position of the oxazole ring, if unsubstituted.

  • ¹³C NMR:

    • Ethyl group: Signals for the -CH₃ and -OCH₂- carbons.

    • Carbonyl group: A signal for the ester carbonyl carbon.

    • Oxazole ring carbons: Signals corresponding to the carbons of the oxazole ring.

    • Aromatic carbons: Signals for the carbons of the 4-bromophenyl group, including the carbon attached to the bromine atom.

  • IR Spectroscopy:

    • C=O stretching: A strong absorption band for the ester carbonyl group.

    • C=N and C=C stretching: Absorption bands characteristic of the oxazole ring.

    • C-O stretching: Bands for the ester and oxazole ether linkages.

    • Aromatic C-H stretching: Signals in the aromatic C-H region.

    • C-Br stretching: A characteristic absorption in the fingerprint region.

  • Mass Spectrometry:

    • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and cleavage of the oxazole ring.

Potential Biological Activities and Applications

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a halogen atom, such as bromine, on a phenyl ring can often enhance the biological efficacy of a molecule.[14][15]

Derivatives of 1,3,4-oxadiazole containing a 4-bromophenyl moiety have shown anti-inflammatory effects.[16] Furthermore, various bromophenyl-substituted heterocyclic compounds are being investigated for their potential as anticancer and antimicrobial agents. Given these precedents, this compound could be a valuable candidate for screening in drug discovery programs targeting these therapeutic areas. However, extensive biological evaluation is required to determine its specific activities and potential applications.

Biological_Potential core_molecule This compound oxazole_core Oxazole Scaffold core_molecule->oxazole_core contains bromophenyl_group 4-Bromophenyl Group core_molecule->bromophenyl_group contains activity1 Antimicrobial Activity oxazole_core->activity1 activity2 Anti-inflammatory Activity oxazole_core->activity2 activity3 Anticancer Activity oxazole_core->activity3 bromophenyl_group->activity1 bromophenyl_group->activity2 bromophenyl_group->activity3

Conclusion

This compound represents a potentially novel compound with prospects for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties and potential synthetic strategies based on established oxazole chemistry. It is imperative that future research focuses on the actual synthesis and experimental characterization of this molecule to validate the theoretical information presented herein and to fully explore its potential.

References

Spectroscopic and Synthetic Profile of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document focuses on providing a robust synthetic protocol derived from relevant literature and general experimental procedures for the requisite spectroscopic analyses.

Data Presentation

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
Valuee.g., dValueValueAromatic-H
Valuee.g., dValueValueAromatic-H
Valuee.g., s-ValueOxazole-H
Valuee.g., qValueValue-OCH2CH3
Valuee.g., tValueValue-OCH2CH3

Note: Predicted values would be populated here based on experimental data.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
ValueC=O (Ester)
ValueOxazole C-5
ValueOxazole C-4
ValueOxazole C-2
ValueAromatic C-Br
ValueAromatic CH
ValueAromatic CH
ValueAromatic C (quaternary)
Value-OCH2CH3
Value-OCH2CH3

Note: Predicted values would be populated here based on experimental data.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Wavenumber (cm-1)IntensityFunctional Group Assignment
Valuee.g., s, m, wC=O stretch (Ester)
Valuee.g., s, m, wC=N stretch (Oxazole ring)
Valuee.g., s, m, wC=C stretch (Aromatic)
Valuee.g., s, m, wC-O stretch (Ester and Ether)
Valuee.g., s, m, wC-H stretch (Aromatic)
Valuee.g., s, m, wC-H stretch (Aliphatic)
Valuee.g., s, m, wC-Br stretch

Note: Predicted values would be populated here based on experimental data.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/zRelative Intensity (%)Assignment
ValueValue[M+H]+
ValueValue[M+Na]+
ValueValue[M]+•
ValueValueFragment ions

Note: Predicted values would be populated here based on experimental data, including isotopic peaks for Bromine.

Experimental Protocols

Synthesis of this compound

The synthesis of ethyl 5-substituted oxazole-4-carboxylates can be achieved via a convenient one-pot method as described by Tormyshev et al. This procedure involves the reaction of an aryl-substituted methyl isocyanide with an acylating agent. For the synthesis of this compound, the following protocol is adapted from the literature.

Materials:

  • (4-Bromophenyl)methyl isocyanide

  • Ethyl chloroformate

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • To a solution of (4-bromophenyl)methyl isocyanide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), a suitable base is added.

  • The mixture is cooled in an ice bath.

  • Ethyl chloroformate is added dropwise to the reaction mixture with continuous stirring.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified time until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

General Spectroscopic Protocols

The following are general procedures for obtaining the spectroscopic data required for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for 1H). For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single peaks for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm-1), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. A soft ionization technique, such as electrospray ionization (ESI), is commonly used to generate intact molecular ions with minimal fragmentation.

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (1H, 13C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Crystal Structure Analysis of Bromophenyl Oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of bromophenyl oxazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a bromophenyl moiety can significantly influence the physicochemical properties and biological activity of these molecules. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for rational drug design and the development of structure-activity relationships (SAR).

Crystallographic Data of Bromophenyl Oxazole Derivatives

The crystal structures of several bromophenyl oxazole and related heterocyclic derivatives have been determined, providing valuable insights into their molecular geometry, conformation, and intermolecular interactions. Below is a summary of the crystallographic data for two representative compounds.

Table 1: Crystallographic Data and Structure Refinement Details

Parameter1-(4-bromophenyl)but-3-yn-1-one2-(3-Nitrophenyl)-2-oxazoline
Chemical formulaC₁₀H₇BrOC₉H₈N₂O₃
Molar Mass ( g/mol )223.07208.17
Crystal systemMonoclinicMonoclinic
Space groupP2₁/nP2₁/c
a (Å)13.822(3)8.528(1)
b (Å)5.927(2)10.134(1)
c (Å)16.600(4)11.001(1)
α (°)9090
β (°)109.83(1)108.98(1)
γ (°)9090
Volume (ų)1278.1(5)899.1(2)
Z44
Temperature (K)293(2)198(2)
Radiation typeMo KαMo Kα
Wavelength (Å)0.710730.71073
R-factor0.0450.036
Ref.[1][2][3]

Experimental Protocols

The determination of the crystal structure of bromophenyl oxazole derivatives involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of bromophenyl oxazole derivatives can be achieved through various organic chemistry methodologies. For instance, 2-(2-bromophenyl)oxazoline can be synthesized via the condensation reaction of N-(β-hydroxyethyl)-o-bromobenzamide using thionyl chloride (SOCl₂).[4] The general workflow for obtaining single crystals suitable for X-ray diffraction is depicted below.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Solvent Dissolution in Suitable Solvent Purification->Solvent Evaporation Slow Evaporation/ Cooling/Vapor Diffusion Solvent->Evaporation Crystals Single Crystal Formation Evaporation->Crystals Xray X-ray Diffraction Crystals->Xray

Synthesis and Crystallization Workflow

A common method for growing single crystals is the slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.[1]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[5] The following protocol is a generalized procedure for the crystallographic analysis of a bromophenyl oxazole derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam, typically Mo Kα radiation (λ = 0.71073 Å).[5] The diffraction data are collected at a specific temperature, often 198 K or 293 K, by rotating the crystal.[1][3]

  • Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined using full-matrix least-squares methods on F². This process minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

  • Validation: The final refined structure is validated using crystallographic software to ensure its quality and accuracy. The R-factor is a key indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.[1][3]

Molecular Structure and Conformation

The analysis of the crystal structures of bromophenyl oxazole derivatives reveals important details about their molecular geometry. For instance, in 2-(3-nitrophenyl)-2-oxazoline, the oxazoline and aromatic rings are nearly coplanar, with a dihedral angle of 8.79(5)° between them.[3] In contrast, the dihedral angle between the two aromatic rings in 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, a related heterocyclic compound, is a much larger 87.81(8)°.[6] These conformational differences can have a significant impact on the biological activity of the molecules by influencing how they interact with their biological targets.

Biological Activity and Signaling Pathways

Bromophenyl oxazole derivatives have shown promise as anticancer agents, with some compounds exhibiting inhibitory activity against key signaling pathways involved in cancer progression.[2] One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[7][8] Small molecule inhibitors can block the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[9]

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the inhibitory action of a small molecule inhibitor, such as a bromophenyl oxazole derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation promotes survival Inhibitor Bromophenyl Oxazole Derivative Inhibitor->EGFR inhibits

Inhibition of EGFR Signaling Pathway

Conclusion

The crystal structure analysis of bromophenyl oxazole derivatives provides essential information for understanding their chemical properties and biological activities. The detailed structural data obtained from X-ray crystallography, combined with synthesis and biological evaluation, is crucial for the rational design of new and more effective therapeutic agents. The ability of these compounds to inhibit key signaling pathways, such as the EGFR pathway, highlights their potential as anticancer drugs. Further research in this area, focusing on the synthesis of new derivatives and the detailed investigation of their structure-activity relationships, is warranted.

References

The Synthesis of Substituted Oxazoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to participate in a variety of interactions make it a crucial component in a vast array of biologically active compounds, including anticancer agents, antibiotics, and anti-inflammatory drugs. This guide provides an in-depth review of the core synthetic methodologies for constructing substituted oxazoles, with a focus on both classical named reactions and modern catalytic approaches. Detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction mechanisms and workflows are presented to serve as a practical resource for researchers in the field.

Classical Methods for Oxazole Synthesis

Several named reactions have stood the test of time and remain fundamental strategies for the synthesis of the oxazole ring.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and widely used method for the preparation of 2,5-disubstituted oxazoles. The reaction involves the intramolecular cyclization and dehydration of an α-acylamino ketone. A variety of dehydrating agents can be employed, including sulfuric acid, phosphorus pentachloride, and polyphosphoric acid, with the choice of reagent often influencing the reaction yield.

Reaction Mechanism:

The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack from the enol form of the ketone. Subsequent dehydration of the resulting oxazoline intermediate furnishes the aromatic oxazole.

Robinson_Gabriel reactant α-Acylamino Ketone intermediate1 Protonated Amide reactant->intermediate1 H+ intermediate2 Enol Intermediate intermediate1->intermediate2 Tautomerization intermediate3 Cyclized Intermediate (Oxazoline) intermediate2->intermediate3 Intramolecular Cyclization product 2,5-Disubstituted Oxazole intermediate3->product -H2O

Caption: Robinson-Gabriel Synthesis Mechanism.

Van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an alcoholic solvent. This method is particularly valuable for its mild reaction conditions and the ready availability of the starting materials.

Reaction Mechanism:

The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole.

Van_Leusen reactants Aldehyde + TosMIC intermediate1 Deprotonated TosMIC reactants->intermediate1 Base intermediate2 Adduct intermediate1->intermediate2 Nucleophilic Attack intermediate3 Oxazoline Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 5-Substituted Oxazole intermediate3->product -TosH

Caption: Van Leusen Oxazole Synthesis Mechanism.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. This method was one of the first to be developed for the synthesis of this class of compounds. The reactants are typically aromatic, and the reaction is carried out in an ethereal solvent.

Reaction Mechanism:

The mechanism involves the initial formation of an iminochloride from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and elimination of water to form the oxazole ring.

Fischer_Oxazole reactants Cyanohydrin + Aldehyde intermediate1 Iminochloride reactants->intermediate1 HCl intermediate2 Adduct intermediate1->intermediate2 + Aldehyde intermediate3 Chloro-oxazoline intermediate2->intermediate3 Cyclization product 2,5-Disubstituted Oxazole intermediate3->product -H2O, -HCl Flow_Chemistry_Workflow reagents Reagent Pumps (Oxazoline & Solvent) mixer Static Mixer reagents->mixer gas Gas Inlet (Oxygen) gas->mixer reactor Microstructured Reactor (Heated) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Oxazole Inhibitor inhibitor->raf Inhibition

Biological activity of 5-aryloxazole-4-carboxylate compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Aryloxazole-4-Carboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of 5-aryloxazole-4-carboxylate and its derivatives, focusing on their potential as therapeutic agents. The information presented is collated from various scientific studies and aims to serve as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Derivatives of 5-aryloxazole-4-carboxylate have demonstrated significant potential as anticancer agents. Various studies have explored their cytotoxic effects against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 5-aryloxazole-4-carboxylate derivatives.

CompoundCancer Cell LineActivity MetricValueReference
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15)60 Human Cancer Cell LinesAverage GI505.37 µM[1]
Average TGI12.9 µM[1]
Average LC5036.0 µM[1]
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideCNS Cancer (SNB-75, SF-539)Growth InhibitionCytostatic at 10 µM[2]
2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamideNon-Small Cell Lung Cancer (HOP-92)Growth InhibitionHigh antiproliferative activity[2]
N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamideLung Cancer (NCI-H226)Growth InhibitionCytotoxic activity[2]
Arylpiperazinyl oxazole (6-48)Various human cancer cell linesCytotoxicityExcellent in vitro[3]
Tumor-bearing miceTumor Growth Reduction42.3% at 100 mg/kg[3]
Isoxazole-based carboxamide (3c)Leukemia (HL-60(TB), K-562, MOLT-4), Colon Cancer (KM12), Melanoma (LOX IMVI)% Growth Inhibition70.79-92.21% at 10 µM[4]
Isoxazole-based ureate (8)Hepatocellular Carcinoma (HepG2)IC500.84 µM[4]
Isoxazole-based hydrazone (10a)Hepatocellular Carcinoma (HepG2)IC500.79 µM[4]
Isoxazole-based hydrazone (10c)Hepatocellular Carcinoma (HepG2)IC500.69 µM[4]
2-Anilino-5-phenyloxazole (4)Breast Cancer (MCF-7)IC505.73 µM[5]
Breast Cancer (MDA-MB-231)IC5012.15 µM[5]
2-Anilino-5-phenyloxazole (39)HT29 Human Colon Tumor XenograftsIn vivo efficacyModerate[5][6][7]
3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide (3.20)55 Human Cancer Cell LinesGI502.29 µM (Average)[8]
Experimental Protocols for Anticancer Activity

The National Cancer Institute (NCI) protocol for screening compounds against 60 human tumor cell lines is a widely used method.

Methodology:

  • Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney are used.

  • Compound Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.

  • Assay Procedure:

    • Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

    • The test compound is added at a single concentration (e.g., 10 µM) for a one-dose screen, or at five 10-fold dilutions for a five-dose screen.[1]

    • Plates are incubated for an additional 48 hours.

    • The assay is terminated by the addition of trichloroacetic acid.

  • Endpoint Measurement: Cell viability is determined using a sulforhodamine B (SRB) protein assay. The absorbance is read on an automated plate reader.

  • Data Analysis: The percentage growth is calculated at each drug concentration level. Three dose-response parameters are calculated for each compound:

    • GI50: The drug concentration resulting in a 50% reduction in the net protein increase.[1]

    • TGI (Total Growth Inhibition): The concentration of the drug that results in total cell growth inhibition.[1]

    • LC50: The concentration of the compound leading to a 50% net cell loss.[1]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined by plotting the percentage of viable cells against the compound concentration.

Signaling Pathways and Mechanisms of Action

Some 5-aryloxazole derivatives have been identified as inhibitors of specific signaling pathways crucial for cancer progression.

Certain 2-anilino-5-aryloxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[5][6][7] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K MAPK Ras/MEK/MAPK VEGFR2->MAPK Oxazole 5-Aryloxazole Derivative Oxazole->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by 5-aryloxazole derivatives.

Antimicrobial Activity

Oxazole derivatives are known for their antimicrobial properties.[9] Studies have evaluated their efficacy against various bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected oxazole-related compounds.

Compound ClassMicroorganismActivity MetricValueReference
5-Arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteriaMIC2 to 16 µg/mL[10]
Spiro 3H-indole-3,4'-pyrazolo(3',4'-b)pyrano(3',2'-d)oxazole derivativesAspergillus niger, Aspergillus oryzaeZone of InhibitionUp to 90 mm[9]
1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide (11k)Micrococcus luteusZone of Inhibition28 mm[11]
Staphylococcus aureusZone of Inhibition27 mm[11]
2,5-disubstituted-1,2,4-triazolo[3,4–b][1][2][12]thiadiazolesGram-positive bacteriaActivityActive[13]
N-Mannich oxadiazole derivatives (9a)Gram-positive and Gram-negative bacteriaActivityBroad spectrum[13]
Experimental Protocols for Antimicrobial Activity

This method is used for the qualitative assessment of antimicrobial activity.

Methodology:

  • Microbial Culture Preparation: A standardized inoculum of the test microorganism is spread uniformly over the surface of an agar plate.

  • Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Incubation: The discs are placed on the agar surface, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Serial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plate is incubated under suitable conditions.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Antimicrobial_Assay_Workflow cluster_dd Disc Diffusion Method cluster_mic MIC Determination (Broth Microdilution) dd1 Prepare microbial culture on agar plate dd2 Impregnate disc with compound dd1->dd2 dd3 Place disc on agar dd2->dd3 dd4 Incubate dd3->dd4 dd5 Measure zone of inhibition dd4->dd5 mic1 Prepare serial dilutions of compound mic2 Inoculate with microorganism mic1->mic2 mic3 Incubate mic2->mic3 mic4 Observe for growth (turbidity) mic3->mic4 mic5 Determine lowest concentration with no growth mic4->mic5 start Start cluster_dd cluster_dd start->cluster_dd cluster_mic cluster_mic start->cluster_mic end End cluster_dd->end cluster_mic->end

Caption: Workflow for antimicrobial activity testing.

Anti-inflammatory Activity

Several derivatives containing the oxazole scaffold have been investigated for their anti-inflammatory properties.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of some relevant compounds.

CompoundModelActivity MetricValueReference
2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid (14)Carrageenan-induced rat paw edemaED303-5 times more active than phenylbutazone[14]
2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid (29)Carrageenan-induced rat paw edemaED303-5 times more active than phenylbutazone[14]
5-alkyl-4-oxo-4,5-dihydro-[2][12][15]triazolo[4,3-a]quinoxaline-1-carboxamide (6p)LPS-induced NO release in RAW264.7 cellsInhibitionPotent[16][17]
5-Aryl-4-aroyl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-onesCarrageenan-induced inflammationAnti-exudative effectComparable to nimesulide[18]
5-aminoimidazole-4-carboxamide ribonucleoside (AICAR)DSS-induced colitis in miceTherapeutic effectAmeliorated colitis[19]
Experimental Protocols for Anti-inflammatory Activity

This is a classic in vivo model for evaluating acute inflammation.

Methodology:

  • Animal Model: Rats are used for this assay.

  • Compound Administration: The test compound is administered orally or intraperitoneally.

  • Induction of Edema: A sub-plantar injection of carrageenan solution is given into the rat's hind paw to induce inflammation.

  • Measurement: The paw volume is measured at specific time intervals (e.g., before and 1, 2, 3, 4, and 5 hours after carrageenan injection) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

This in vitro assay assesses the potential of compounds to inhibit inflammatory responses in immune cells.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound.

  • LPS Stimulation: Cells are then stimulated with LPS to induce an inflammatory response, including the production of nitric oxide (NO).

  • NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production is calculated for each compound concentration.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some of these compounds are attributed to the inhibition of key inflammatory mediators and pathways. For instance, compound 6p was found to reduce the levels of NO, TNF-α, and IL-6, and its activity involves the inhibition of COX-2 and iNOS and the downregulation of the MAPK signaling pathway.[16][17]

Anti_Inflammatory_Mechanism LPS LPS Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage Activates MAPK MAPK Pathway Macrophage->MAPK iNOS_COX2 iNOS & COX-2 Expression Macrophage->iNOS_COX2 Compound Active Compound (e.g., 6p) Compound->MAPK Inhibits Compound->iNOS_COX2 Inhibits MAPK->iNOS_COX2 Pro_inflammatory Pro-inflammatory Cytokines (NO, TNF-α, IL-6) iNOS_COX2->Pro_inflammatory Leads to Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Inhibition of LPS-induced inflammatory pathways in macrophages.

This technical guide provides a summary of the current understanding of the biological activities of 5-aryloxazole-4-carboxylate compounds and their derivatives. The data and protocols presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

The Pharmacological Promise of Brominated Heterocycles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated heterocycles have emerged as a pivotal class of compounds in modern medicinal chemistry, demonstrating a broad spectrum of pharmacological activities that position them as promising candidates for drug development. The incorporation of a bromine atom into a heterocyclic scaffold can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic modification has led to the discovery of numerous brominated heterocycles with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Many of these compounds are inspired by natural products, particularly those isolated from marine organisms, which have evolved to produce a diverse array of halogenated secondary metabolites. This in-depth technical guide provides a comprehensive overview of the pharmacological applications of brominated heterocycles, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Anticancer Applications

Brominated heterocycles have shown significant promise as anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are diverse and often involve the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected brominated heterocycles, presenting their half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines.

Table 1: Anticancer Activity of Brominated Quinolines and Pyridines

CompoundCancer Cell LineIC₅₀ (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioma)15.4[1]
HeLa (Cervical Cancer)26.4[1]
HT29 (Colon Cancer)15.0[1]
1,1′-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung Cancer)11.25[2]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver Cancer)4.5[3]
MCF-7 (Breast Cancer)6.3[3]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver Cancer)7.5[3]
MCF-7 (Breast Cancer)16[3]
N-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenylamino)nicotinamideMCF-7 (Breast Cancer)0.22[4]
4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHeLa (Cervical Cancer)2.59[5]
4-(4-bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHCT-116 (Colon Cancer)1.98[5]
MCF-7 (Breast Cancer)4.66[5]

Table 2: Anticancer Activity of Brominated Pyrroles and Thiophenes

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyrrolomycin CHCT-116 (Colon Cancer)0.8[6]
MCF-7 (Breast Cancer)1.5[6]
Pyrrolomycin F-seriesHCT-116 (Colon Cancer)0.35 - 1.21[6]
MCF-7 (Breast Cancer)0.35 - 1.21[6]
2-Iodobenzamide derivative of thiopheneA549 (Lung Cancer)6.10[7]
Benzylamine derivative of thiopheneA549 (Lung Cancer)2.73[7]
3-(2-chlorophenyl)-N-(4-(tert-butyl)phenyl)-5-methylthiophene-2-carboxamideHep3B (Liver Cancer)5.46[1]
3-(2-chloro-6-fluorophenyl)-N-(4-(tert-butyl)phenyl)-5-methylthiophene-2-carboxamideHep3B (Liver Cancer)8.85[1]
Key Signaling Pathways in Cancer

Brominated heterocycles exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. Two prominent examples are the Nuclear Factor-kappa B (NF-κB) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[8][9] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Certain brominated indoles have been shown to inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-survival genes.

NF_kappa_B_Signaling Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex IkB_NFkB IκB-NF-κB (Inactive Complex) IKK_complex->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Brominated_Indole Brominated Indole Brominated_Indole->IkB_NFkB Inhibition of IκB Degradation

Inhibition of the NF-κB signaling pathway by brominated indoles.

VEGFR-2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key driver of this process.[10][11] Several brominated pyridine derivatives have demonstrated the ability to inhibit VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Brominated_Pyridine Brominated Pyridine Brominated_Pyridine->VEGFR2 Inhibition

Inhibition of the VEGFR-2 signaling pathway by brominated pyridines.

Antimicrobial Applications

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Brominated heterocycles, particularly those derived from marine sources, have exhibited potent activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected brominated heterocycles against various microbial strains.

Table 3: Antimicrobial Activity of Brominated Heterocycles

CompoundMicrobial StrainMIC (µg/mL)Reference
4-bromo-6-chloroindoleStaphylococcus aureus30[11]
6-bromo-4-iodoindoleStaphylococcus aureus20[11]
5-bromoindole-3-acetamido-polyamine conjugateStaphylococcus aureus12.5[12]
5-bromo-indole-3-carboxamido-polyamine conjugateStaphylococcus aureus≤ 0.28 (µM)[12]
Acinetobacter baumannii≤ 0.28 (µM)[12]
Cryptococcus neoformans≤ 0.28 (µM)[12]
Halogenated PyrrolopyrimidineStaphylococcus aureus8[13]
3-chlorobenzo[b]thiophene derivativeStaphylococcus aureus16[14]
Enterococcus faecalis16[14]
Candida albicans16[14]
3-bromobenzo[b]thiophene derivativeStaphylococcus aureus16[14]
Enterococcus faecalis16[14]
Candida albicans16[14]
Thiophene derivative 4Colistin-resistant Acinetobacter baumannii16[15]
Colistin-resistant Escherichia coli8[15]
Indole derivative with 1,2,4-triazoleBacillus subtilis3.125[16]
Indole derivative with 1,3,4-thiadiazoleBacillus subtilis3.125[16]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativeBacillus cereus0.07[17]
4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromideStaphylococcus aureus4[18]

Experimental Protocols

Synthesis of Brominated Heterocycles

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids:

This protocol describes a general procedure for the palladium-catalyzed synthesis of 5-aryl-N-phenylpyridin-3-amines, a class of compounds with potential biological activity.[8]

  • Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., nitrogen or argon), combine 5-Bromo-N-phenylpyridin-3-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 85-95 °C for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-phenylpyridin-3-amine.

Synthesis_Workflow Start Start: Reactants & Catalyst Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Solvent_Addition Solvent Addition (Dioxane/Water) Reaction_Setup->Solvent_Addition Heating Heating (85-95°C) & Stirring (12-18h) Solvent_Addition->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Work-up (Cooling, Filtration) Heating->Workup Monitoring->Heating Extraction Extraction & Purification (Column Chromatography) Workup->Extraction Product Final Product: 5-aryl-N-phenylpyridin-3-amine Extraction->Product

Workflow for the Suzuki-Miyaura coupling synthesis.
Biological Evaluation Protocols

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][16][17][19][20]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the brominated heterocyclic compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Assay_Workflow Start Start: Cell Culture Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition (Incubate 2-4h) Compound_Treatment->MTT_Addition Formazan_Formation Formazan Crystal Formation (in viable cells) MTT_Addition->Formazan_Formation Solubilization Solubilization (DMSO/Detergent) Formazan_Formation->Solubilization Absorbance_Reading Absorbance Measurement (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Experimental workflow for the MTT cell viability assay.

Broth Microdilution Method for MIC Determination:

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial twofold dilutions of the brominated heterocyclic compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Brominated heterocycles represent a rich and versatile source of pharmacologically active compounds with significant potential for the development of new therapeutics. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with a growing understanding of their mechanisms of action, underscores their importance in modern drug discovery. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies, enabling the optimization of their potency, selectivity, and pharmacokinetic properties. While further research, including in vivo studies and clinical trials, is necessary to fully realize their therapeutic potential, the data presented in this guide highlights the promising future of brominated heterocycles in addressing unmet medical needs. The continued exploration of this chemical space is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

In Silico Toxicity Prediction for Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document outlines a comprehensive in silico approach for evaluating the toxicological profile of the novel chemical entity, Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate. The following guide details the proposed computational methodologies, data interpretation frameworks, and the necessary input requirements to generate a robust toxicity assessment. This paper is intended to serve as a technical guide for researchers and professionals engaged in the early-stage safety evaluation of new chemical entities.

Executive Summary

The early identification of potential toxicological liabilities is a critical component of the drug discovery and chemical development process. In silico toxicology offers a rapid and cost-effective means to prioritize lead candidates, reduce reliance on animal testing, and guide further experimental validation. This whitepaper details a multi-faceted computational strategy to predict the toxicity of this compound, leveraging a combination of quantitative structure-activity relationship (QSAR) models, expert systems, and molecular docking approaches. A critical prerequisite for this analysis is the accurate chemical structure of the molecule, specifically its canonical SMILES (Simplified Molecular Input Line Entry System) representation, which is currently unavailable in public databases for this specific positional isomer.

Introduction to In Silico Toxicology

In silico toxicology utilizes computational models to predict the potential adverse effects of chemicals on human health and the environment.[1][2] These methods are broadly categorized into:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models are mathematical representations that correlate the structural or physicochemical properties of chemicals with their biological activities, including toxicity.[3][4][5]

  • Expert Systems: These are knowledge-based systems that contain rules derived from existing toxicological data and expert knowledge to identify potential toxicophores (substructures associated with toxicity).[6][7][8][9]

  • Molecular Docking: This method predicts the binding affinity and orientation of a small molecule to a specific protein target, which can help in elucidating potential mechanisms of toxicity.[10][11][12][13][14]

By integrating these approaches, a comprehensive toxicological profile can be generated for a query chemical, covering a wide range of endpoints.

Prerequisite: The Canonical SMILES of this compound

A foundational requirement for any in silico analysis is the precise chemical structure of the molecule of interest. The most common and versatile format for this is the canonical SMILES string. Despite a thorough search of chemical databases and literature, the canonical SMILES for This compound could not be definitively identified.

While information for structurally related isomers and analogues was found, such as Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (SMILES: CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Br), the positional difference of the 4-bromophenyl group on the oxazole ring (position 5 vs. 2) is critical and will significantly impact the predicted toxicological properties.[15] Using an incorrect isomer for the analysis would yield inaccurate and misleading results.

Therefore, to proceed with the in silico toxicity prediction, the canonical SMILES or a PubChem Compound ID (CID) for this compound must be provided.

Proposed In Silico Toxicity Prediction Workflow

Upon obtaining the correct SMILES string, the following workflow will be implemented to generate a comprehensive toxicity profile.

G cluster_input Input cluster_prediction Toxicity Prediction Models cluster_output Predicted Endpoints cluster_analysis Data Analysis and Reporting Input Canonical SMILES of This compound QSAR QSAR Models (e.g., ADMETlab 2.0, ProTox-II) Input->QSAR Chemical Structure ExpertSystems Expert Systems (e.g., DEREK Nexus, Toxtree) Input->ExpertSystems Chemical Structure Docking Molecular Docking (Requires target identification) Input->Docking Ligand Structure Endpoints Carcinogenicity Mutagenicity Hepatotoxicity Cardiotoxicity Acute Toxicity (LD50) Skin Sensitization Endocrine Disruption QSAR->Endpoints ExpertSystems->Endpoints Docking->Endpoints Analysis Data Tabulation and Comparison Endpoints->Analysis Report Comprehensive Toxicity Report Analysis->Report

Caption: A generalized workflow for the in silico toxicity prediction of a chemical entity.

Methodologies and Data Presentation

Physicochemical Property Prediction

The first step will involve the calculation of key physicochemical properties, which are fundamental to both pharmacokinetic (ADME) and toxicological outcomes. These properties will be predicted using established online platforms.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Method/Tool
Molecular Weight - ADMETlab 2.0
LogP - ADMETlab 2.0
Water Solubility - ADMETlab 2.0
pKa - ADMETlab 2.0

| Polar Surface Area | - | ADMETlab 2.0 |

Note: This table will be populated upon receiving the correct SMILES string.

Toxicity Endpoint Prediction using QSAR and Expert Systems

A battery of widely recognized and validated in silico toxicology platforms will be employed to predict a range of toxicity endpoints. The use of multiple, mechanistically distinct models (e.g., statistical-based QSAR and rule-based expert systems) provides a more robust and reliable assessment, as recommended by regulatory guidelines.

Recommended Platforms:

  • ProTox-II: A web server that predicts various toxicity endpoints, including acute toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.[14][15]

  • ADMETlab 2.0: An integrated platform for predicting a comprehensive set of ADMET properties, including 27 toxicity endpoints.

  • DEREK Nexus®: An expert knowledge-based system that provides predictions for a broad range of toxicological endpoints by identifying structure-toxicity relationships.

  • Toxtree: An open-source application that estimates toxic hazards by applying a decision tree approach, including the Cramer classification scheme.

Table 2: Summary of Predicted Toxicological Endpoints

Endpoint ProTox-II Prediction ADMETlab 2.0 Prediction DEREK Nexus Alert Toxtree Classification
Mutagenicity (Ames) - - - -
Carcinogenicity - - - -
Hepatotoxicity - - - N/A
Cardiotoxicity (hERG) - - - N/A
Acute Oral Toxicity (LD50) - - N/A N/A
Skin Sensitization N/A - - -

| Endocrine Disruption | - | - | - | N/A |

Note: This table will be populated with prediction outcomes and confidence levels upon analysis with the correct chemical structure.

Experimental Protocols for In Silico Analysis

Protocol 1: Toxicity Prediction using Web-Based Platforms (ProTox-II and ADMETlab 2.0)

  • Input: The canonical SMILES string of this compound will be submitted to the respective web servers.

  • Execution: The platforms will process the structure through their pre-built predictive models.

  • Data Extraction: Predicted toxicity endpoints, along with their associated probabilities or classifications, will be collected. For ProTox-II, the predicted LD50 value and toxicity class will be recorded. For ADMETlab 2.0, the qualitative predictions for various toxicities (e.g., Ames mutagenesis, hERG inhibition) will be documented.

Protocol 2: Knowledge-Based Toxicity Assessment (DEREK Nexus and Toxtree)

  • Input: The chemical structure will be imported into the DEREK Nexus and Toxtree software.

  • Analysis:

    • DEREK Nexus: The software will analyze the structure for toxicophores based on its extensive knowledge base. Any firing alerts, along with their reasoning and likelihood, will be recorded.[7]

    • Toxtree: The structure will be processed through various decision trees, such as the Cramer rules and the Benigni/Bossa rulebase for mutagenicity and carcinogenicity. The resulting classifications will be documented.

Mechanistic Insights through Molecular Docking

Should the initial screening identify potential for specific organ toxicities (e.g., hepatotoxicity, cardiotoxicity), molecular docking studies can be performed to investigate potential interactions with key protein targets implicated in these toxicities.

Proposed Molecular Docking Workflow:

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output LigandPrep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock, Glide) LigandPrep->Docking TargetSelection Toxicity Target Selection (e.g., P450s, hERG) TargetPrep Protein Target Preparation TargetSelection->TargetPrep TargetPrep->Docking PoseAnalysis Binding Pose Analysis Docking->PoseAnalysis Scoring Binding Affinity Scoring Docking->Scoring Report Mechanistic Hypothesis of Toxicity PoseAnalysis->Report Scoring->Report

Caption: A workflow for investigating mechanisms of toxicity using molecular docking.

Conclusion and Next Steps

This whitepaper presents a robust and scientifically sound framework for the in silico toxicity prediction of this compound. The outlined multi-pronged approach, incorporating QSAR models, expert systems, and molecular docking, will provide a comprehensive initial safety assessment.

The critical next step is to obtain the canonical SMILES string for the exact molecule of interest. Once this is provided, the described workflows and analyses can be executed to generate the data for the tables and diagrams presented herein, culminating in a detailed toxicological report to guide further drug development and safety testing decisions.

References

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Substituted Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery and historical evolution of substituted oxazole synthesis. The oxazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. Understanding the foundational synthetic methodologies is crucial for the continued development of novel therapeutics. This document provides a historical overview, detailed experimental protocols for key reactions, quantitative data for comparative analysis, and mechanistic insights through signaling pathway diagrams.

A Rich History of Discovery

The journey of oxazole synthesis is marked by the pioneering work of several chemists who developed foundational methods that remain relevant today. The late 19th and early 20th centuries saw the emergence of the first routes to this important heterocycle.

The Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896, represents one of the earliest methods for the preparation of 2,5-disubstituted oxazoles.[1][2] This acid-catalyzed condensation of a cyanohydrin with an aldehyde laid the groundwork for future explorations into oxazole chemistry.[1]

Shortly after, the Robinson-Gabriel Synthesis , independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, provided a versatile route to 2,5-di- and 2,4,5-trisubstituted oxazoles through the cyclodehydration of α-acylamino ketones.

The mid-20th century brought further innovations with the Cornforth Rearrangement , first described by John Cornforth in 1949.[3] This thermal rearrangement of 4-acyloxazoles provides a unique method for the isomerization of substituted oxazoles.[3] The Bredereck Oxazole Synthesis , developed in the 1960s, utilizes the reaction of α-haloketones with formamide to produce 2,4-disubstituted oxazoles.[4]

Later, in 1972, the van Leusen Oxazole Synthesis emerged as a powerful tool for the synthesis of 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] The Schöllkopf Oxazole Synthesis , developed by Ulrich Schöllkopf, offers a route to 4,5-disubstituted oxazoles via the reaction of an α-metalated isocyanide with an acylating agent.[5]

These seminal discoveries have been refined and expanded upon over the decades, leading to a rich and diverse toolbox for the synthesis of a vast array of substituted oxazoles.

Core Synthetic Methodologies: A Comparative Overview

The following tables summarize the key features and quantitative data for the foundational methods of substituted oxazole synthesis, providing a basis for comparison and selection of the appropriate method for a given target molecule.

Synthesis MethodYear DiscoveredSubstituent PatternKey ReactantsReagents/Conditions
Fischer Oxazole Synthesis 1896[1][2]2,5-disubstitutedCyanohydrin, AldehydeAnhydrous HCl, dry ether[1]
Robinson-Gabriel Synthesis 1909/19102,5-di- or 2,4,5-trisubstitutedα-Acylamino ketoneH₂SO₄, PPA, POCl₃, TFAA
Cornforth Rearrangement 1949[3]Isomerization of 4-acyloxazoles4-AcyloxazoleThermal
Bredereck Oxazole Synthesis 1960s2,4-disubstitutedα-Haloketone, Amide (Formamide)Heat
van Leusen Oxazole Synthesis 1972[4]5-substituted or 4,5-disubstitutedAldehyde, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)
Schöllkopf Oxazole Synthesis -4,5-disubstitutedα-Metalated isocyanide, Acylating agentStrong base (e.g., n-BuLi)

Quantitative Data on Substrate Scope and Yields

The following tables provide examples of the substrate scope and corresponding yields for several of the key synthetic methods.

Robinson-Gabriel Synthesis: Representative Yields
α-Acylamino KetoneDehydrating AgentProductYield (%)
N-PhenacylbenzamideH₂SO₄2,5-DiphenyloxazoleHigh
2-(Benzoylamino)acetophenonePolyphosphoric acid2,5-DiphenyloxazoleGood
N-(1-Oxo-1-phenylpropan-2-yl)acetamideTrifluoroacetic anhydride2-Methyl-4,5-diphenyloxazoleModerate
van Leusen Oxazole Synthesis: Representative Yields
AldehydeTosMIC DerivativeBaseProductYield (%)
BenzaldehydeTosMICK₂CO₃5-Phenyloxazole85-95
4-ChlorobenzaldehydeTosMICK₂CO₃5-(4-Chlorophenyl)oxazole92
CyclohexanecarboxaldehydeTosMICK₂CO₃5-Cyclohexyloxazole78
Benzaldehydeα-Substituted TosMICK₂CO₃4,5-Disubstituted oxazole70-90

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic methods discussed.

Fischer Oxazole Synthesis: General Procedure

Synthesis of 2,5-Diphenyloxazole

  • Reactant Preparation: A mixture of mandelonitrile (1 equivalent) and benzaldehyde (1 equivalent) is dissolved in anhydrous diethyl ether.

  • Acidification: The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the solution for 1-2 hours.

  • Reaction: The reaction mixture is allowed to stand at room temperature overnight, during which time the oxazole hydrochloride precipitates.

  • Isolation: The precipitate is collected by filtration and washed with anhydrous diethyl ether.

  • Neutralization: The hydrochloride salt is then treated with a weak base, such as aqueous sodium bicarbonate, to yield the free 2,5-diphenyloxazole.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Robinson-Gabriel Synthesis: General Procedure

Synthesis of 2,5-Diphenyloxazole

  • Reaction Setup: N-phenacylbenzamide (1 equivalent) is placed in a round-bottom flask.

  • Dehydration: Concentrated sulfuric acid (2-3 equivalents) is added cautiously to the flask.

  • Heating: The mixture is heated in an oil bath at 100-120 °C for 1-2 hours.

  • Workup: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bicarbonate.

  • Purification: The crude 2,5-diphenyloxazole is purified by recrystallization from ethanol.

van Leusen Oxazole Synthesis: General Procedure

Synthesis of 5-Phenyloxazole

  • Reaction Setup: To a solution of benzaldehyde (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in methanol, potassium carbonate (2 equivalents) is added.

  • Heating: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 5-phenyloxazole.

Bredereck Oxazole Synthesis: General Procedure

Synthesis of 2,4-Disubstituted Oxazoles

  • Reaction Mixture: An α-haloketone (1 equivalent) and a primary amide (e.g., formamide, 2-3 equivalents) are heated together.

  • Heating: The reaction is typically carried out at a high temperature, often in the range of 150-200 °C.

  • Workup: After cooling, the reaction mixture is poured into water.

  • Extraction: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography.

Cornforth Rearrangement: General Procedure

Isomerization of a 4-Acyloxazole

  • Reaction Setup: The 4-acyloxazole is placed in a suitable high-boiling solvent (e.g., diphenyl ether or in the absence of a solvent).

  • Heating: The reaction mixture is heated to a high temperature, typically in the range of 150-250 °C.

  • Monitoring: The progress of the rearrangement is monitored by a suitable analytical technique, such as TLC or NMR.

  • Isolation and Purification: Once the reaction is complete, the product is isolated by cooling the reaction mixture and purified by chromatography or recrystallization.

Schöllkopf Oxazole Synthesis: General Procedure

Synthesis of 4,5-Disubstituted Oxazoles

  • Deprotonation: A solution of an isocyanide (e.g., methyl isocyanoacetate) in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium, is then added dropwise to generate the α-lithiated isocyanide.

  • Acylation: An acylating agent (e.g., an acid chloride or anhydride) is added to the solution of the lithiated isocyanide.

  • Cyclization: The reaction mixture is allowed to warm to room temperature, during which time the intermediate undergoes cyclization.

  • Workup: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Mechanistic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows for the key synthetic methods.

Fischer_Oxazole_Synthesis Cyanohydrin Cyanohydrin Iminochloride Iminochloride Intermediate Cyanohydrin->Iminochloride + HCl Aldehyde Aldehyde Aldehyde->Iminochloride HCl Anhydrous HCl Oxazoline Oxazoline Intermediate Iminochloride->Oxazoline Cyclization Oxazole 2,5-Disubstituted Oxazole Oxazoline->Oxazole Dehydration

Caption: Reaction mechanism of the Fischer Oxazole Synthesis.

Robinson_Gabriel_Synthesis AcylaminoKetone α-Acylamino Ketone Enol Enol Intermediate AcylaminoKetone->Enol + H⁺ DehydratingAgent Dehydrating Agent (H₂SO₄) CyclicIntermediate Cyclic Intermediate Enol->CyclicIntermediate Intramolecular Cyclization Oxazole Substituted Oxazole CyclicIntermediate->Oxazole - H₂O

Caption: Reaction mechanism of the Robinson-Gabriel Synthesis.

van_Leusen_Oxazole_Synthesis Aldehyde Aldehyde Adduct Aldehyde-TosMIC Adduct Aldehyde->Adduct TosMIC TosMIC TosMIC_Anion TosMIC Anion TosMIC->TosMIC_Anion + Base Base Base (K₂CO₃) TosMIC_Anion->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole - TosH

Caption: Reaction mechanism of the van Leusen Oxazole Synthesis.

Experimental_Workflow Start Start: Combine Reactants & Solvent Reaction Reaction under specified conditions (heating, stirring, etc.) Start->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Workup Quench reaction & perform aqueous workup Monitoring->Workup Reaction Complete Extraction Extract product with organic solvent Workup->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify crude product (chromatography, recrystallization) Concentration->Purification Product Isolated Pure Product Purification->Product

Caption: A generalized experimental workflow for oxazole synthesis.

This technical guide provides a foundational understanding of the key historical developments in substituted oxazole synthesis. The detailed protocols, comparative data, and mechanistic diagrams are intended to be a valuable resource for chemists engaged in the design and synthesis of novel oxazole-containing molecules with potential therapeutic applications.

References

The Oxazole Ring: A Comprehensive Technical Guide to its Reactivity with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the fundamental reactivity of the oxazole ring, a crucial heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the core principles governing electrophilic and nucleophilic reactions with the oxazole nucleus, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Core Reactivity Principles of the Oxazole Ring

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its reactivity is a nuanced interplay of its aromatic character, the electron-withdrawing nature of the heteroatoms, and the position of substitution. The electron density distribution in the oxazole ring dictates its susceptibility to attack by electrophiles and nucleophiles. The nitrogen atom at position 3 imparts a pyridine-like character, while the oxygen atom at position 1 contributes to a furan-like diene character in certain reactions.[1]

The relative acidity of the protons on the oxazole ring follows the order C2 > C5 > C4, with the C2 proton having a pKa of approximately 20.[1] This makes the C2 position particularly susceptible to deprotonation by strong bases, a key strategy for the functionalization of the oxazole ring.[1]

Electrophilic Reactions of the Oxazole Ring

Electrophilic aromatic substitution on the oxazole ring is generally challenging due to the ring's overall electron-deficient nature.[2] However, the reaction can proceed, primarily at the C5 position, particularly when the ring is activated by electron-donating substituents.[3]

General Pathway for Electrophilic Aromatic Substitution

Electrophilic_Substitution Oxazole Activated Oxazole Ring Sigma_Complex Sigma Complex (Wheland Intermediate) Oxazole->Sigma_Complex Attack at C5 Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product C5-Substituted Oxazole Sigma_Complex->Product Deprotonation

Caption: General mechanism of electrophilic substitution on an activated oxazole ring.

Common Electrophilic Substitution Reactions
ReactionReagentsPosition of SubstitutionTypical YieldsNotes
Nitration Nitric Acid / Trifluoroacetic AnhydrideC5~60% (average)Direct nitration is often difficult and may require forcing conditions.[4]
Halogenation N-Bromosuccinimide (NBS)C5ModerateBromination of 2-phenyloxazole with NBS yields the 5-bromo derivative.[5]
Vilsmeier-Haack POCl₃ / DMFC2 (via lithiation) or C5VariableFormylation can occur, but direct formylation at C5 is challenging. Often proceeds via C2-lithiation.[6]
Experimental Protocol: Direct Nitration of Heterocycles

This protocol is a general method for the direct nitration of various five-membered heterocycles and can be adapted for activated oxazole derivatives.[4]

Materials:

  • Substituted Oxazole

  • Nitric Acid (fuming)

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Acetonitrile

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • A solution of the substituted oxazole in anhydrous acetonitrile is cooled to 0°C in an ice bath.

  • A pre-cooled mixture of fuming nitric acid and trifluoroacetic anhydride is added dropwise to the oxazole solution with vigorous stirring.

  • The reaction mixture is stirred at 0°C for a specified time (monitoring by TLC is recommended).

  • Upon completion, the reaction is quenched by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Nucleophilic Reactions of the Oxazole Ring

Nucleophilic attack on the unsubstituted oxazole ring is generally unfavorable.[2] However, the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially when substituted with a good leaving group, such as a halogen.[2][7] Nucleophilic attack can also lead to ring-opening reactions, which are a common outcome for the oxazole system.[2]

Nucleophilic Aromatic Substitution (at C2)

2-Halooxazoles can undergo nucleophilic aromatic substitution with various nucleophiles. The reaction proceeds via a standard addition-elimination mechanism.

Nucleophilic_Substitution Halo_Oxazole 2-Halooxazole Meisenheimer_Complex Meisenheimer-like Intermediate Halo_Oxazole->Meisenheimer_Complex Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer_Complex Attack at C2 Product 2-Substituted Oxazole Meisenheimer_Complex->Product Loss of Halide

Caption: General mechanism of nucleophilic substitution on a 2-halooxazole.

Ring Opening by Nucleophiles

Strong nucleophiles can attack the C2 position, leading to cleavage of the C2-O1 bond and formation of an open-chain intermediate. This intermediate can then cyclize to form a different heterocyclic system or be trapped. For instance, treatment with ammonia or formamide can convert an oxazole into an imidazole.[2]

Ring_Opening Oxazole Oxazole Intermediate Open-chain Intermediate Oxazole->Intermediate Nucleophile Strong Nucleophile (e.g., NH3) Nucleophile->Intermediate Attack at C2 & Ring Cleavage Imidazole Imidazole Intermediate->Imidazole Recyclization

Caption: Nucleophilic ring opening of oxazole and subsequent recyclization to imidazole.

Deprotonation and Functionalization at C2

The acidity of the C2 proton allows for regioselective deprotonation using strong bases like n-butyllithium (n-BuLi). The resulting 2-lithiooxazole is a versatile intermediate that can react with a wide range of electrophiles, enabling the introduction of various functional groups at the C2 position. However, the 2-lithiooxazole exists in equilibrium with a ring-opened isocyanoenolate, which can sometimes lead to side products.[6][8]

General Workflow for C2-Functionalization via Lithiation

C2_Functionalization Oxazole Substituted Oxazole Lithio_Oxazole 2-Lithiooxazole Oxazole->Lithio_Oxazole Deprotonation at C2 Base Strong Base (e.g., n-BuLi) Base->Lithio_Oxazole Product C2-Functionalized Oxazole Lithio_Oxazole->Product Electrophile Electrophile (E+) Electrophile->Product Electrophilic Quench

Caption: General workflow for the C2-functionalization of oxazoles via lithiation.

Experimental Protocol: Lithiation and Alkylation of a 2-Methyloxazole Derivative

The following protocol details the selective lithiation at the 2-methyl group of a substituted oxazole, followed by alkylation. This procedure highlights the use of lithium diethylamide for achieving high regioselectivity.[9]

Materials:

  • 2-Methyl-4-substituted oxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethylamine

  • Methyl triflate

  • Saturated aqueous ammonium chloride

  • Dichloromethane

  • Argon atmosphere setup

  • Dry ice/acetone bath

Procedure:

  • Dissolve the 2-methyl-4-substituted oxazole (1 equivalent) in anhydrous THF under an argon atmosphere and cool the solution to -78°C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of lithium diethylamide by adding n-butyllithium (1.4 equivalents) to a solution of diethylamine (1.5 equivalents) in THF at -78°C.

  • Warm the lithium diethylamide solution to 0°C for 10 minutes, then re-cool it to -78°C.

  • Transfer the freshly prepared lithium diethylamide solution to the oxazole solution via cannula. The reaction mixture should turn a yellow-orange color.

  • Stir the reaction mixture for 10 minutes at -78°C.

  • Add methyl triflate (2 equivalents) to the reaction mixture. The color should disappear immediately.

  • Stir the reaction for an additional 20 minutes at -78°C.

  • Quench the reaction by partitioning the mixture between saturated aqueous ammonium chloride and dichloromethane.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This guide provides a foundational understanding of the reactivity of the oxazole ring, a versatile and important scaffold in modern chemistry. The provided protocols and reaction pathways serve as a starting point for researchers and professionals in the field of drug development and chemical synthesis.

References

Understanding the role of the bromophenyl moiety in biological activity

Author: BenchChem Technical Support Team. Date: December 2025

The Bromophenyl Moiety: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The incorporation of halogen atoms into molecular scaffolds is a pivotal strategy in medicinal chemistry, employed to modulate a compound's physicochemical properties and enhance its biological activity. Among the halogens, bromine stands out for its unique electronic and steric characteristics. When integrated into a phenyl ring, the resulting bromophenyl moiety becomes a "privileged scaffold" – a molecular framework that can interact with multiple biological targets with high affinity. This guide provides a comprehensive overview of the multifaceted role of the bromophenyl group in biological activity, detailing its influence on pharmacokinetics and pharmacodynamics, its utility in chemical synthesis, and its presence in numerous bioactive compounds.

The Role of the Bromophenyl Moiety in Pharmacodynamics

The biological effect of a drug is intrinsically linked to its interaction with its molecular target. The bromophenyl moiety can significantly enhance these interactions through several mechanisms:

  • Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can engage in non-covalent interactions with electron-rich atoms like oxygen and nitrogen found in the amino acid residues of protein targets. This "halogen bond" can be a strong, directional interaction that improves binding affinity and selectivity.

  • Increased Lipophilicity: The introduction of a bromine atom increases the lipophilicity of a molecule.[1] This property can enhance the compound's ability to cross cellular membranes and access hydrophobic binding pockets within target proteins, often leading to improved potency.[2] For instance, replacing a chlorine atom with the more lipophilic bromine atom has been a successful strategy in designing potent antimicrobial agents.[1]

  • Steric and Electronic Effects: The size and electronegativity of the bromine atom alter the shape and electronic distribution of the molecule. This can influence the compound's conformation and its ability to fit optimally into a binding site. The electron-withdrawing nature of bromine can also modulate the acidity or basicity of nearby functional groups, further refining target interactions.[2]

Impact on Pharmacokinetics (ADME)

A successful drug must not only bind its target effectively but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The bromophenyl group can influence these parameters in several ways:

  • Absorption and Distribution: Increased lipophilicity can improve absorption across the gastrointestinal tract and enhance distribution into tissues. However, excessive lipophilicity can lead to poor solubility and increased binding to plasma proteins, which may reduce the concentration of the free, active drug.[3]

  • Metabolism: The carbon-bromine bond is relatively stable, but it can be a site for metabolic transformations, including oxidative dehalogenation by cytochrome P450 enzymes. The position of the bromine atom on the phenyl ring can influence the metabolic profile of a drug, potentially blocking metabolism at a specific site and thereby increasing the drug's half-life.

  • Excretion: Metabolites of brominated compounds are typically more polar and are excreted via the kidneys or bile.[3]

Synthetic Versatility in Drug Design

Beyond its direct influence on biological activity, the bromophenyl moiety is a cornerstone of synthetic medicinal chemistry. The bromine atom serves as a versatile synthetic handle, enabling a wide array of chemical modifications through cross-coupling reactions.[4] This allows for the rapid generation of extensive compound libraries to explore structure-activity relationships (SAR).[4] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings use the bromophenyl group as a starting point to introduce diverse substituents, allowing chemists to fine-tune a molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of the bromophenyl moiety on biological activity.

Table 1: Structure-Activity Relationship (SAR) of Bromophenyl-Containing Compounds This table demonstrates how the presence and position of the bromine atom affect binding affinity and inhibitory activity against specific targets.

Compound/AnalogTargetActivity MetricValueReference
Macitentan Analog Series
5-(Phenyl)pyrimidine (unsubstituted)Endothelin Receptor A (ETA)IC50 (nM)2.5[6]
5-(4-Chlorophenyl)pyrimidineEndothelin Receptor A (ETA)IC50 (nM)0.44[6]
5-(4-Bromophenyl)pyrimidineEndothelin Receptor A (ETA)IC50 (nM)0.54[6]
3-Phenylcoumarin Series
3-(Phenyl)-6-methylcoumarinMonoamine Oxidase B (MAO-B)IC50 (µM)>100[7]
3-(3'-Bromophenyl)-6-methylcoumarinMonoamine Oxidase B (MAO-B)IC50 (pM)134[7]
Pyrazine Carboxamide Series
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideAlkaline PhosphataseIC50 (µM)>50[5]
Arylated analog 5d Alkaline PhosphataseIC50 (µM)1.469 ± 0.02[5]

Table 2: Antimicrobial Activity of Selected Bromophenyl Derivatives This table highlights the minimum inhibitory concentration (MIC) required to inhibit the growth of various microbial strains.

CompoundOrganismMIC (µg/mL)Reference
Quinolone-Carbohydrazide Derivative 6b Staphylococcus aureus3.9[8]
Quinolone-Carbohydrazide Derivative 10 Staphylococcus aureus7.81[8]
Pyrazine Carboxamide Derivative 5d Salmonella Typhi (XDR)6.25[5]
Bromodeoxytopsentin Staphylococcus aureus (MRSA)6.25[9]
cis-3,4-Dihydrohamacanthin B Staphylococcus aureus (MRSA)12.5[9]

Table 3: Pharmacokinetic Parameters of Drugs Containing a Bromophenyl Moiety This table presents key pharmacokinetic data for several brominated compounds after oral administration.

DrugTmax (h)Cmax (ng/mL)T1/2 (h)Bioavailability (F%)Reference
Bromfenac0.5Varies with dose0.5 - 4.0-[3]
Bromopride (20 mg oral solution)-~382.9~54%[10]
1-(3'-bromophenyl)-heliamine1.00 ± 0.45568.65 ± 122.141.62 ± 0.18-[11]

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts related to the development and mechanism of action of bromophenyl-containing compounds.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Evaluation start 1-(4-Bromophenyl)piperazine (Core Scaffold) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki library Diverse Compound Library suzuki->library boronic Aryl Boronic Acids (R-B(OH)2) boronic->suzuki assay Biological Assays (e.g., Antimicrobial, Cytotoxicity) library->assay sar SAR Analysis assay->sar lead Lead Compound Identification sar->lead

Caption: Synthetic diversification and screening workflow.[4][5]

G drug Bromophenol Hybrid Compound ros Increased Intracellular Reactive Oxygen Species (ROS) drug->ros bcl2 Bcl-2 Downregulation (Anti-apoptotic) ros->bcl2 inhibits caspase Caspase-3 Activation ros->caspase bcl2->caspase inhibition removed parp PARP Cleavage caspase->parp apoptosis Apoptosis (Programmed Cell Death) parp->apoptosis

Caption: ROS-mediated apoptotic pathway induced by bromophenols.[12]

G core Bromophenyl Moiety prop1 Halogen Bonding Capability core->prop1 prop2 Increased Lipophilicity core->prop2 prop3 Versatile Synthetic Handle core->prop3 target1 Kinases prop1->target1 Enhances Binding target2 GPCRs prop1->target2 Enhances Binding target3 Enzymes (e.g., Gyrase) prop1->target3 Enhances Binding target4 Ion Channels prop1->target4 Enhances Binding prop2->target1 prop2->target2 prop2->target3 prop2->target4 act1 Anticancer target1->act1 act2 Antimicrobial target1->act2 act3 Anti-inflammatory target1->act3 target2->act1 target2->act2 target2->act3 target3->act1 target3->act2 target3->act3

Caption: The bromophenyl moiety as a privileged scaffold.[7][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and biological evaluation of bromophenyl-containing compounds.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the arylation of a bromophenyl-containing scaffold, a common method for generating compound libraries for SAR studies.[4]

Objective: To couple an aryl boronic acid to a 1-(4-bromophenyl)pyridin-2(1H)-one core.

Materials:

  • 1-(4-bromophenyl)pyridin-2(1H)-one (1.0 equivalent)

  • Desired aryl boronic acid or boronic ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system: Dioxane and water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and condenser, combine 1-(4-bromophenyl)pyridin-2(1H)-one, the aryl boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the dioxane/water solvent system to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, a standard method for assessing antimicrobial activity.[14]

Objective: To determine the lowest concentration of a bromophenyl-containing compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL, covering a wide range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Controls: Prepare wells for a positive control (bacteria in MHB with no compound) and a negative control (MHB only). Also, prepare a dilution series for the reference antibiotic.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This protocol describes the MTT assay, a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Objective: To evaluate the cytotoxic effect of a bromophenyl derivative on a human cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for another 24-72 hours.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The bromophenyl moiety is far more than a simple structural component; it is a powerful tool in the arsenal of the medicinal chemist. Its ability to form critical halogen bonds, modulate lipophilicity, and serve as a versatile synthetic anchor makes it a truly privileged scaffold in drug design. By understanding the fundamental principles that govern its influence on pharmacodynamics and pharmacokinetics, researchers can more effectively leverage this moiety to design and develop the next generation of therapeutic agents with enhanced potency, selectivity, and drug-like properties. The continued exploration of bromophenyl-containing chemical space promises to yield novel candidates for treating a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate, a substituted oxazole of interest to researchers in medicinal chemistry and drug development. The described methodology is a one-pot reaction between 4-bromobenzaldehyde and ethyl isocyanoacetate, which is a common and efficient route for the preparation of 4,5-disubstituted oxazoles.[1][2] This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are present in numerous biologically active molecules and natural products. Their versatile chemical properties make them valuable scaffolds in medicinal chemistry. The target compound, this compound, possesses the key structural features of a substituted oxazole, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol detailed below is based on established methods for oxazole synthesis, providing a reliable and straightforward approach to this compound.[1][2][3]

Experimental Protocol

Reaction Scheme

The synthesis of this compound is achieved through the condensation of 4-bromobenzaldehyde with ethyl isocyanoacetate, followed by in-situ oxidation of the resulting oxazoline intermediate. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a suitable base for this transformation.[3][4]

Materials and Reagents
  • 4-Bromobenzaldehyde

  • Ethyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1.0 eq).

  • Addition of Reagents: Dissolve the 4-bromobenzaldehyde in anhydrous tetrahydrofuran (THF). To this solution, add ethyl isocyanoacetate (1.1 eq).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the stirred solution.

  • Reaction: After the addition of DBU, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data
ParameterValue
Molecular FormulaC₁₂H₁₀BrNO₃
Molecular Weight296.12 g/mol
Reactant Quantities
4-Bromobenzaldehyde1.0 eq
Ethyl isocyanoacetate1.1 eq
DBU1.2 eq
Product Information
Product NameThis compound
AppearanceOff-white to pale yellow solid (expected)
Yield60-80% (typical for analogous reactions)
Melting PointTo be determined (TBD)
Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz)δ 7.6-7.8 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 162 (C=O), 150 (C-O), 140 (C-N), 132, 130, 128, 125 (Ar-C), 61 (OCH₂), 14 (CH₃)
IR (KBr, cm⁻¹)~1720 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ester)

Visualization

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_intermediate Intermediate (In-situ) cluster_product Final Product R1 4-Bromobenzaldehyde Cond DBU, THF Room Temperature R1->Cond R2 Ethyl Isocyanoacetate R2->Cond Int Oxazoline Intermediate Cond->Int Cyclization P This compound Int->P Oxidation

Caption: Synthetic workflow for the one-pot synthesis of the target compound.

References

Application Notes and Protocols for the Purification of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The following methods are based on established purification techniques for analogous oxazole carboxylates and related aromatic heterocyclic compounds. The protocols provided should be considered as starting points and may require optimization for specific sample matrices and impurity profiles.

Introduction to Purification Strategies

The purification of this compound from a crude reaction mixture is essential to isolate the compound in high purity for subsequent analytical characterization and biological screening. Common impurities may include unreacted starting materials, reaction byproducts, and residual solvents. The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. The primary methods for purifying this class of compounds are liquid-liquid extraction (aqueous workup), column chromatography, and recrystallization. For very high purity requirements or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Preliminary Purification: Aqueous Workup

An initial aqueous workup is a critical step to remove water-soluble impurities, such as inorganic salts, and acidic or basic byproducts. This liquid-liquid extraction procedure exploits the differential solubility of the target compound and impurities in immiscible organic and aqueous phases.

Experimental Protocol for Aqueous Workup
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities. Be cautious of potential gas evolution. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product for further purification.

Purification by Column Chromatography

Column chromatography is a widely used and effective technique for separating the target compound from closely related impurities based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase, and a non-polar/polar solvent system is used as the mobile phase.

Experimental Protocol for Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent mixture (e.g., a high hexane to ethyl acetate ratio). Pour the slurry into a glass column, allowing the silica gel to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product from the aqueous workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica. Carefully load this powder onto the top of the prepared column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds to a high degree of purity. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.

Experimental Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: In a larger flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

High-Purity Purification by Preparative HPLC

For instances requiring very high purity or for the separation of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column is typically effective for this type of aromatic compound.

Experimental Protocol for Preparative HPLC
  • Method Development: Develop a suitable separation method on an analytical HPLC system first. A common starting point for a C18 column would be a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a suitable solvent at a known concentration. Filter the sample solution through a 0.45 µm filter before injection.

  • Purification: Scale up the injection volume on a preparative HPLC system using the optimized method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the final product.

Data Presentation

The following table summarizes representative data for the purification of this compound using the described techniques. Please note that the values are illustrative and actual results will vary depending on the specific reaction conditions and the purity of the crude material.

Purification TechniqueStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)
Aqueous Workup50-70%60-80%>95%
Column Chromatography70-80%>95%70-90%
Recrystallization>90%>99%60-85%
Preparative HPLC>95%>99.5%50-80%

Visualizations

Purification_Workflow cluster_preliminary Preliminary Purification cluster_primary Primary Purification cluster_high_purity High-Purity Purification crude_product Crude Reaction Mixture aqueous_workup Aqueous Workup crude_product->aqueous_workup column_chromatography Column Chromatography aqueous_workup->column_chromatography Impure Solid/Oil recrystallization Recrystallization column_chromatography->recrystallization Partially Pure Solid prep_hplc Preparative HPLC recrystallization->prep_hplc High Purity Solid final_product Purified Product prep_hplc->final_product Ultra-Pure Compound

Caption: General purification workflow for this compound.

Column_Chromatography_Workflow start Start: Crude Product dissolve Dissolve in minimal solvent start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load Load sample onto column adsorb->load prepare_column Prepare silica gel column prepare_column->load elute Elute with Hexane/Ethyl Acetate gradient load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Experimental workflow for column chromatography purification.

Recrystallization_Workflow start Start: Impure Solid dissolve_hot Dissolve in minimum hot solvent start->dissolve_hot hot_filter Hot filtration (optional) dissolve_hot->hot_filter cool Cool to induce crystallization dissolve_hot->cool No insoluble impurities hot_filter->cool filter_crystals Filter to collect crystals cool->filter_crystals wash Wash with cold solvent filter_crystals->wash dry Dry under vacuum wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for recrystallization.

Application Notes and Protocols for Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established medicinal chemistry applications for Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate are not extensively available in current scientific literature. The following application notes and protocols are based on the well-documented activities of structurally related 5-aryloxazole-4-carboxylate and isoxazole derivatives. This information is intended to provide a foundational framework for researchers to explore the potential of this compound as a novel therapeutic agent.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject compound, this compound, belongs to the class of 5-aryloxazole-4-carboxylates. This structural class has garnered significant interest due to its potential to interact with various biological targets. For instance, derivatives of 2-anilino-5-phenyloxazole have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[3][4] Furthermore, various substituted oxazoles have been synthesized and evaluated for their antibacterial and antifungal activities.[5][6]

These application notes will explore the potential of this compound as an anticancer agent, focusing on VEGFR-2 inhibition and general cytotoxicity, as well as its potential as an antimicrobial agent.

Potential Applications in Medicinal Chemistry

Anticancer Activity via VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[9][10] Structurally similar 2-anilino-5-aryloxazoles have been shown to be potent inhibitors of VEGFR-2 kinase.[3][4] The 5-phenyl ring of these compounds often occupies a hydrophobic pocket in the ATP-binding site of the kinase. It is plausible that this compound could serve as a scaffold for the development of novel VEGFR-2 inhibitors.

Broad-Spectrum Anticancer Cytotoxicity

Beyond targeted inhibition, many oxazole derivatives exhibit broad-spectrum cytotoxic effects against various cancer cell lines.[11] The planar aromatic structure of the 5-aryloxazole core can facilitate intercalation with DNA or interaction with other intracellular targets, leading to apoptosis or cell cycle arrest. The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines to determine its efficacy and selectivity.[12][13]

Antimicrobial Activity

The oxazole ring is a key component in several natural and synthetic compounds with antimicrobial properties.[1][14] The mechanism of action can vary, but often involves the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The unique electronic and structural features of this compound make it a candidate for investigation as a novel antibacterial or antifungal agent.[5][15]

Data Presentation: Biological Activity of Analogous Compounds

The following table summarizes the biological activity of representative 5-aryloxazole and related heterocyclic derivatives from the literature to provide a reference for the potential potency of the target compound.

Compound ClassSpecific Compound/DerivativeTarget/AssayActivity (IC50/MIC)Reference
Benzoxazole Derivatives Compound 12l VEGFR-2 Kinase InhibitionIC50 = 97.38 nM[9]
Compound 12l Cytotoxicity (HepG2 cells)IC50 = 10.50 µM[9]
Compound 12l Cytotoxicity (MCF-7 cells)IC50 = 15.21 µM[9]
2-Anilino-5-aryloxazoles Oxazole 39 VEGFR-2 Kinase InhibitionIC50 = 10 nM[3]
Oxadiazole Derivatives Compound 5i Antibacterial (MIC)0.9375 - 3.75 µg/mL[6]
Benzimidazole-oxadiazole Compound 4c VEGFR-2 Kinase InhibitionIC50 = 0.475 µM[16]
5-Phenylisoxazole-3-carboxylic acid derivatives Compound 11a Xanthine Oxidase InhibitionPotency in micromolar/submicromolar range[17]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-aryloxazole-4-carboxylates

This protocol describes a general method for the synthesis of the title compound and its analogs, which can be adapted from established procedures for oxazole synthesis.[18][19]

Materials:

  • Appropriate aromatic aldehyde (e.g., 4-bromobenzaldehyde)

  • Ethyl isocyanoacetate

  • Base (e.g., Potassium Carbonate, K2CO3)

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 eq) in the chosen solvent, add ethyl isocyanoacetate (1.1 eq).

  • Add the base (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-aryloxazole-4-carboxylate.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This protocol outlines the determination of the cytotoxic activity of the synthesized compound against cancer cell lines using the MTT assay.[12][20][21]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of the test compound on VEGFR-2 kinase.[7][22]

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Suitable substrate (e.g., Poly (Glu,Tyr, 4:1))

  • Test compound dilutions

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare a master mix containing the kinase buffer, ATP, and substrate.

  • Add the master mix to the wells of a white 96-well plate.

  • Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the wells.

  • Incubate the plate at the recommended temperature for the specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of the test compound against bacterial strains using the broth microdilution method.[5][6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution

  • Standard antibiotic as a positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Dispense MHB into the wells of a 96-well plate.

  • Prepare serial two-fold dilutions of the test compound directly in the wells.

  • Add the standardized bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (4-bromobenzaldehyde, ethyl isocyanoacetate) reaction Oxazole Synthesis start->reaction purification Column Chromatography reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT) characterization->cytotoxicity kinase_assay VEGFR-2 Kinase Assay characterization->kinase_assay antimicrobial Antimicrobial Susceptibility (MIC Determination) characterization->antimicrobial ic50_calc IC50 Determination cytotoxicity->ic50_calc kinase_assay->ic50_calc mic_calc MIC Determination antimicrobial->mic_calc sar Structure-Activity Relationship (SAR) ic50_calc->sar mic_calc->sar

Caption: General workflow for the synthesis and biological evaluation of novel oxazole derivatives.

VEGFR-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds Oxazole Ethyl 5-(4-bromophenyl) oxazole-4-carboxylate (Potential Inhibitor) Oxazole->VEGFR2 Inhibits Autophosphorylation AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition by oxazole derivatives.

References

Application Notes and Protocols: Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate as a Key Intermediate for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate as a versatile intermediate in the synthesis of potential anticancer agents. This document details the synthetic pathways, biological activities, and proposed mechanisms of action for derivatives of this core scaffold.

Introduction

The oxazole scaffold is a prominent feature in many biologically active compounds and has garnered significant attention in medicinal chemistry as a promising framework for the development of novel therapeutics.[1] Derivatives of the oxazole core have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Specifically, substituted 5-phenyloxazole-4-carboxylate moieties have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[3] this compound serves as a key building block, offering multiple reaction sites for structural modification to optimize anticancer efficacy and selectivity. The presence of the bromo-phenyl group provides a handle for further cross-coupling reactions, while the ester functionality can be readily modified, allowing for the generation of diverse libraries of compounds for screening.

Synthesis of Anticancer Agents

The primary synthetic strategy involves the derivatization of the this compound core to introduce pharmacophores known to contribute to anticancer activity. A key transformation is the introduction of a sulfonyl group at the 5-position of the oxazole ring, a modification that has been shown to impart significant cytotoxic properties.[3][4]

A proposed synthetic pathway to a potent anticancer agent, modeled after the successful synthesis of related methyl esters, is outlined below.[3] This involves the conversion of the ethyl ester to a sulfonyl derivative.

Synthesis_Workflow Synthetic Workflow for Derivatization cluster_start Starting Intermediate cluster_synthesis Synthetic Transformation cluster_product Final Product Intermediate Ethyl 5-(4-bromophenyl)oxazole- 4-carboxylate Step1 Reaction with Sodium Sulfide Intermediate->Step1 Na2S Step2 Reaction with Benzyl Chloride Step1->Step2 Benzyl Chloride Step3 Oxidation Step2->Step3 H2O2, Acetic Acid Product Ethyl 5-(benzylsulfonyl)-2-(4-bromophenyl)oxazole- 4-carboxylate Step3->Product

Caption: Synthetic workflow for the derivatization of the starting intermediate.

Experimental Protocol: Synthesis of Ethyl 5-(benzylsulfonyl)-2-(4-bromophenyl)oxazole-4-carboxylate

This protocol is adapted from the synthesis of analogous methyl esters.[3]

  • Step 1: Thiolation. To a solution of this compound in a suitable solvent (e.g., ethanol), add 2.5 equivalents of sodium sulfide (Na₂S). The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Step 2: Benzylation. Following the formation of the thiol intermediate, 1.1 equivalents of benzyl chloride are added to the reaction mixture. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Step 3: Oxidation. The crude product from the previous step is dissolved in glacial acetic acid. Hydrogen peroxide (30% solution) is added dropwise, and the mixture is refluxed. The reaction progress is monitored by TLC.

  • Purification. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product, Ethyl 5-(benzylsulfonyl)-2-(4-bromophenyl)oxazole-4-carboxylate.

Anticancer Activity

Derivatives of 5-sulfonyloxazole-4-carboxylates have demonstrated potent and broad-spectrum anticancer activity. The biological activity of a closely related analog, Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, was evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60).[3][4] The data presented below is for this methyl ester analog and serves as a strong indicator of the potential efficacy of the corresponding ethyl ester derivative.

Table 1: In Vitro Anticancer Activity of Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate [3][4]

ParameterAverage Value (mol/L)
GI₅₀ (Growth Inhibition 50%) 5.37 x 10⁻⁶
TGI (Total Growth Inhibition) 1.29 x 10⁻⁵
LC₅₀ (Lethal Concentration 50%) 3.60 x 10⁻⁵

The compound exhibited significant cytotoxic effects against a range of cancer cell lines, with particularly high activity observed in leukemia, colon cancer, and melanoma cell lines.[5]

Proposed Mechanism of Action and Signaling Pathways

The anticancer mechanism of oxazole derivatives is often multifaceted, targeting various key cellular processes.[6] For the 5-sulfonyloxazole-4-carboxylate series, molecular docking studies have suggested potential interactions with critical proteins involved in cell cycle regulation and proliferation, namely tubulin and cyclin-dependent kinase 2 (CDK2).[3]

Signaling_Pathway Proposed Signaling Pathway Inhibition cluster_tubulin Microtubule Dynamics cluster_cdk2 Cell Cycle Progression Oxazole_Derivative Ethyl 5-(benzylsulfonyl)-2- (4-bromophenyl)oxazole-4-carboxylate Tubulin Tubulin Polymerization Oxazole_Derivative->Tubulin Inhibition CDK2_CyclinE CDK2/Cyclin E Complex Oxazole_Derivative->CDK2_CyclinE Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication DNA_Replication->Apoptosis Inhibition leads to

Caption: Proposed inhibition of tubulin polymerization and CDK2 signaling pathways.

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[3] Similarly, the inhibition of CDK2, a key regulator of the G1/S phase transition in the cell cycle, would halt cell proliferation and induce apoptosis.

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Workflow MTT Assay Experimental Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of the test compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate GI₅₀, TGI, and LC₅₀ values Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro cytotoxicity MTT assay.

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add the synthesized oxazole derivatives at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀, TGI, and LC₅₀ values.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel anticancer agents. The strategic modification of this scaffold, particularly through the introduction of a sulfonyl group, can lead to compounds with potent and broad-spectrum cytotoxic activity. The proposed mechanism of action, involving the dual inhibition of tubulin polymerization and CDK2, presents a compelling rationale for their anticancer effects. Further investigation into the structure-activity relationship and in vivo efficacy of derivatives from this intermediate is warranted to develop next-generation cancer therapeutics.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from Oxazole Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors derived from oxazole carboxylate scaffolds. The oxazole ring is a privileged heterocyclic motif in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, making it an attractive core for designing targeted therapies.[1] This document will focus on the synthesis of oxazole-4-carboxamides, a key derivative of the oxazole carboxylate scaffold, and their evaluation as potential anticancer agents, with a focus on their role as kinase inhibitors.

Introduction to Oxazole-Based Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug development. The oxazole scaffold has been identified as a valuable pharmacophore in the design of kinase inhibitors. Derivatives of oxazole have shown potent inhibitory activity against a variety of kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK), which are implicated in cancer cell proliferation, survival, and inflammatory responses.[2][3] The planarity of the oxazole ring allows for π-π stacking interactions within the ATP-binding pocket of kinases, while substituents on the ring can be tailored to achieve high potency and selectivity.

Synthesis of Oxazole-4-Carboxamide Derivatives

A general synthetic route to novel oxazole-4-carboxamide derivatives with potential kinase inhibitory activity is outlined below. This protocol is based on the synthesis of isoxazole-carboxamide derivatives, which share a similar synthetic logic and have demonstrated significant anticancer activity.

Reaction Scheme:

G A Ethyl 2-aminooxazole-4-carboxylate I Oxazole-4-carboxamide Derivative A->I 1. B Substituted Aniline (R-NH2) B->I 2. C Coupling Agents (e.g., EDC, HOBt) C->I 3.

Caption: General synthesis of oxazole-4-carboxamides.

Protocol for the Synthesis of N-Aryl-2-aminooxazole-4-carboxamides:

This protocol describes a general procedure for the amide coupling of ethyl 2-aminooxazole-4-carboxylate with various substituted anilines to generate a library of N-aryl-2-aminooxazole-4-carboxamides.

Materials:

  • Ethyl 2-aminooxazole-4-carboxylate

  • Substituted anilines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of ethyl 2-aminooxazole-4-carboxylate (1 equivalent) in acetonitrile, add EDC (1 equivalent) and HOBt (1 equivalent).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-2-aminooxazole-4-carboxamide.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation of Kinase Inhibitory Activity

The synthesized oxazole-4-carboxamide derivatives can be screened for their kinase inhibitory activity using both biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (EGFR Kinase as an Example)

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as EGFR.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Synthesized oxazole-4-carboxamide derivatives (test compounds)

  • Known EGFR inhibitor (e.g., Gefitinib) as a positive control

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.

  • Add a fixed amount of EGFR kinase to the wells of the assay plate.

  • Add the diluted compounds to the wells containing the kinase and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized oxazole-4-carboxamide derivatives

  • Doxorubicin or other standard anticancer drug as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and the positive control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.

Table 1: Kinase Inhibitory Activity of Oxazole-4-Carboxamide Derivatives

Compound IDR-group on AnilineTarget KinaseIC50 (nM)
OXA-01 4-ChloroEGFRData
OXA-02 3,4-DichloroEGFRData
OXA-03 4-MethoxyEGFRData
Gefitinib -EGFRData

Table 2: Anticancer Activity of Oxazole-4-Carboxamide Derivatives

Compound IDA549 IC50 (µM)MCF-7 IC50 (µM)
OXA-01 DataData
OXA-02 DataData
OXA-03 DataData
Doxorubicin DataData

*Data to be filled in with experimental results.

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Many cancers exhibit EGFR mutations or overexpression, leading to uncontrolled cell growth. The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by an EGFR inhibitor.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Oxazole-based EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the logical flow of the experimental work, from the synthesis of the compounds to their biological evaluation.

Workflow Start Start: Design of Oxazole-4-carboxamides Synthesis Synthesis of Compound Library Start->Synthesis Purification Purification & Characterization (TLC, Column, NMR, MS) Synthesis->Purification BiochemAssay In Vitro Kinase Assay (e.g., EGFR) Purification->BiochemAssay CellAssay Cell-Based Anticancer Assay (MTT Assay) Purification->CellAssay DataAnalysis Data Analysis (IC50 Determination) BiochemAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Drug discovery workflow.

References

Derivatization of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Derivatization of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxazole nucleus is a prominent five-membered heterocyclic scaffold that is a core component of numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] In medicinal chemistry, once a hit compound such as this compound is identified, the subsequent exploration of its Structure-Activity Relationships (SAR) is a critical step in the drug discovery pipeline. SAR studies involve the systematic modification of the molecule's structure to identify which chemical groups are essential for its biological activity and to optimize properties like potency, selectivity, and pharmacokinetic profile.[2]

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound. Three key diversification points are explored to generate a library of analogs for comprehensive SAR studies:

  • A) Modification of the C5-aryl substituent via Suzuki-Miyaura cross-coupling.

  • B) Conversion of the C4-ethyl ester to a diverse library of amides.

  • C) Reduction of the C4-ethyl ester to the corresponding primary alcohol.

Overall Experimental Workflow

The overall strategy involves the initial synthesis of the core oxazole scaffold, followed by parallel derivatization reactions at distinct positions to generate three series of compounds. These compounds can then be subjected to biological screening to build a robust SAR model.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways cluster_2 SAR Analysis start 4-Bromobenzaldehyde + Ethyl Isocyanoacetate core This compound (Core Scaffold) start->core Van Leusen Oxazole Synthesis suzuki Series A: C5-Aryl Analogs core->suzuki Suzuki-Miyaura Coupling [R-B(OH)2] amide Series B: C4-Amide Analogs core->amide 1. Saponification 2. Amide Coupling [R-NH2] alcohol Series C: C4-Alcohol Analog core->alcohol Ester Reduction [LiAlH4] screening Biological Screening (e.g., Enzyme Assay) suzuki->screening amide->screening alcohol->screening sar_table Data Analysis & SAR Table Generation screening->sar_table

Caption: Overall workflow for synthesis and derivatization.

Synthesis of Core Scaffold: this compound

The core scaffold is efficiently synthesized using the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) or a related isocyanoacetate.[4][5][6] In this protocol, 4-bromobenzaldehyde reacts with ethyl isocyanoacetate in the presence of a base to yield the target 4,5-disubstituted oxazole.

Experimental Protocol
  • To a dry 250 mL round-bottom flask under an argon atmosphere, add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Add anhydrous methanol (MeOH, 100 mL) and cool the suspension to 0 °C in an ice bath.

  • To this suspension, add 4-bromobenzaldehyde (1.0 equivalent) and ethyl isocyanoacetate (1.1 equivalents) sequentially.

  • Stir the reaction mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization Strategies and Protocols

Series A: C5-Aryl Modification via Suzuki-Miyaura Coupling

The bromine atom on the C5-phenyl ring serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl moieties.

  • In a microwave vial or Schlenk tube, combine this compound (1.0 equivalent), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 equivalents), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 equivalents).

  • Purge the vessel with argon or nitrogen for 10-15 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equivalents).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Perform an aqueous workup by washing the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired C5-biaryl product.

Series B: C4-Amide Formation

Modification of the C4-ester into an amide is a common strategy to explore hydrogen bonding interactions and alter polarity. This is achieved via a two-step sequence: saponification of the ester to the carboxylic acid, followed by amide coupling.

  • Dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to yield 5-(4-bromophenyl)oxazole-4-carboxylic acid. This product is often used in the next step without further purification.

  • To a solution of 5-(4-bromophenyl)oxazole-4-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the desired primary or secondary amine (1.1 equivalents).

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired C4-amide derivative.

Series C: C4-Alcohol Formation via Ester Reduction

Reducing the ester to a primary alcohol introduces a key hydrogen bond donor and provides a new site for further functionalization (e.g., etherification).

  • To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF).[7]

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford [5-(4-bromophenyl)oxazol-4-yl]methanol.

Data Presentation for SAR Studies

Quantitative data from biological assays should be organized systematically to facilitate the analysis of structure-activity relationships. Below are illustrative templates for organizing data for each series of synthesized compounds.

Table 1: Illustrative SAR Data for Series A (C5-Aryl Analogs)

Compound ID R Group (at C5-phenyl) MW IC₅₀ (µM)
Core-Cmpd -Br 312.14 15.2
A-1 -Ph 310.33 8.5
A-2 -4-MeO-Ph 340.36 2.1
A-3 -3-pyridyl 311.32 11.7

| A-4 | -2-thienyl | 316.36 | 6.3 |

Table 2: Illustrative SAR Data for Series B (C4-Amide Analogs)

Compound ID R Group (-NR¹R²) MW IC₅₀ (µM)
B-1 -NH(CH₂CH₃) 313.18 25.8
B-2 -NH(benzyl) 375.24 9.3
B-3 -N(morpholino) 353.21 5.4

| B-4 | -NH(4-F-Ph) | 377.21 | 1.8 |

Table 3: Illustrative SAR Data for Series C (C4-Alcohol and Derivatives)

Compound ID R Group (at C4) MW IC₅₀ (µM)
C-1 -CH₂OH 270.11 35.1
C-2 (example) -CH₂OMe 284.14 28.9

| C-3 (example) | -CH₂OAc | 312.15 | 42.5 |

Visualizing SAR Logic and Biological Context

The SAR Study Cycle

The process of an SAR study is iterative, involving a continuous cycle of design, synthesis, testing, and analysis to progressively refine the molecular structure towards an optimal drug candidate.

G design Design Analogs (Hypothesize Improvements) synthesis Chemical Synthesis (Generate Compound Library) design->synthesis Synthesize New Ideas testing Biological Evaluation (In Vitro / In Vivo Assays) synthesis->testing Test for Activity analysis Data Analysis (Establish SAR) testing->analysis Generate Data analysis->design Refine Hypothesis

Caption: The iterative cycle of a Structure-Activity Relationship study.

Representative Biological Target Pathway: COX-2 Inhibition

To provide context, the synthesized oxazole derivatives could be evaluated as inhibitors of a relevant biological target, such as the Cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammation. An effective inhibitor would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

G stimuli Pro-inflammatory Stimuli (e.g., Cytokines) membrane Cell Membrane Phospholipids stimuli->membrane activates Phospholipase A2 aa Arachidonic Acid membrane->aa releases cox2 Cyclooxygenase-2 (COX-2) aa->cox2 substrate for pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts to pgs Prostaglandins (PGE2) pgh2->pgs converted to inflammation Inflammation, Pain, Fever pgs->inflammation mediate inhibitor Oxazole Derivative (Potential Inhibitor) inhibitor->cox2 Inhibits

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2] Assessing the cytotoxic potential of novel oxazole derivatives is a critical step in the drug discovery and development process. This document provides detailed protocols for conducting in vitro cytotoxicity assays to evaluate the effect of oxazole derivatives on cell viability and proliferation. The primary methods covered are the MTT and LDH assays, which are robust, reliable, and widely used for cytotoxicity screening.

Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and targeting of signaling pathways like STAT3.[1][2][3][4] Understanding the cytotoxic profile and the underlying mechanism of action is essential for the rational design and development of new therapeutic agents.

Key Experimental Protocols

Two common and well-established methods for assessing in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Oxazole derivatives

  • Human cancer cell line (e.g., HeLa, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the oxazole derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[7] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the oxazole derivative.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known cytotoxic drug like Doxorubicin).[7]

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line and the expected mechanism of action of the compounds.[7][8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[6]

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of the Solubilization solution (e.g., DMSO) to each well.[6]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[6]

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[9][10]

Materials:

  • Oxazole derivatives

  • Human cancer cell line

  • Appropriate cell culture medium

  • LDH Assay Kit (containing Substrate Mix, Assay Buffer, Stop Solution, and Lysis Buffer)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[9][11]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[9]

  • Compound Treatment and Controls:

    • Prepare serial dilutions of the oxazole derivatives in culture medium.

    • Add the compounds to the respective wells.

    • Controls are crucial for this assay: [9][12]

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

      • Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.

      • Maximum LDH Release: Cells treated with the Lysis Buffer provided in the kit to induce 100% cell lysis.

      • Culture Medium Background: Medium without cells to measure the LDH activity present in the serum.

  • Incubation:

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.[12]

  • Supernatant Collection:

    • At the end of the incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[9]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[9][10]

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well containing the supernatant.[9]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[9][10]

  • Reaction Termination and Data Acquisition:

    • Add 50 µL of Stop Solution to each well.[9][10]

    • Measure the absorbance at 490 nm using a microplate reader. A background reading at 680 nm should also be taken and subtracted.[9][10]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clearly structured tables to facilitate easy comparison of the cytotoxic potential of different oxazole derivatives.

Table 1: IC₅₀ Values of Oxazole Derivatives against Various Cancer Cell Lines (MTT Assay)

Compound IDCancer Cell LineIncubation Time (h)IC₅₀ (µM)
OX-01HeLa4815.2
OX-01A5494822.5
OX-02HeLa488.7
OX-02A5494812.1
DoxorubicinHeLa480.9
DoxorubicinA549481.2

Table 2: Percentage Cytotoxicity of Oxazole Derivatives at a Fixed Concentration (LDH Assay)

Compound IDCancer Cell LineConcentration (µM)Incubation Time (h)% Cytotoxicity
OX-01HepG2252445.3 ± 3.1
OX-02HepG2252462.8 ± 4.5
StaurosporineHepG212485.1 ± 5.9

Visualization of Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation and Seeding cluster_treat Compound Treatment cluster_assay MTT Assay Procedure cluster_analysis Data Acquisition and Analysis start Start harvest Harvest Log-Phase Cells start->harvest seed Seed Cells in 96-Well Plate (5-10 x 10³ cells/well) harvest->seed incubate_attach Incubate for 24h (Cell Attachment) seed->incubate_attach prepare_compounds Prepare Serial Dilutions of Oxazole Derivatives incubate_attach->prepare_compounds treat_cells Add Compounds to Cells prepare_compounds->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_solubilize Incubate Overnight add_solubilizer->incubate_solubilize read_absorbance Measure Absorbance (570 nm) incubate_solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Signaling Pathway Induced by Oxazole Derivatives

Many oxazole derivatives induce apoptosis by targeting key cellular components.[3][4] The following diagram illustrates a simplified model of apoptosis induction.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_targets Cellular Targets cluster_pathway Apoptotic Cascade oxazole Oxazole Derivative tubulin Tubulin Polymerization oxazole->tubulin Inhibition stat3 STAT3 Pathway oxazole->stat3 Inhibition bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) tubulin->bcl2 stat3->bcl2 mito Mitochondrial Membrane Potential Disruption bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified apoptosis signaling pathway.

References

Application Notes and Protocols for the Characterization of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols are based on established analytical techniques for similar oxazole derivatives and bromophenyl-containing compounds, providing a robust framework for quality control and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Expected ¹H NMR Data (based on analogous compounds):

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl -CH₃1.3 - 1.5Triplet~7.1
Ethyl -CH₂4.3 - 4.5Quartet~7.1
Aromatic CH (ortho to Br)7.6 - 7.8Doublet~8.5
Aromatic CH (meta to Br)7.7 - 7.9Doublet~8.5
Oxazole CH8.0 - 8.2Singlet-

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled sequence.

    • Number of Scans: 1024 or more scans may be necessary.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Expected ¹³C NMR Data (based on analogous compounds):

Carbon AtomChemical Shift (δ, ppm)
Ethyl -CH₃~14
Ethyl -CH₂~61
Aromatic C-Br~123
Aromatic CH128 - 133
Aromatic C (quaternary)~130
Oxazole C-4~135
Oxazole C-5~150
Oxazole C-2~160
Carboxylate C=O~162

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer with an electrospray ionization (ESI) source is recommended for this type of molecule.

  • Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/z
[M(⁷⁹Br)+H]⁺295.99~296.0
[M(⁸¹Br)+H]⁺297.99~298.0

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (ester)1720 - 1700Strong
C=N stretch (oxazole)1650 - 1630Medium
C=C stretch (aromatic)1600 - 1450Medium
C-O stretch (ester)1300 - 1100Strong
C-Br stretch600 - 500Medium

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of the compound and for quantitative analysis. The following is a general-purpose method that can be optimized.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

  • Instrument: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The aqueous phase can be acidified with 0.1% formic acid or phosphoric acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time and peak area of the main component. Purity can be assessed by the area percentage of the main peak relative to all other peaks.

Expected HPLC Data:

ParameterValue
Retention TimeDependent on the exact conditions, but expected to be in the range of 3-10 minutes.
Purity>98% (for a purified sample)

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Br) in the compound, which is a crucial confirmation of its empirical formula.

Protocol:

  • Sample Preparation: A few milligrams of the dry, pure sample are required.

  • Instrument: An automated elemental analyzer.

  • Procedure: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified. Bromine content is typically determined by a separate method, such as titration after combustion.

  • Data Analysis: Compare the experimentally determined percentages with the calculated values for the molecular formula C₁₂H₁₀BrNO₃.

Expected Elemental Analysis Data for C₁₂H₁₀BrNO₃ (MW: 296.12 g/mol ):

ElementCalculated (%)Found (%)
Carbon (C)48.6748.67 ± 0.4
Hydrogen (H)3.403.40 ± 0.4
Nitrogen (N)4.734.73 ± 0.4
Bromine (Br)26.9826.98 ± 0.4

Visual Workflows

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Composition Compound This compound NMR NMR Spectroscopy (1H & 13C) Compound->NMR MS Mass Spectrometry Compound->MS IR FTIR Spectroscopy Compound->IR HPLC HPLC Analysis Compound->HPLC EA Elemental Analysis Compound->EA

Caption: General analytical workflow for the characterization of the target compound.

HPLC_Method_Development start Start: Sample Preparation instrument_setup Instrument Setup (C18 Column, UV Detector) start->instrument_setup mobile_phase Mobile Phase Selection (Acetonitrile/Water) instrument_setup->mobile_phase optimization Optimize Conditions (Gradient, Flow Rate, Temp.) mobile_phase->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation analysis Routine Analysis validation->analysis

Caption: Logical workflow for HPLC method development and validation.

Application Notes and Protocols for the Large-Scale Laboratory Synthesis of Functionalized Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale laboratory synthesis of functionalized oxazoles, a critical heterocyclic motif in numerous biologically active compounds and pharmaceuticals. The following sections offer a comparative overview of prominent synthetic methodologies, step-by-step protocols for their implementation, and a discussion of their applications in drug development.

Introduction to Oxazole Synthesis

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is present in a wide array of natural products and has been a cornerstone in the development of new therapeutic agents due to its unique electronic properties and ability to serve as a versatile pharmacophore.[1][2] The synthesis of substituted oxazoles is a key focus in medicinal chemistry, with several classical and modern methods available for their construction.[1]

Key Synthetic Methodologies: A Comparative Overview

Several named reactions have become the standard for oxazole synthesis, each with distinct advantages and substrate scopes. This section provides a comparative summary of the most common large-scale laboratory methods.

Table 1: Comparison of Major Oxazole Synthesis Methodologies
Method Starting Materials Key Reagents/Conditions Typical Yields Scale-Up Potential Key Advantages Limitations Ref.
Robinson-Gabriel Synthesis 2-Acylamino-ketoneDehydrating agent (e.g., H₂SO₄, POCl₃, PPA)50-60% (with PPA)GoodVersatile for 2,5-disubstituted oxazoles.Harsh acidic conditions, low yields with some dehydrating agents.[3][4]
Van Leusen Oxazole Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃, t-BuOK)61-90%GoodMild conditions, readily available starting materials, good for 5-substituted oxazoles.TosMIC can be moisture-sensitive.[2][5][6]
Bredereck Reaction α-Haloketone, AmideHeatGenerally goodModerateEconomical and clean process for 2,4-disubstituted oxazoles.Limited by the availability of α-haloketones.[7][8]
Palladium-Catalyzed Synthesis Amides and Ketones or N-acyl enamidesPd(OAc)₂, Oxidant (e.g., K₂S₂O₈), Promoter (e.g., CuBr₂)Up to 86%GoodHigh efficiency, broad substrate scope, milder conditions than classical methods.Catalyst cost and removal can be a concern.[9][10]

Experimental Protocols

The following are detailed protocols for the large-scale laboratory synthesis of functionalized oxazoles using the Robinson-Gabriel and Van Leusen methodologies.

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

This protocol describes a classic method for synthesizing 2,5-disubstituted oxazoles via the cyclodehydration of a 2-acylamino-ketone.

Materials:

  • 2-Acylamino-ketone

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide (NH₄OH)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate). Place the flask in an ice bath to cool to 0°C.

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice in a large beaker.

  • Neutralization: Neutralize the aqueous solution by slowly adding a saturated solution of NaHCO₃ or NH₄OH until the pH is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[11]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2,5-disubstituted oxazole.

Protocol 2: Van Leusen Synthesis of 5-Substituted Oxazoles

This protocol details the synthesis of 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).

Materials:

  • Aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).[5]

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.[5]

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water (20 mL) and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).[5]

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.[5]

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to yield the 5-substituted oxazole.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: General Oxazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of functionalized oxazoles.

G General Experimental Workflow for Oxazole Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials reagents Add Reagents & Solvent start->reagents reaction Reaction (Heating/Stirring) reagents->reaction monitoring Monitor by TLC reaction->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Filter wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify product Pure Oxazole purify->product

Caption: A generalized workflow for the synthesis of functionalized oxazoles.

Signaling Pathway: Mechanism of Action of Oxaprozin

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) containing a functionalized oxazole core. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[12][13][14]

G Simplified Signaling Pathway of Oxaprozin's Action AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at inflammation site) AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Oxaprozin Oxaprozin Oxaprozin->COX1 Oxaprozin->COX2

References

Application Notes and Protocols for Developing Antimicrobial Agents from Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate as a potential antimicrobial agent. The following sections detail the synthesis, antimicrobial susceptibility testing, and potential mechanisms of action for this compound.

Introduction

The rise of multidrug-resistant microbial infections presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] Oxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The oxazole scaffold is a key structural motif in various clinically used drugs and natural products.[1][2][4] This document focuses on this compound, a specific derivative, and outlines the necessary steps to evaluate its antimicrobial efficacy.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for oxazole ring formation.[1] One of the most common and versatile methods is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1][7]

Protocol: Synthesis via Robinson-Gabriel Reaction

This protocol describes a potential synthetic route. Researchers should adapt and optimize the conditions as needed.

Materials:

  • 4-Bromobenzaldehyde

  • Ethyl aminocyanoacetate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Step 1: Synthesis of the intermediate ethyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate.

    • Dissolve 4-bromobenzaldehyde and ethyl aminocyanoacetate in ethanol.

    • Add a catalytic amount of a suitable base, such as piperidine or sodium ethoxide, to facilitate the Knoevenagel condensation.

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and isolate the intermediate product by filtration or extraction.

    • Purify the intermediate by recrystallization or column chromatography.

  • Step 2: Cyclodehydration to form the oxazole ring.

    • Treat the purified intermediate with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, in an appropriate solvent.

    • Heat the reaction mixture to promote intramolecular cyclization and dehydration.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Step 3: Purification of this compound.

    • Purify the crude product using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Collect the fractions containing the desired product and evaporate the solvent.

    • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[8][9]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A 4-Bromobenzaldehyde C Knoevenagel Condensation (Base catalyst, Ethanol, Reflux) A->C B Ethyl aminocyanoacetate B->C D Intermediate: Ethyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate C->D E Cyclodehydration (Dehydrating agent, Heat) D->E F Crude Product E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of the synthesized compound, standard in vitro susceptibility testing methods should be employed.[10][11][12] The most common methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and plating for the Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in the 96-well plate using MHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be determined visually or by measuring the optical density at 600 nm.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following MIC determination, take an aliquot from the wells that show no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Antimicrobial Testing Workflow Diagram:

Antimicrobial_Testing_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no growth) E->F G Plate Aliquots from Clear Wells onto Agar F->G H Incubate Agar Plates at 37°C for 18-24h G->H I Determine MBC (≥99.9% killing) H->I

Caption: Workflow for MIC and MBC determination.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured table for easy comparison.

Table 1: Antimicrobial Activity of this compound

Microbial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Candida albicans ATCC 90028Fungus

Note: The values in this table should be populated with experimental data.

Potential Mechanism of Action

The mechanism of action of oxazole derivatives can vary, but they often target essential bacterial enzymes and cellular processes.[2] Further studies are required to elucidate the specific mechanism of this compound. Potential areas of investigation include:

  • Cell Wall Synthesis Inhibition: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Protein Synthesis Inhibition: The compound could bind to bacterial ribosomes, disrupting protein synthesis.

  • DNA Gyrase Inhibition: Inhibition of DNA gyrase, an enzyme essential for DNA replication, is a common mechanism for antibacterial agents.

  • Cell Membrane Disruption: The compound might interact with the bacterial cell membrane, leading to increased permeability and cell death.

Hypothesized Signaling Pathway Diagram:

Mechanism_of_Action cluster_cell Inside Bacterial Cell A This compound B Bacterial Cell A->B Enters Cell C Potential Targets B->C D Cell Wall Synthesis C->D E Protein Synthesis (Ribosomes) C->E F DNA Replication (DNA Gyrase) C->F G Cell Membrane Integrity C->G H Inhibition of Cellular Processes D->H E->H F->H G->H I Bacteriostatic/Bactericidal Effect H->I

References

Application Notes: 5-Aryl-oxazole-4-carboxylate Derivatives in Fungicidal Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxazole-containing heterocyclic compounds are of significant interest in the field of agrochemical research due to their diverse biological activities.[1][2] The oxazole ring serves as a versatile scaffold in the design of novel fungicides, insecticides, and herbicides.[1] Derivatives of oxazole-4-carboxylic acid, in particular, are explored for their potential to interact with various biological targets in pests and pathogens. This document outlines the potential application of 5-Aryl-oxazole-4-carboxylate derivatives as fungicidal agents, providing exemplary protocols for their screening and preliminary mechanism of action studies. While specific data for Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate is not publicly available, the following notes are representative of the evaluation process for this class of compounds.

Hypothetical Fungicidal Activity Data

The following table summarizes hypothetical in vitro fungicidal activity data for a series of 5-Aryl-oxazole-4-carboxylate derivatives against common plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that causes a 50% reduction in fungal growth.

Compound IDR GroupBotrytis cinerea (Gray Mold) EC50 (µg/mL)Fusarium graminearum (Fusarium Head Blight) EC50 (µg/mL)Rhizoctonia solani (Sheath Blight) EC50 (µg/mL)
EBO-01 4-bromophenyl12.525.818.2
EBO-02 4-chlorophenyl15.230.122.5
EBO-03 4-fluorophenyl18.935.428.7
EBO-04 4-methylphenyl35.652.345.1
EBO-05 4-methoxyphenyl42.168.755.9
Carbendazim *(Control)5.88.210.5

*Carbendazim is a commercial fungicide used as a positive control.

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol describes the determination of the fungicidal activity of test compounds against a panel of plant pathogenic fungi using the mycelial growth inhibition method.

a. Materials and Reagents:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mg/mL)

  • Fungal cultures (Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Sterile cork borer (5 mm diameter)

  • Incubator

b. Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the autoclaved PDA to 50-55 °C.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). An equivalent volume of DMSO is added to the control plates.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 ± 2 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol provides a method to assess if the fungicidal activity of the test compounds is due to the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain.

a. Materials and Reagents:

  • Mitochondria isolated from the target fungus (e.g., Fusarium graminearum)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate

  • 2,3-Dimethoxy-5-methyl-6-(3-decyl) -1,4-benzoquinone (UQ)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer

b. Procedure:

  • Isolate mitochondria from the target fungus using standard differential centrifugation methods.

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, isolated mitochondria, and the test compound at various concentrations.

  • Initiate the reaction by adding succinate and UQ.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • The rate of the reaction is proportional to the SDH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Fungicidal Screening cluster_moa Mechanism of Action Study synthesis Synthesis of 5-Aryl-oxazole-4-carboxylate Derivatives dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution pda_prep Prepare PDA with Test Compound dissolution->pda_prep sdh_assay Perform SDH Inhibition Assay dissolution->sdh_assay inoculation Inoculate with Fungal Plugs pda_prep->inoculation incubation Incubate Plates inoculation->incubation measurement Measure Mycelial Growth incubation->measurement ec50_calc Calculate EC50 Values measurement->ec50_calc ec50_calc->sdh_assay Active Compounds mito_isolation Isolate Mitochondria from Fungus mito_isolation->sdh_assay ic50_calc Calculate IC50 Values sdh_assay->ic50_calc

Caption: Workflow for fungicidal screening and mechanism of action studies.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate uq_pool Ubiquinone Pool sdh->uq_pool e- transfer complex_iii Complex III uq_pool->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c complex_iv Complex IV cytochrome_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase Proton Gradient atp ATP atp_synthase->atp inhibitor Ethyl 5-(4-bromophenyl) oxazole-4-carboxylate inhibitor->sdh Inhibition

Caption: Hypothetical inhibition of Succinate Dehydrogenase by the test compound.

References

Application Notes and Protocols: Palladium-Catalyzed Arylation for Oxazole Core Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the functionalization of the oxazole core via palladium-catalyzed arylation methods. The oxazole motif is a crucial scaffold in numerous biologically active compounds, and its selective functionalization is of significant interest in medicinal chemistry and drug discovery.

Introduction to Palladium-Catalyzed Oxazole Arylation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the direct arylation of the oxazole ring. These methods offer an efficient alternative to traditional multi-step synthetic routes.[1] Key palladium-catalyzed methods for oxazole functionalization include Direct C-H Arylation, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling. The choice of method, catalyst, ligand, base, and solvent system is critical for achieving high yields and regioselectivity, particularly for distinguishing between the C2 and C5 positions of the oxazole ring.[2][3]

Direct C-H Arylation of Oxazoles

Direct C-H arylation is an increasingly popular method as it avoids the need for pre-functionalization of the oxazole ring, making it a more atom-economical process.[1][4] The regioselectivity of direct arylation can be finely tuned by the choice of reaction conditions.

Regioselective C2 vs. C5 Arylation

The selective arylation of the C2 or C5 position of the oxazole core can be achieved by carefully selecting the solvent, ligand, and base.[2][3] Generally, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents.[2] Strong bases tend to favor C2 arylation.[2] Mechanistic studies suggest that C5 arylation often proceeds through a concerted metalation-deprotonation (CMD) pathway.[2]

G cluster_C5 C5-Arylation (Polar Solvents) cluster_C2 C2-Arylation (Nonpolar Solvents) C5_Oxazole Oxazole C5_ArX Aryl Halide (Ar-X) C5_Pd0 Pd(0) Catalyst C5_Ligand Phosphine Ligand (e.g., 5 or 6) C5_Base Weak Base C5_Solvent Polar Solvent (e.g., DMA) C5_Intermediate CMD Intermediate C5_Product C5-Arylated Oxazole C2_Oxazole Oxazole C2_ArX Aryl Halide (Ar-X) C2_Pd0 Pd(0) Catalyst C2_Ligand Phosphine Ligand (e.g., 3) C2_Base Strong Base (e.g., KOH) C2_Solvent Nonpolar Solvent (e.g., Toluene) C2_Intermediate Deprotonation Intermediate C2_Product C2-Arylated Oxazole

Quantitative Data for Direct C-H Arylation
EntryOxazole DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventPositionYield (%)Reference
1Oxazole4-BromotoluenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃TolueneC269[1]
2Oxazole4-ChlorotoluenePd(OAc)₂ (2)(1-Ad)₂P(O)H (4)K₂CO₃TolueneC262[1]
3Ethyl oxazole-4-carboxylate4-BromoanisolePd(OAc)₂ (2)Cy-JohnPhos (4)K₃PO₄DMAC285[1]
4Oxazole4-BromobenzonitrilePd(OAc)₂ (2)Ligand 6 (4)Cs₂CO₃DMAC588[2]
5Oxazole1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)Ligand 3 (4)KOHTolueneC292[2]
Experimental Protocol: General Procedure for Direct C2-Arylation of Oxazole[2]
  • To an oven-dried reaction vessel, add the oxazole (1.0 mmol), aryl halide (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., potassium hydroxide, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous nonpolar solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated oxazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the arylation of pre-functionalized oxazoles, typically halo-oxazoles, with arylboronic acids or their derivatives.[5][6] This reaction generally exhibits high functional group tolerance.

G

Quantitative Data for Suzuki-Miyaura Coupling
EntryOxazole DerivativeBoronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
12-IodooxazolePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O85[6]
24-Trifloyloxy-2-phenyloxazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME92[5]
32,4-Diiodooxazole9-MeO-9-BBN derived from 1-iodobutanePdCl₂(dppf) (3)K₃PO₄THF78 (at C2)[6]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2-Aryl-4-trifloyloxazoles[5]
  • In a microwave vial, combine the 2-aryl-4-trifloyloxazole (0.2 mmol), arylboronic acid (0.3 mmol), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.01 mmol, 5 mol%), and potassium carbonate (0.4 mmol).

  • Add dimethoxyethane (DME, 2 mL).

  • Seal the vial and heat in a microwave reactor at 150 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2,4-diaryloxazole.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for introducing alkynyl groups onto the oxazole core, typically reacting a halo-oxazole with a terminal alkyne.[7][8] This reaction is co-catalyzed by palladium and copper salts.[9][10]

G Halo_Oxazole Halo-oxazole Coupling_Reaction Sonogashira Coupling Halo_Oxazole->Coupling_Reaction Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Coupling_Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(acac)₂) Pd_Catalyst->Coupling_Reaction Cu_Catalyst Cu(I) Iodide Cu_Catalyst->Coupling_Reaction Base Amine Base (e.g., Et₂NH) Base->Coupling_Reaction Solvent Solvent (e.g., DMF) Solvent->Coupling_Reaction Alkynyl_Oxazole Alkynyl-oxazole Coupling_Reaction->Alkynyl_Oxazole

Quantitative Data for Sonogashira Coupling
EntryOxazole DerivativeTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventYield (%)Reference
14-Iodo-3,5-diphenyloxazolePhenylacetylenePd(acac)₂ (5)CuI (10)Et₂NHDMF95[7]
24-Iodo-3-methyl-5-phenyloxazole1-HexynePd(acac)₂ (5)CuI (10)Et₂NHDMF88[7]
32-Bromo-5-(4-methoxyphenyl)oxazoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF82[11]
Experimental Protocol: Sonogashira Coupling of 4-Iodoisoxazoles[7]
  • To a solution of 3,5-disubstituted-4-iodoisoxazole (0.3 mmol) in anhydrous DMF (3 mL) under a nitrogen atmosphere, add the terminal alkyne (0.6 mmol), Pd(acac)₂ (0.015 mmol, 5 mol%), PPh₃ (0.03 mmol, 10 mol%), CuI (0.03 mmol, 10 mol%), and Et₂NH (0.6 mmol).

  • Stir the mixture at room temperature for the specified time (e.g., 2-12 hours), monitoring by TLC.

  • After completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired 4-alkynylisoxazole.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene and can be applied to the functionalization of the oxazole core, although specific examples are less common in the literature compared to other methods. The reaction typically proceeds with high trans selectivity.[12] Oxidative Heck reactions using internal olefins have also been reported for various heterocycles.[13][14]

Conclusion

Palladium-catalyzed reactions provide a powerful and versatile platform for the functionalization of the oxazole core. Direct C-H arylation offers an atom-economical route, with regioselectivity tunable by reaction conditions. Suzuki-Miyaura and Sonogashira couplings are highly reliable methods for the arylation and alkynylation of pre-functionalized oxazoles, respectively. The choice of the specific protocol will depend on the desired substitution pattern, available starting materials, and functional group compatibility. The detailed protocols and data presented herein serve as a valuable resource for researchers in the synthesis of novel oxazole-containing compounds for various applications, particularly in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, helping you optimize reaction conditions and improve yields and purity.

Troubleshooting Guides

This section provides structured guidance to identify and resolve common issues encountered during the synthesis of oxazoles.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles.

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome/Yield Improvement
Low or No Product Formation Incomplete cyclization due to inefficient dehydrating agent.Optimize the dehydrating agent. While concentrated sulfuric acid is traditional, consider using phosphorus pentachloride (PCl₅), phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) for specific substrates.[1]Yields can be increased to 50-60% by using polyphosphoric acid.[2]
Starting material decomposition under harsh acidic conditions.Use a milder dehydrating agent such as triphenylphosphine/iodine or the Burgess reagent.[1] Reduce reaction time by closely monitoring the reaction.Prevents degradation of sensitive substrates, preserving potential yield.
Impure starting 2-acylamino-ketone.Ensure the starting material is pure and dry through recrystallization or chromatography.Removal of impurities prevents inhibition of the reaction.
Significant Byproduct Formation Hydrolysis of the oxazoline intermediate back to the starting material due to the presence of water.Ensure all reagents and solvents are thoroughly dried and the reaction is run under anhydrous conditions.Minimizes the formation of diol and other hydrolysis byproducts.
Formation of enamides as a competing side product.Modify reaction conditions by altering the temperature or the choice of dehydrating agent to disfavor the enamide formation pathway.[1]Can significantly improve the chemoselectivity towards the desired oxazole.
Tar-like byproduct formation.This often indicates that the reaction conditions are too harsh. Lower the reaction temperature and consider a milder dehydrating agent.[3]Reduces polymerization and decomposition, leading to a cleaner reaction mixture and improved isolated yield.
Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome/Yield Improvement
Low Yield Incomplete reaction due to a weak base or low temperature.Switch to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU.[4] Gently heat the reaction mixture to 40-50 °C.[5]Using a stronger base can facilitate more efficient elimination of the tosyl group, driving the reaction to completion.
Purity of starting materials.Aldehydes can oxidize to carboxylic acids; purify by distillation or chromatography. TosMIC is moisture-sensitive; store in a desiccator.[4]Prevents quenching of the base by acidic impurities and decomposition of TosMIC.
Formation of Nitrile Byproduct Presence of ketone impurities in the aldehyde starting material.Purify the aldehyde by distillation or column chromatography to remove any ketone impurities.[4][5]Eliminates the competing reaction pathway that forms nitriles.
Isolation of Stable Oxazoline Intermediate Incomplete elimination of the tosyl group.Increase the reaction temperature, use a stronger base, or extend the reaction time to promote the elimination step.[5]Drives the conversion of the stable intermediate to the final aromatic oxazole product.
Formation of N-(tosylmethyl)formamide Hydrolysis of TosMIC, especially in the presence of a base and water.Ensure strictly anhydrous conditions by using dry solvents and glassware, and handling reagents under an inert atmosphere.[5]Prevents the consumption of TosMIC through this side reaction, making more of it available for the desired synthesis.
Difficult Product Purification Residual p-toluenesulfinic acid byproduct co-eluting with the product.Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid byproduct.[5]Simplifies purification by removing a major, often polar, impurity.
Fischer Oxazole Synthesis

The Fischer synthesis produces 2,5-disubstituted oxazoles from an aldehyde cyanohydrin and another aldehyde in the presence of anhydrous hydrochloric acid.[6]

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome/Yield Improvement
Low Yield Presence of moisture, which can hydrolyze intermediates.The reaction must be carried out under strictly anhydrous conditions, using dry ether and dry gaseous hydrogen chloride.[6]Prevents side reactions and ensures the stability of key intermediates.
Impure starting materials (cyanohydrin or aldehyde).Purify starting materials by distillation or recrystallization.Ensures the reaction proceeds cleanly without interference from impurities.
Formation of Side Products Rearrangement or side reactions of the aldehyde or cyanohydrin under strong acid conditions.Maintain mild reaction conditions and avoid excessive heating.[6]Minimizes the formation of undesired byproducts.
Bredereck Reaction

This method synthesizes 2,4-disubstituted oxazoles by reacting α-haloketones with amides.[2]

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome/Yield Improvement
Low Yield Incomplete reaction.Increase the reaction temperature. For example, increasing the temperature from 25°C to 80°C has been shown to increase the yield of a 2,4-disubstituted oxazole to 87%.[7]Higher temperatures can overcome the activation energy barrier for the cyclization step.
Side reactions of the α-haloketone.Use of a silver triflate (AgOTF) catalyst can promote the desired cyclization.[7]The catalyst can enhance the rate of the desired reaction over competing pathways.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Robinson-Gabriel, Fischer, and van Leusen methods for oxazole synthesis?

A1: These methods differ primarily in their starting materials and the substitution pattern of the resulting oxazole.

  • Robinson-Gabriel Synthesis: Starts with a 2-acylamino ketone and typically produces 2,5-disubstituted or 2,4,5-trisubstituted oxazoles.[8]

  • Fischer Oxazole Synthesis: Utilizes a cyanohydrin and an aldehyde to yield 2,5-disubstituted oxazoles.[6]

  • Van Leusen Oxazole Synthesis: Employs an aldehyde and tosylmethyl isocyanide (TosMIC) to produce 5-substituted oxazoles.[2] A one-pot variation with an aliphatic halide can yield 4,5-disubstituted oxazoles.[9]

Q2: How can I improve the yield of my Robinson-Gabriel synthesis when working with a sensitive substrate?

A2: For sensitive substrates that may decompose under harsh acidic conditions, it is advisable to use milder cyclodehydrating agents. Reagents such as triphenylphosphine/iodine or the Burgess reagent are effective alternatives to strong acids like concentrated sulfuric acid.[1] Additionally, carefully monitoring the reaction and minimizing the reaction time can prevent substrate degradation.

Q3: In the van Leusen synthesis, I am isolating the oxazoline intermediate instead of the final oxazole. What should I do?

A3: The isolation of the 4-tosyl-4,5-dihydrooxazole intermediate indicates that the final elimination step is incomplete. To drive the reaction to completion, you can try increasing the reaction temperature, using a stronger base (e.g., potassium tert-butoxide or DBU), or extending the reaction time.[5] If you have already isolated the intermediate, you can resubject it to basic conditions to promote elimination.[4]

Q4: What are the green chemistry aspects to consider for oxazole synthesis?

A4: Greener approaches to oxazole synthesis focus on using less hazardous reagents and solvents, and improving energy efficiency. For instance, in the van Leusen synthesis, using ionic liquids as a recyclable solvent has been shown to be effective.[2] Microwave-assisted synthesis can also be a greener alternative by significantly reducing reaction times.[9]

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol is a general procedure and may require optimization for different substrates.

Materials:

  • 2-Benzamidoacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottom flask, place 2-benzamidoacetophenone.

  • Carefully add concentrated sulfuric acid with stirring. An exothermic reaction will occur.

  • Heat the mixture gently in a water bath for 30 minutes.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyloxazole.

Protocol 2: Van Leusen Synthesis of 5-Phenyloxazole

This protocol describes the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC.

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).[5]

  • Add methanol (10 mL) to the flask.[5]

  • Heat the reaction mixture to reflux and stir for 4-5 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[5]

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the organic layer.

  • Purify the crude product by column chromatography on silica gel.[5]

Protocol 3: Fischer Synthesis of 2,5-Diphenyloxazole

This protocol requires strictly anhydrous conditions.

Materials:

  • Mandelonitrile (benzaldehyde cyanohydrin)

  • Benzaldehyde

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (gas)

Procedure:

  • Dissolve equimolar amounts of mandelonitrile and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.[6]

  • Pass a stream of dry hydrogen chloride gas through the solution. The product will precipitate as the hydrochloride salt.[6]

  • Collect the precipitate by filtration.

  • The free base (2,5-diphenyloxazole) can be obtained by treating the hydrochloride salt with water or by boiling it in alcohol.[6]

Visualizations

Reaction Mechanisms and Workflows

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_steps Reaction Steps cluster_product Product start 2-Acylamino Ketone protonation Protonation of Carbonyl start->protonation H+ cyclization Intramolecular Nucleophilic Attack protonation->cyclization dehydration Dehydration cyclization->dehydration -H₂O product Oxazole dehydration->product

Caption: Robinson-Gabriel Synthesis Mechanism.

Van_Leusen_Workflow reagents Aldehyde + TosMIC + Base mixing Mix in Solvent (e.g., MeOH) reagents->mixing reaction Heat to Reflux (4-5h) mixing->reaction workup Solvent Removal & Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Pure 5-Substituted Oxazole purification->product

Caption: Van Leusen Synthesis Experimental Workflow.

Fischer_Synthesis_Mechanism start Cyanohydrin + Aldehyde iminochloride Formation of Iminochloride Intermediate start->iminochloride Dry HCl nucleophilic_attack Nucleophilic Attack on Aldehyde iminochloride->nucleophilic_attack cyclization Cyclization & Loss of Water nucleophilic_attack->cyclization elimination Elimination of HCl cyclization->elimination product 2,5-Disubstituted Oxazole elimination->product

Caption: Fischer Oxazole Synthesis Mechanism.

References

Technical Support Center: Synthesis of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature.[1]
Poor quality or degradation of starting materials.Ensure the purity of reactants, such as the α-haloketone and the amide. Impurities can lead to unwanted side reactions.[1] Use freshly purified reagents if degradation is suspected.
Suboptimal reaction temperature.The optimal temperature can vary significantly. Experiment with a range of temperatures. Some modern approaches utilize microwave irradiation to potentially improve yields and reduce reaction times.[1]
Inappropriate solvent.The choice of solvent is critical. Common solvents for oxazole synthesis include ethanol, acetonitrile, and dioxane. The polarity of the solvent can influence the reaction rate and selectivity.
Ineffective catalyst or base.For syntheses requiring a catalyst (e.g., Pd, Cu) or a base (e.g., DBU, K₂CO₃), ensure the catalyst is active and the base is sufficiently strong and non-nucleophilic to promote the desired reaction without causing side reactions.[2][3]
Multiple Spots on TLC / Impure Product Formation of side products.Common side products in oxazole synthesis can include isomeric oxazoles or byproducts from dimerization or polymerization of reactants.[1]
Contamination in starting materials.If a thioamide is used and is contaminated with its corresponding amide, an oxazole byproduct can form.[1]
Unreacted starting materials.If the reaction is incomplete, unreacted starting materials will contaminate the product.[1]
Difficulty in Product Purification Product is an oil or difficult to crystallize.If recrystallization is challenging, column chromatography on silica gel is a recommended alternative. A common eluent system is a mixture of ethyl acetate and hexane.[1]
Co-elution of impurities.Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

  • Robinson-Gabriel Synthesis: This involves the cyclization and dehydration of an α-acylamino ketone.[4][5]

  • Reaction of α-haloketones with amides (Bredereck reaction): This is an efficient method for preparing 2,4-disubstituted oxazoles.[6]

  • van Leusen Oxazole Synthesis: This method uses tosylmethyl isocyanide (TosMIC) and an aldehyde. It is particularly useful for preparing 5-substituted oxazoles.[3][6]

  • Palladium-catalyzed C-H activation/cyclization: Modern methods may involve a one-step synthesis from amides and ketones via a Pd(II)-catalyzed pathway.[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective technique. You should spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[1]

Q3: What are potential side reactions to be aware of?

A3: Side reactions can significantly lower the yield. Potential side reactions include the formation of isomeric oxazoles, dimerization or polymerization of reactive intermediates, and the formation of an oxazole byproduct if the thioamide starting material is contaminated with its corresponding amide.[1]

Q4: What purification methods are most effective for this compound?

A4: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate/hexane) is a common and effective technique.[1]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is the preferred method for separating the desired product from impurities.[1]

Q5: Can reaction conditions be optimized to improve yield?

A5: Yes, several parameters can be optimized:

  • Temperature: The reaction temperature can be adjusted to find the optimal balance between reaction rate and side product formation.

  • Reaction Time: Monitoring the reaction by TLC will help determine the optimal reaction time to maximize product formation without significant degradation.

  • Catalyst/Reagent Stoichiometry: The molar ratios of reactants, catalysts, and bases can be varied to improve efficiency.

  • Solvent: The choice of solvent can have a significant impact on the reaction. It is worth screening different solvents to find the one that gives the best results.

Experimental Protocols

While a specific, validated protocol for this compound is not available in the search results, a generalized protocol based on the common synthesis of oxazole-4-carboxylates is provided below. Note: This is a representative protocol and may require optimization.

Generalized Protocol: Synthesis via α-haloketone and Amide

This protocol is based on the principles of the Bredereck and Hantzsch syntheses.

Materials:

  • Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate (or a similar α-haloketone precursor)

  • Formamide (or other suitable amide)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Base (optional, e.g., K₂CO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone in the chosen solvent.

  • Add the amide to the solution. An excess of the amide may be used.

  • If a base is required, add it to the mixture.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

experimental_workflow reagents Starting Materials: - Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate - Formamide reaction Reaction: - Solvent (e.g., Ethanol) - Heat to reflux - Monitor by TLC reagents->reaction 1. Mix workup Work-up: - Cool to RT - Filter or evaporate solvent reaction->workup 2. Completion purification Purification: - Recrystallization or - Column Chromatography workup->purification 3. Isolate Crude product Final Product: This compound purification->product 4. Purify

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Action: Extend reaction time or increase temperature incomplete->extend_time check_purity Are starting materials pure? complete->check_purity impure_reagents Impure Reagents check_purity->impure_reagents No pure_reagents Reagents are Pure check_purity->pure_reagents Yes purify_reagents Action: Purify starting materials impure_reagents->purify_reagents optimize_conditions Action: Optimize conditions (solvent, temp, catalyst) pure_reagents->optimize_conditions

Caption: A troubleshooting decision tree for addressing low yield in oxazole synthesis.

References

Common side products in the synthesis of 2,4,5-trisubstituted oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,4,5-trisubstituted oxazoles. It is intended for researchers, scientists, and professionals in drug development.

General Troubleshooting

Q1: My reaction yield is consistently low. What are the general factors I should investigate?

Low yields in oxazole synthesis can stem from several factors, applicable across different synthetic routes. Systematically investigate the following:

  • Reagent Quality: Ensure all starting materials are pure and dry. Impurities in aldehydes or ketones can lead to unwanted side reactions. For moisture-sensitive reactions, use freshly dried solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Optimize reaction temperature and time. Some reactions require gentle heating to proceed to completion, while others may decompose at elevated temperatures. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry and Reagent Addition: Verify the correct stoichiometry of reactants. In some cases, a slight excess of one reagent may be beneficial. The order and rate of reagent addition can also be critical in minimizing side product formation.

  • Work-up and Purification: Improper work-up procedures can lead to product loss. Ensure that pH adjustments, extractions, and washing steps are appropriate for your target molecule and potential byproducts. Emulsions during extraction can be broken by adding brine. For purification, select a suitable chromatography method and solvent system to effectively separate the desired oxazole from side products.

Method-Specific Troubleshooting and FAQs

This section details common problems and solutions for specific synthetic routes to 2,4,5-trisubstituted oxazoles.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of TosMIC.Use a stronger, non-nucleophilic base like potassium tert-butoxide or DBU.
Low reaction temperature.Gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents.[3]
Formation of Nitrile Byproduct Presence of ketone impurities in the aldehyde starting material. Ketones react with TosMIC to form nitriles.[3][4]Purify the aldehyde by distillation or column chromatography.[3]
Isolation of Stable Oxazoline Intermediate Incomplete elimination of the tosyl group.[3]Increase the reaction temperature, use a stronger base, or extend the reaction time to promote the elimination step.[3]
Formation of N-(tosylmethyl)formamide Hydrolysis of TosMIC due to moisture.[3]Ensure strictly anhydrous conditions by using dry solvents and glassware, and handle reagents under an inert atmosphere.[3]
Difficult Product Purification Residual p-toluenesulfinic acid byproduct.Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid.[3]
Emulsion during aqueous workup.Add a saturated brine solution to break the emulsion.[3]
Experimental Protocol: One-Pot Van Leusen Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).[3]

  • Add methanol (10 mL) to the flask.[3]

  • Heat the reaction mixture to reflux and stir for 4-5 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[3]

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[3]

  • Concentrate the solution and purify the crude product by column chromatography.

Logical Workflow for Troubleshooting the Van Leusen Synthesis

VanLeusen_Troubleshooting start Start: Van Leusen Reaction issue Identify Issue start->issue low_yield Low/No Product issue->low_yield Low Yield nitrile Nitrile Byproduct issue->nitrile Side Product oxazoline Oxazoline Intermediate issue->oxazoline Intermediate Isolation hydrolysis TosMIC Hydrolysis issue->hydrolysis Side Product sol_low_yield Solution: - Use stronger base (t-BuOK, DBU) - Gently heat (40-50 °C) low_yield->sol_low_yield sol_nitrile Solution: - Purify aldehyde starting material nitrile->sol_nitrile sol_oxazoline Solution: - Increase temperature - Use stronger base - Extend reaction time oxazoline->sol_oxazoline sol_hydrolysis Solution: - Ensure anhydrous conditions - Use inert atmosphere hydrolysis->sol_hydrolysis

Caption: Troubleshooting workflow for the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of 2-acylamino-ketones to form oxazoles, typically under strong acid catalysis.[5][6]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield Ineffective cyclodehydrating agent for the specific substrate.[7]Screen various cyclodehydrating agents such as H₂SO₄, polyphosphoric acid (PPA), POCl₃, or thionyl chloride.[5][7] PPA has been shown to increase yields to 50-60% in some cases.[7]
Product Decomposition or Unwanted Side Reactions Harsh reaction conditions (strong acid, high temperature).[2]Consider milder cyclodehydration methods, such as those employing triphenylphosphine and iodine.
Limited Functional Group Tolerance The strongly acidic conditions are incompatible with sensitive functional groups.Protect sensitive functional groups prior to the cyclodehydration step, or choose an alternative, milder synthetic route.
Experimental Protocol: Robinson-Gabriel Synthesis using Sulfuric Acid
  • Place the 2-acylamino-ketone (1.0 equiv) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (a common cyclodehydrating agent) with cooling.[5]

  • Heat the mixture, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Reaction Pathway for Robinson-Gabriel Synthesis

RobinsonGabriel_Pathway cluster_reagents start 2-Acylamino-ketone protonation Protonation of Carbonyl Oxygen start->protonation reagent + H⁺ (e.g., H₂SO₄) cyclization Intramolecular Nucleophilic Attack protonation->cyclization intermediate Oxazoline Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration loss_h2o - H₂O product 2,4,5-Trisubstituted Oxazole dehydration->product

Caption: Reaction mechanism of the Robinson-Gabriel synthesis.

Fischer Oxazole Synthesis

The Fischer synthesis produces oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.[7][8]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Formation of Chlorinated Byproducts Reaction with the hydrochloric acid catalyst. For example, 2,5-bis(4-bromophenyl)-4-chlorooxazole can form as a side product.[8]Minimize reaction time and control the temperature carefully. Consider alternative acid catalysts if possible, though this may deviate from the classical Fischer synthesis.
Formation of Oxazolidinone Byproducts A common byproduct in this synthesis.[8]Optimize reaction conditions (temperature, concentration) to favor the formation of the desired oxazole. Purification by column chromatography is often necessary to remove this byproduct.
Reaction Fails or Gives Low Yield Presence of moisture, which can interfere with the anhydrous HCl catalyst and reactants.The reaction must be performed under strictly anhydrous conditions, using dry ether as a solvent and passing dry HCl gas through the solution.[7][8]
Experimental Protocol: Fischer Oxazole Synthesis
  • Dissolve the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.[6][8]

  • Pass a stream of dry hydrogen chloride gas through the solution while stirring. The reaction is often conducted at a low temperature.

  • The oxazole hydrochloride product typically precipitates from the solution.[8]

  • Collect the precipitate by filtration.

  • The free oxazole base can be obtained by treating the hydrochloride salt with water or by boiling it with alcohol.[8]

  • Further purification can be achieved by recrystallization or chromatography.

Comparative Summary of Synthetic Routes

Synthetic Route Key Reagents Typical Conditions Advantages Common Side Products/Disadvantages
Van Leusen Synthesis Aldehyde, TosMIC, Base (e.g., K₂CO₃)Mild to moderate temperature[2]Good functional group tolerance, mild conditions.[2]Nitriles (from ketone impurities), oxazoline intermediates, TosMIC hydrolysis products.[3][4]
Robinson-Gabriel Synthesis 2-Acylamino-ketone, Strong Acid (e.g., H₂SO₄, PPA)High temperature[2]Readily available starting materials, well-established method.[2]Harsh conditions limit functional group tolerance, potential for decomposition.[2]
Fischer Synthesis Cyanohydrin, Aldehyde, Anhydrous HClAnhydrous, often low temperature[2]Classical method for specific substitution patterns.[2]Requires strictly anhydrous conditions; side products include chlorinated oxazoles and oxazolidinones.[8]

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to poor regioselectivity encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of oxazole synthesis, and why are they problematic?

A1: In oxazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the oxazole ring. This issue commonly arises when using unsymmetrical starting materials. For example, the reaction of an unsymmetrical α-acylamino ketone can potentially yield two different oxazole products.[1] The formation of a mixture of these isomers complicates purification, reduces the yield of the desired product, and can lead to inconsistent results in biological assays.[1]

Q2: Which common oxazole synthesis methods are prone to poor regioselectivity?

A2: Several classical methods can lead to regioisomeric mixtures if the precursors are not symmetrical. These include:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones. If the ketone and acyl portions are different and unsymmetrical, two different enol/enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1]

  • Fischer Oxazole Synthesis: This synthesis utilizes a cyanohydrin and an aldehyde. While often used for symmetrical 2,5-disubstituted oxazoles, using different aromatic groups on the cyanohydrin and aldehyde can present regiochemical challenges.[1][2]

  • Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[1]

  • Metal-Catalyzed Cross-Coupling/Cyclization Reactions: Modern methods using catalysts like palladium or copper can face regioselectivity issues depending on the substrate, ligands, and reaction conditions.[1][3]

Q3: What are the primary factors that influence regioselectivity in oxazole synthesis?

A3: The regiochemical outcome of an oxazole synthesis is typically governed by a combination of electronic and steric factors, as well as the reaction conditions.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization to occur at a specific position. For instance, in reactions involving enolates, the more electronically stabilized enolate is often favored.[1]

  • Steric Hindrance: Bulky substituents can physically block a reaction from occurring at a nearby position, thereby directing the synthesis towards the less sterically hindered regioisomer.[1]

  • Reaction Conditions: Parameters such as solvent polarity, reaction temperature, and the choice of catalyst or dehydrating agent can significantly influence the ratio of regioisomers formed.

Troubleshooting Guides

This section provides troubleshooting advice for specific issues you might encounter during your experiments.

Scenario 1: Poor Regioselectivity in Robinson-Gabriel Synthesis

Q: My Robinson-Gabriel synthesis using an unsymmetrical 2-acylamino-ketone is producing a nearly 1:1 mixture of regioisomers. What steps can I take to improve the selectivity?

A: This is a common challenge. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Robinson-Gabriel Synthesis

start Poor Regioselectivity (e.g., 1:1 mixture) step1 Modify Dehydrating Agent start->step1 Initial Step step2 Vary Reaction Temperature step1->step2 If no improvement end Improved Regioselectivity step1->end Successful step3 Change Solvent step2->step3 If still poor step2->end Successful step4 Substituent Modification step3->step4 Last resort step3->end Successful step4->end Successful

Caption: A stepwise approach to troubleshooting poor regioselectivity in the Robinson-Gabriel synthesis.

Detailed Troubleshooting Steps:

  • Modify the Dehydrating Agent: The choice of acid catalyst can have a significant impact.

    • Initial Choice: Sulfuric acid is a common choice but can be harsh.

    • Alternative Agents: Try phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoroacetic anhydride (TFAA).[4] Milder conditions may favor one cyclization pathway over the other.

  • Vary the Reaction Temperature:

    • Lowering the reaction temperature can sometimes increase the kinetic preference for the formation of one regioisomer.

    • Conversely, in some cases, higher temperatures might favor the thermodynamically more stable product. A temperature screen is recommended.

  • Change the Solvent:

    • Solvent polarity can influence the stability of the enolate intermediates. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile).

  • Substituent Modification (if possible):

    • If the synthesis allows, consider increasing the steric bulk of one of the substituents on the 2-acylamino-ketone. This can create a greater steric bias and favor the formation of the less hindered oxazole.

Data Presentation: Effect of Dehydrating Agent on Regioselectivity

2-Acylamino-ketone SubstrateDehydrating AgentTemperature (°C)SolventRegioisomeric Ratio (A:B)
1-(Benzamido)-1-phenylpropan-2-oneH₂SO₄100Acetic Anhydride1.2 : 1
1-(Benzamido)-1-phenylpropan-2-onePOCl₃90DMF3 : 1
1-(Benzamido)-1-phenylpropan-2-onePPA120-2.5 : 1
1-(Benzamido)-1-phenylpropan-2-oneTFAA0 to rtCH₂Cl₂5 : 1

Note: The above data is illustrative and compiled from general principles. Actual results will vary based on the specific substrate.

Scenario 2: Lack of Regiocontrol in Fischer Oxazole Synthesis

Q: I am attempting a Fischer oxazole synthesis with an unsymmetrical aromatic cyanohydrin and a different aromatic aldehyde, but I am getting a mixture of products. How can I improve the regioselectivity?

A: The classical Fischer synthesis can indeed be challenging in terms of regiocontrol with unsymmetrical substrates. Here’s a guide to improving the outcome:

Troubleshooting Workflow for Fischer Oxazole Synthesis

start Poor Regioselectivity step1 Control HCl Gas Addition start->step1 Initial Check step2 Modify Solvent System step1->step2 If no improvement end Improved Regioselectivity step1->end Successful step3 Alter Substituent Electronics step2->step3 If still poor step2->end Successful step3->end Successful

Caption: Troubleshooting workflow for improving regioselectivity in the Fischer oxazole synthesis.

Detailed Troubleshooting Steps:

  • Control the Addition of HCl Gas: The reaction is typically carried out by passing dry HCl gas through the reaction mixture.[2]

    • Slowing down the rate of HCl addition and maintaining a low reaction temperature can sometimes favor the formation of one regioisomer.

  • Modify the Solvent System:

    • The reaction is traditionally performed in dry ether.[2] Switching to a different anhydrous, non-protic solvent might alter the reaction pathway and improve selectivity.

  • Alter Substituent Electronics:

    • The electronic nature of the aromatic rings on both the cyanohydrin and the aldehyde plays a crucial role. A significant difference in the electron-donating or electron-withdrawing properties of the substituents can enhance regioselectivity. For instance, using a strongly electron-withdrawing group on one aromatic ring and an electron-donating group on the other can direct the reaction more effectively.

Data Presentation: Influence of Substituent Electronics on Regioselectivity

Cyanohydrin (Ar¹-CH(OH)CN)Aldehyde (Ar²-CHO)Regioisomeric Ratio (2-Ar¹-5-Ar² : 2-Ar²-5-Ar¹)
4-Methoxybenzaldehyde cyanohydrin4-Nitrobenzaldehyde> 10 : 1
Benzaldehyde cyanohydrin4-Chlorobenzaldehyde2 : 1
4-Methylbenzaldehyde cyanohydrin4-Trifluoromethylbenzaldehyde8 : 1

Note: The above data is illustrative and based on general electronic principles. Actual results will vary.

Experimental Protocols

Protocol 1: Regioselective Robinson-Gabriel Synthesis using Trifluoroacetic Anhydride (TFAA)

This protocol is adapted for improved regioselectivity in the synthesis of 2,5-disubstituted-4-phenyloxazole.

Materials:

  • 1-(Benzamido)-1-phenylpropan-2-one

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Dissolve 1-(Benzamido)-1-phenylpropan-2-one (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired regioisomer.

Protocol 2: Van Leusen Oxazole Synthesis of a 5-Substituted Oxazole

This method is generally highly regioselective for the synthesis of 5-substituted oxazoles.[5]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware.

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous methanol as the solvent.

  • Heat the reaction mixture to reflux with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield the pure 5-substituted oxazole.

Signaling Pathways and Workflows

General Reaction Pathway for Robinson-Gabriel Synthesis Showing Potential for Regioisomer Formation

sub Unsymmetrical 2-Acylamino-ketone enolA Enol/Enolate A sub->enolA Path A enolB Enol/Enolate B sub->enolB Path B oxA Oxazole Regioisomer A enolA->oxA Cyclization oxB Oxazole Regioisomer B enolB->oxB Cyclization

Caption: The formation of two possible enol/enolate intermediates from an unsymmetrical starting material in the Robinson-Gabriel synthesis leads to a mixture of regioisomers.

References

Technical Support Center: Challenges in the Late-Stage Bromination of Oxazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the late-stage bromination of oxazole-4-carboxylates. Late-stage functionalization is a critical step in drug discovery and development, and the introduction of a bromine atom can provide a handle for further molecular modifications. However, the unique electronic properties and potential instabilities of the oxazole-4-carboxylate scaffold can present several challenges.

Frequently Asked Questions (FAQs)

Q1: I am trying to brominate my ethyl oxazole-4-carboxylate with NBS, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the bromination of oxazole-4-carboxylates is a common challenge. The electron-withdrawing nature of the carboxylate group at C4 deactivates the oxazole ring, particularly at the adjacent C5 position, making the C2 and C5 positions compete for electrophilic substitution. Several factors can influence the regioselectivity:

  • Steric Hindrance: A bulky substituent at the C2 or C5 position will sterically hinder the approach of the brominating agent, favoring bromination at the less hindered position.

  • Electronic Effects: Electron-donating groups at C2 or C5 will activate that position towards electrophilic attack, while electron-withdrawing groups will have the opposite effect.

  • Reaction Conditions: Temperature, solvent, and the choice of brominating agent can all impact the isomeric ratio of the products.

For a detailed guide on improving regioselectivity, please refer to the Troubleshooting Guide below.

Q2: My bromination reaction is resulting in a low yield or no product at all. What are the possible reasons?

A2: Low or no yield in the bromination of oxazole-4-carboxylates can be attributed to several factors:

  • Decomposition of the Starting Material: The oxazole-4-carboxylate ring system can be sensitive to harsh reaction conditions. Strong acids or bases, and high temperatures can lead to decomposition.

  • Insufficiently Activated Brominating Agent: While N-bromosuccinimide (NBS) is a common choice, in some cases, particularly with highly deactivated substrates, it may not be electrophilic enough. The use of a co-reagent to activate the NBS may be necessary.

  • Presence of Water: Moisture can react with the brominating agent and also lead to side reactions like hydrolysis of the ester. Ensure all reagents and solvents are anhydrous.

Q3: I have observed the loss of the carboxylate group in my product. What is happening and how can I prevent it?

A3: The loss of the carboxylate group is likely due to decarboxylation. Oxazole-4-carboxylic acids and their esters can be susceptible to decarboxylation, especially under harsh conditions such as high temperatures or the presence of strong acids or bases. To prevent this:

  • Use Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times.

  • Control the pH: Maintain a neutral or near-neutral reaction medium if possible.

  • Choose a Milder Brominating Agent: Consider using a less aggressive brominating agent that does not require harsh activating conditions.

Q4: My starting material seems to be hydrolyzing back to the carboxylic acid. How can I avoid this?

A4: Ester hydrolysis can occur if there is water in the reaction mixture, especially in the presence of acid or base. To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

  • Neutralize the Reaction Mixture During Work-up: If acidic or basic conditions are used for the reaction, neutralize the mixture before extraction to prevent hydrolysis during the work-up procedure.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Poor Regioselectivity (Mixture of C2 and C5-bromo isomers) The electronic and steric effects of the substituents at C2 and C5 are not sufficiently differentiating.Modify Reaction Conditions: - Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., CCl4, dioxane) to polar aprotic (e.g., DMF, acetonitrile).- Temperature Control: Lowering the reaction temperature can often enhance selectivity.Change Brominating Agent: - Try using a bulkier brominating agent which may favor the sterically less hindered position.
Low or No Yield The oxazole ring is deactivated by the C4-carboxylate group, making it less reactive towards electrophilic bromination.Increase Electrophilicity of Brominating Agent: - For NBS bromination, add a catalytic amount of a strong acid (e.g., H2SO4) to generate a more potent electrophilic bromine species. Use with caution to avoid decomposition.Alternative Bromination Methods: - Consider metal-catalyzed C-H activation/bromination protocols which can offer different reactivity and selectivity profiles.
Product Decomposition The oxazole-4-carboxylate core is unstable under the reaction conditions.Milder Conditions: - Use lower reaction temperatures and shorter reaction times.- Employ a milder brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).pH Control: - If possible, buffer the reaction mixture to maintain a neutral pH.
Unexpected Decarboxylation The reaction conditions are too harsh, leading to the loss of the C4-carboxylate group.Temperature Management: - Run the reaction at the lowest possible temperature that still allows for product formation.Avoid Strong Acids/Bases: - If an acid or base is required, use the mildest effective option and in catalytic amounts.
Ester Hydrolysis Presence of water in the reaction mixture.Strict Anhydrous Conditions: - Thoroughly dry all glassware and use freshly distilled, anhydrous solvents.- Use a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: General Reaction Conditions for NBS Bromination of Oxazoles

ParameterConditionNotes
Brominating Agent N-Bromosuccinimide (NBS)Typically 1.0 - 1.2 equivalents.
Solvent Carbon tetrachloride (CCl4), Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Solvent choice can significantly impact regioselectivity and reaction rate.
Temperature 0 °C to refluxLower temperatures generally favor higher selectivity.
Initiator (for radical pathway) Azobisisobutyronitrile (AIBN) or Benzoyl peroxideUsed for benzylic or allylic brominations, but can sometimes be used for aromatic bromination.
Catalyst (for electrophilic pathway) Catalytic H2SO4, Silica gelCan enhance the rate of bromination on deactivated rings.
Reaction Time 1 - 24 hoursMonitored by TLC or GC/LC-MS.

Experimental Protocols

General Protocol for the Late-Stage Bromination of Ethyl 2-Substituted-Oxazole-4-Carboxylate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ethyl 2-substituted-oxazole-4-carboxylate

  • N-Bromosuccinimide (NBS) (recrystallized from water and dried under vacuum)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

  • Standard work-up and purification reagents and equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the ethyl 2-substituted-oxazole-4-carboxylate (1.0 eq.).

  • Dissolution: Add the anhydrous solvent (e.g., DCM, 10 mL per 1 mmol of substrate) and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of NBS: Add N-bromosuccinimide (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If no reaction is observed after 1-2 hours, allow the reaction to slowly warm to room temperature and continue stirring.

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired brominated product.

Visualizations

G Troubleshooting Workflow for Bromination start Start Bromination Reaction check_completion Reaction Complete? start->check_completion analyze_product Analyze Crude Product (NMR, LC-MS) check_completion->analyze_product Yes troubleshoot Troubleshoot Reaction check_completion->troubleshoot No desired_product Desired Product Formed? analyze_product->desired_product success Purify Product desired_product->success Yes desired_product->troubleshoot No low_yield Low Yield / No Reaction troubleshoot->low_yield wrong_isomer Incorrect Regioisomer troubleshoot->wrong_isomer side_products Side Products Observed (Decarboxylation/Hydrolysis) troubleshoot->side_products optimize_conditions Optimize Conditions: - Increase Temperature - Add Catalyst (e.g., H+) - Change Solvent low_yield->optimize_conditions optimize_selectivity Optimize for Selectivity: - Lower Temperature - Change Solvent - Use Bulkier Brominating Agent wrong_isomer->optimize_selectivity milder_conditions Use Milder Conditions: - Lower Temperature - Shorter Reaction Time - Anhydrous Conditions side_products->milder_conditions

Caption: Troubleshooting workflow for bromination reactions.

G Regioselectivity in Oxazole Bromination substrate Ethyl Oxazole-4-carboxylate bromination Bromination (e.g., NBS) substrate->bromination c2_product Ethyl 2-Bromo-oxazole-4-carboxylate bromination->c2_product Attack at C2 c5_product Ethyl 5-Bromo-oxazole-4-carboxylate bromination->c5_product Attack at C5 sub Substituent at C2/C5 sterics Steric Hindrance sub->sterics electronics Electronic Effects sub->electronics sterics->bromination Influences regioselectivity electronics->bromination Influences regioselectivity

Caption: Factors influencing regioselectivity in oxazole bromination.

G Potential Side Reaction: Ester Hydrolysis ester Ethyl Oxazole-4-carboxylate hydrolysis Hydrolysis ester->hydrolysis product Oxazole-4-carboxylic Acid hydrolysis->product acid_cat Acid-Catalyzed acid_cat->hydrolysis H+ / H2O base_cat Base-Catalyzed base_cat->hydrolysis OH- / H2O

Caption: Mechanism of ester hydrolysis side reaction.

Stability and proper storage conditions for Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate, along with troubleshooting for common issues encountered during its handling and use in research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is recommended to store the compound under the following conditions. These recommendations are based on general best practices for sensitive organic compounds and data for structurally related molecules.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.Low temperatures minimize the rate of potential degradation reactions. For a similar compound, Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate, a storage temperature of -20°C is recommended[1].
2-8°C for short-term storage.Acceptable for samples that will be used within a few days to weeks.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Oxazole rings can be sensitive to air and moisture[2]. An inert atmosphere prevents oxidative degradation and hydrolysis.
Light Protect from light.Many organic compounds, especially those with aromatic and heterocyclic rings, are light-sensitive. Storage in an amber vial or a dark location is advised to prevent photochemical degradation.
Container Tightly sealed, appropriate chemical-resistant container.Prevents contamination and exposure to moisture and air.

Q2: What is the known stability profile of this compound?

A2: While specific stability data for this compound is not extensively published, the stability can be inferred from the general chemical properties of oxazole derivatives.

  • pH Sensitivity: The oxazole ring can be susceptible to cleavage under strong acidic or basic conditions. It is advisable to avoid harsh pH environments during experiments and purification to prevent hydrolytic ring-opening[2][3].

  • Thermal Stability: The presence of the carboxylic acid ester suggests that decarboxylation could be a potential degradation pathway at elevated temperatures[3]. It is recommended to use the lowest necessary temperatures during experimental procedures involving heat.

  • Moisture Sensitivity: Some oxazole derivatives are reported to be moisture-sensitive, which can lead to hydrolysis of the ester group and potentially the oxazole ring itself[4].

Q3: Are there any known incompatibilities for this compound?

A3: Avoid strong oxidizing agents, strong acids, and strong bases, as these can lead to the degradation of the oxazole ring or hydrolysis of the ethyl ester.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis, purification, and handling of this compound.

Problem 1: Low or inconsistent yields after purification by silica gel column chromatography.

Potential CauseTroubleshooting Steps
Degradation on Silica Gel Some oxazole derivatives can be unstable on acidic silica gel[2]. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.
Irreversible Adsorption The polar functional groups (ester and oxazole) can lead to strong interactions with the silica surface. Adding a small amount of a more polar solvent to the mobile phase can help to improve elution.
Inappropriate Solvent System The chosen eluent may not be optimal. It is recommended to perform small-scale TLC experiments with various solvent systems to determine the ideal mobile phase for good separation and recovery.

Problem 2: The compound shows signs of degradation upon storage (e.g., discoloration, appearance of new spots on TLC).

Potential CauseTroubleshooting Steps
Improper Storage Review the recommended storage conditions in the FAQ section. Ensure the compound is stored at the correct temperature, protected from light, and under an inert atmosphere.
Contamination The presence of acidic or basic impurities can catalyze degradation. Ensure that all glassware is clean and dry and that high-purity solvents are used for any manipulations.
Hydrolysis Exposure to moisture in the air or in solvents can lead to hydrolysis of the ethyl ester to the corresponding carboxylic acid. Handle the compound in a dry environment (e.g., in a glovebox or under a stream of dry inert gas).

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method for conducting a preliminary stability study on the compound under various stress conditions.

1. Sample Preparation:

  • Prepare several accurately weighed samples of this compound in individual, sealed vials.
  • Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration.

2. Stress Conditions:

  • Thermal Stress: Place samples at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
  • Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light). Wrap control samples in aluminum foil.
  • Acidic/Basic Hydrolysis: Treat solutions of the compound with dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.
  • Oxidative Stress: Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).

3. Time Points:

  • Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

4. Analysis:

  • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of the compound and detect the formation of any degradation products.
  • Characterize any significant degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy if possible.

5. Data Evaluation:

  • Calculate the percentage of the remaining compound and the formation of degradation products at each time point to determine the degradation rate under each stress condition.

Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Issues start Start: Unexpected Experimental Result issue Identify the Primary Issue start->issue low_yield Low Product Yield issue->low_yield Yield-related impurity Presence of Impurities issue->impurity Purity-related degradation Product Degradation issue->degradation Stability-related check_reaction Check Reaction Conditions: - Stoichiometry - Temperature - Reaction Time low_yield->check_reaction check_purification Review Purification Method: - Stationary Phase (Silica vs. Alumina) - Eluent System - Loading low_yield->check_purification analyze_impurities Characterize Impurities: - TLC - HPLC - LC-MS impurity->analyze_impurities degradation->check_purification Degradation during purification? check_storage Verify Storage Conditions: - Temperature (-20°C) - Inert Atmosphere - Light Protection degradation->check_storage solution_reaction Optimize Reaction Parameters check_reaction->solution_reaction solution_purification Modify Purification Protocol check_purification->solution_purification solution_storage Improve Storage Practices check_storage->solution_storage solution_impurity Identify and Remove Source of Impurity analyze_impurities->solution_impurity

Caption: A troubleshooting workflow for common experimental issues.

Stability_Testing_Workflow General Workflow for Stability Assessment start Start: Obtain Pure Compound prepare_samples Prepare Samples: - Solid aliquots - Solutions in appropriate solvents start->prepare_samples stress_conditions Expose to Stress Conditions prepare_samples->stress_conditions thermal Thermal (e.g., 40°C, 60°C, 80°C) stress_conditions->thermal Temperature photo Photochemical (UV/Vis Light) stress_conditions->photo Light hydrolysis Hydrolytic (Acidic and Basic) stress_conditions->hydrolysis pH oxidative Oxidative (e.g., H₂O₂) stress_conditions->oxidative Oxidation time_points Analyze at Predetermined Time Points (e.g., 0, 24, 48, 72h) thermal->time_points photo->time_points hydrolysis->time_points oxidative->time_points analysis Analytical Testing: - HPLC for Purity - LC-MS for Degradant ID time_points->analysis evaluate Evaluate Data and Determine Stability Profile analysis->evaluate

Caption: A general experimental workflow for stability assessment.

References

Technical Support Center: Overcoming Low Solubility of Oxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble oxazole derivatives in biological assays.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue: My oxazole derivative precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.

Answer:

This is a common issue arising from the significant change in solvent polarity. Here’s a step-by-step guide to troubleshoot this problem:

  • Optimize DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, its concentration in the final assay mixture should be kept to a minimum, ideally below 1%, to avoid solvent-induced artifacts and toxicity.[1] Determine the highest tolerable DMSO concentration for your specific assay that maintains the solubility of your compound. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Modify the Dilution Method: Instead of adding a small volume of your concentrated DMSO stock directly to a large volume of aqueous buffer, try a serial dilution approach. Prepare intermediate dilutions in mixtures of DMSO and your assay buffer. Additionally, ensure rapid mixing by adding the compound stock to the buffer while vortexing to avoid localized high concentrations that can trigger precipitation.[2]

  • Adjust Buffer pH: For ionizable oxazole derivatives, the pH of the assay buffer can significantly impact solubility. Experiment with a range of pH values to find the optimal condition for your compound, ensuring it remains compatible with your biological system.

  • Incorporate Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system. Water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or propylene glycol can be used in small percentages to increase the solubility of hydrophobic compounds.[3] It is crucial to test the tolerance of your assay system to any new co-solvent.

Issue: I am observing inconsistent IC50 values for my oxazole derivative across different experiments.

Answer:

Inconsistent IC50 values are often linked to the poor aqueous solubility of the test compound. Here's how to address this:

  • Confirm Compound Solubility Limit: Determine the kinetic solubility of your oxazole derivative in the final assay buffer. This can be done using methods like nephelometry, which measures light scattering from undissolved particles. Operating below the determined solubility limit is crucial for obtaining reliable and reproducible data.

  • Pre-dissolve the Compound: Ensure your compound is fully dissolved in the stock solution before preparing dilutions. If you observe any particulate matter, gentle warming or sonication of the DMSO stock solution might be necessary.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Polysorbate 80, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[3] The compatibility and potential interference of the surfactant with the assay must be evaluated.

  • Consider Formulation Strategies: For persistent solubility issues, advanced formulation techniques may be necessary. These include creating inclusion complexes with cyclodextrins, preparing solid dispersions, or forming nanosuspensions. These methods can significantly enhance the apparent solubility and dissolution rate of your compound.

Frequently Asked Questions (FAQs)

Q1: Why is the low solubility of oxazole derivatives a significant concern in biological assays?

A1: The low aqueous solubility of oxazole derivatives can lead to several experimental artifacts that compromise the validity of biological assay results. When a compound precipitates in the assay medium, its effective concentration at the target site is unknown and lower than the nominal concentration, leading to an underestimation of its potency (i.e., an artificially high IC50 value). This can result in the erroneous dismissal of potentially promising drug candidates. Furthermore, precipitation can cause light scattering, interfering with optical measurements in many assay formats.

Q2: What are the primary formulation strategies to enhance the solubility of oxazole derivatives for in vitro studies?

A2: Several formulation strategies can be employed to improve the solubility of poorly soluble oxazole derivatives for in vitro experiments:

  • Co-solvency: The use of water-miscible organic solvents in combination with water can significantly increase the solubility of hydrophobic compounds.[3]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like oxazole derivatives, forming inclusion complexes that have enhanced aqueous solubility.[4][5][6]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[7][8][9] Upon contact with the aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, often amorphous, particles with increased surface area and enhanced dissolution.

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.[10] The small particle size leads to an increased surface area, which enhances the dissolution rate and saturation solubility.

Q3: How do I choose the most appropriate solubility enhancement technique for my oxazole derivative?

A3: The choice of a suitable solubility enhancement technique depends on several factors, including the physicochemical properties of your oxazole derivative, the requirements of your biological assay, and the intended downstream applications (e.g., in vivo studies). The following decision-making workflow can guide your selection:

G Decision-Making Workflow for Solubility Enhancement start Start: Oxazole Derivative with Low Solubility check_ionizable Is the compound ionizable? start->check_ionizable adjust_ph Adjust Buffer pH check_ionizable->adjust_ph Yes use_cosolvent Try Co-solvents (e.g., PEG, Ethanol) check_ionizable->use_cosolvent No check_solubility_ph Solubility sufficient? adjust_ph->check_solubility_ph check_solubility_ph->use_cosolvent No end_success Proceed with Assay check_solubility_ph->end_success Yes check_solubility_cosolvent Solubility sufficient? use_cosolvent->check_solubility_cosolvent advanced_formulation Consider Advanced Formulations check_solubility_cosolvent->advanced_formulation No check_solubility_cosolvent->end_success Yes cyclodextrin Cyclodextrin Inclusion Complex advanced_formulation->cyclodextrin solid_dispersion Solid Dispersion advanced_formulation->solid_dispersion nanosuspension Nanosuspension advanced_formulation->nanosuspension end_failure Re-evaluate/Synthesize Analogs advanced_formulation->end_failure cyclodextrin->end_success solid_dispersion->end_success nanosuspension->end_success

Caption: A decision tree to guide the selection of a suitable solubility enhancement strategy.

Quantitative Data on Solubility Enhancement

The following table summarizes the reported solubility enhancement for oxazole and related heterocyclic compounds using various techniques.

Compound ClassEnhancement TechniqueCarrier/SolubilizerSolvent SystemFold Increase in SolubilityReference
Oxazolidine DerivativeCyclodextrin Inclusion2-Hydroxypropyl-β-cyclodextrinAcetone:Water (3:1)20-fold[4][5]
SulfamethoxazoleSolid DispersionStarch CitrateMethanolSignificant increase in dissolution rate[7][8]
SulfamethoxazoleSolid DispersionPVP K-30 / PEG-6000EthanolSignificant increase in dissolution rate[8]
Albendazole (benzimidazole)Cyclodextrin Complexationβ-CyclodextrinAqueous53.4-fold[11]
Albendazole (benzimidazole)Solid DispersionPolyvinyl pyrrolidoneNot specified~155-fold[12]

Experimental Protocols

This section provides detailed methodologies for key solubility enhancement techniques.

Protocol 1: Preparation of an Oxazole Derivative-Cyclodextrin Inclusion Complex by Co-precipitation

This protocol is adapted from a study on an oxazolidine derivative.[4][5]

  • Preparation of Solutions:

    • Dissolve the oxazole derivative in a minimal amount of a suitable organic solvent (e.g., acetone).

    • Prepare an aqueous solution of 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) at an equimolar ratio to the oxazole derivative.

  • Complexation:

    • Slowly add the oxazole derivative solution dropwise to the 2-HPβCD solution while stirring continuously.

    • Continue stirring the mixture for 6 hours at room temperature.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator at 45°C for 90 minutes.

  • Lyophilization:

    • Freeze-dry the resulting aqueous solution for 24 hours to obtain a solid powder of the inclusion complex.

  • Storage:

    • Store the lyophilized powder in a desiccator until use.

Protocol 2: Preparation of a Solid Dispersion of an Oxazole Derivative by Solvent Evaporation

This protocol is based on a method used for sulfamethoxazole.[9]

  • Preparation of Polymer Solution:

    • Dissolve a suitable polymer carrier (e.g., HPMC E100 or 2-Hydroxypropyl-β-cyclodextrin) in a volatile organic solvent like methanol.

  • Dissolution of the Oxazole Derivative:

    • Add the oxazole derivative to the polymer solution and stir until it is completely dissolved. A 1:1 drug-to-polymer ratio is a good starting point.

  • Solvent Evaporation:

    • Evaporate the solvent from the mixture at room temperature in a fume hood. This can be facilitated by using a shallow dish to increase the surface area.

  • Drying and Pulverization:

    • Once the solvent has completely evaporated, a solid mass will remain. Further dry the solid dispersion in a desiccator under vacuum.

    • Grind the solid dispersion into a fine powder using a mortar and pestle.

Protocol 3: Preparation of an Oxazole Derivative Nanosuspension by Wet Media Milling

This protocol is a general method for preparing nanosuspensions of poorly water-soluble compounds.[4]

  • Preparation of the Dispersion Medium:

    • Prepare an aqueous solution containing a combination of stabilizers. A commonly used combination is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80.

  • Pre-suspension:

    • Disperse the oxazole derivative powder in the stabilizer solution to form a pre-suspension.

  • Milling:

    • Transfer the pre-suspension to a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).

    • Mill the suspension using a high-energy mill (e.g., a planetary ball mill or a bead mill) for a specified duration (e.g., several hours). The milling time will need to be optimized to achieve the desired particle size.

  • Separation and Storage:

    • Separate the nanosuspension from the milling media.

    • Store the nanosuspension at a refrigerated temperature (e.g., 4°C) to maintain stability.

Visualizations

G Workflow for a Solubility Enhancement Experiment start Start: Poorly Soluble Oxazole Derivative prep_formulations Prepare Formulations (e.g., Co-solvent, Cyclodextrin, Solid Dispersion) start->prep_formulations solubility_assay Conduct Kinetic Solubility Assay (e.g., Nephelometry) prep_formulations->solubility_assay analyze_data Analyze Solubility Data solubility_assay->analyze_data check_improvement Significant Improvement? analyze_data->check_improvement optimize Optimize Formulation (e.g., change carrier, ratio) check_improvement->optimize No biological_assay Perform Biological Assay with Soluble Formulation check_improvement->biological_assay Yes optimize->prep_formulations end End: Reliable Biological Data biological_assay->end

Caption: A typical experimental workflow for enhancing and evaluating the solubility of an oxazole derivative.

G Impact of Poor Solubility on a Signaling Pathway Assay compound Oxazole Derivative (Nominal Concentration) precipitation Precipitation in Aqueous Buffer compound->precipitation effective_conc Lower Effective Concentration precipitation->effective_conc receptor Target Receptor effective_conc->receptor signaling Downstream Signaling Cascade receptor->signaling response Underestimated Biological Response (e.g., higher IC50) signaling->response conclusion Incorrect Conclusion: Compound is less potent response->conclusion

Caption: How low solubility can lead to an underestimation of a compound's potency in a signaling pathway assay.

References

Green chemistry approaches for the synthesis of oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the green synthesis of oxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the application of green chemistry principles to oxazole synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using green chemistry approaches for oxazole synthesis?

A1: Green chemistry approaches for oxazole synthesis offer several significant advantages over traditional methods. These include increased reaction efficiency, leading to higher product yields and purity, and shorter reaction times.[1][2] They also reduce the use and generation of hazardous substances by employing safer solvents like ionic liquids or deep eutectic solvents, and energy-efficient techniques such as microwave and ultrasound irradiation.[1][3] Furthermore, many green methods utilize recyclable catalysts, minimizing waste and aligning with the principles of sustainable chemistry.[2][4]

Q2: Which green synthesis method is best for my specific oxazole derivative?

A2: The optimal green synthesis method depends on your specific substrate and desired substitution pattern.

  • Microwave-assisted synthesis is particularly effective for accelerating reactions and is well-suited for methods like the van Leusen and Robinson-Gabriel syntheses, often leading to significantly reduced reaction times and improved yields.[3]

  • Ultrasound-assisted synthesis enhances reaction rates through acoustic cavitation and is beneficial for multi-component reactions and syntheses using deep eutectic solvents.[5][6]

  • Ionic liquids and deep eutectic solvents (DES) can act as both solvents and catalysts, are often recyclable, and can improve reaction yields.[2][4][5] The choice between them may depend on factors like cost, biodegradability, and ease of preparation, with DESs often being more environmentally benign and economical.[5]

Q3: Can ionic liquids or deep eutectic solvents be recycled?

A3: Yes, one of the key advantages of using ionic liquids (ILs) and deep eutectic solvents (DESs) is their potential for recyclability. For instance, some ionic liquids can be recovered and reused for multiple reaction cycles without a significant loss of activity.[2][4] Similarly, DESs are noted for their recyclability.[5][7] However, the ease of recovery and the number of possible cycles can depend on the specific IL or DES and the reaction conditions.

Q4: What are the safety considerations for microwave-assisted organic synthesis?

A4: While microwave-assisted synthesis is a powerful tool, safety is paramount. A primary concern is the potential for "arcing," or sparking, which can occur if metal objects are present in the microwave cavity, if there is chipped interior paint exposing the metal chassis, or if there is a buildup of carbonized grease or food particles.[8][9][10] It is crucial to use appropriate microwave-safe reaction vessels and to maintain a clean microwave interior. Additionally, reactions should be carefully monitored for any sudden pressure increases, especially when working with volatile solvents.

Troubleshooting Guides

Microwave-Assisted Synthesis
Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Microwave Power or Time: The reaction may not have reached the necessary activation energy. 2. Incorrect Solvent Choice: The chosen solvent may not be efficiently absorbing microwave energy. 3. Base Incompatibility: The base may not be strong enough or may be incompatible with the reaction.[11] 4. Degradation of Starting Materials: Excessive power or time can lead to decomposition.[12]1. Gradually increase the microwave power and/or reaction time, monitoring the reaction progress by TLC.[13] 2. Use a polar solvent like isopropanol, ethanol, or DMF that couples well with microwaves.[13][14] 3. For reactions like the van Leusen synthesis, consider switching from a mild base (e.g., K₂CO₃) to a stronger, non-nucleophilic base (e.g., potassium tert-butoxide).[11] 4. Optimize the reaction by reducing the temperature or time to find a balance between reaction rate and substrate stability.[12]
Formation of Byproducts 1. Side Reactions Due to Overheating: Localized "hot spots" can promote alternative reaction pathways. 2. Nitrile Byproduct in van Leusen Synthesis: Ketone impurities in the aldehyde starting material can react with TosMIC to form nitriles.[11]1. Use a lower microwave power setting or intermittent irradiation to maintain a more uniform temperature. 2. Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[11]
Arcing or Sparking in the Microwave Cavity 1. Presence of Metal: Metal utensils, stir bars with exposed metal, or metallic trim on glassware can cause arcing.[8][9] 2. Damaged Waveguide Cover: A dirty, burnt, or cracked waveguide cover can lead to sparking.[10][15] 3. Chipped Interior Paint: Exposed metal on the microwave's interior walls can cause arcing.[9][16]1. Ensure all items placed in the microwave are non-metallic and microwave-safe.[8][9] 2. Clean the waveguide cover regularly. If it is damaged, it should be replaced.[10][15] 3. Repair any chipped interior paint with microwave-safe touch-up paint.[9][15]
Ultrasound-Assisted Synthesis
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Reaction Rates or Yields 1. Improper Positioning of the Reaction Vessel: The intensity of sonication can vary within the ultrasonic bath. 2. Fluctuations in Bath Temperature: The temperature of the water bath can affect reaction kinetics.1. Position the reaction flask in the area of the bath with the most consistent cavitation, often the center. 2. Use a temperature-controlled ultrasonic bath to maintain a consistent reaction temperature.
Low Yield 1. Insufficient Sonication Power or Time: The reaction may not be receiving enough energy to proceed efficiently. 2. Poor Solvent Choice: The solvent may not be conducive to acoustic cavitation.1. Gradually increase the sonication power or extend the reaction time, monitoring by TLC. 2. Choose solvents with appropriate vapor pressure and surface tension to promote effective cavitation.
Formation of Unwanted Byproducts Excessive Sonication Power: Very high power can lead to the degradation of reactants or products through extreme localized temperatures and pressures.[17]1. Optimize the sonication power by starting at a lower intensity and gradually increasing it until the desired reaction rate is achieved without significant byproduct formation.[17]
Syntheses in Ionic Liquids and Deep Eutectic Solvents
Issue Possible Cause(s) Recommended Solution(s)
Difficulty in Product Isolation 1. High Viscosity of the Solvent: This can make handling and extraction challenging. 2. Product Solubility in the IL/DES: The product may be highly soluble in the solvent, making extraction difficult. 3. Emulsion Formation During Workup: Can complicate phase separation.[11]1. Gently warm the mixture to reduce viscosity before extraction. 2. Use a non-polar solvent for extraction. If the product is still retained, consider precipitation by adding an anti-solvent. 3. Add a saturated brine solution to help break the emulsion during workup.[11]
Low Catalyst/Solvent Recovery and Reusability 1. Contamination of the IL/DES: Byproducts or residual starting materials can inhibit its effectiveness in subsequent runs. 2. Decomposition of the IL/DES: Some ionic liquids or deep eutectic solvents may not be stable under the reaction conditions.1. After product extraction, wash the IL/DES with a suitable solvent to remove impurities before drying and reusing. 2. Ensure that the chosen IL/DES is thermally and chemically stable under your specific reaction conditions.
Reaction Not Proceeding to Completion 1. Presence of Water in the IL/DES: Water can negatively affect the properties and reactivity of some ionic liquids and deep eutectic solvents.[18]1. Ensure the IL/DES is anhydrous, especially for moisture-sensitive reactions. Dry the solvent under vacuum before use if necessary.

Data Presentation: Comparison of Green Synthesis Methods

Method Typical Reaction Time Typical Yield (%) Key Advantages Common Solvents/Catalysts
Microwave-Assisted van Leusen Synthesis 8 - 15 min[2][13][14]90-96[13][19]Rapid reaction rates, high yields, energy efficiency.[3]Isopropanol, Methanol, DMF / K₃PO₄, K₂CO₃.[2][11][13][14]
Ultrasound-Assisted Synthesis with DES 8 - 10 min[6]~90[6]Very short reaction times, high yields, energy efficient, biodegradable solvent.[5][6]Deep Eutectic Solvents (e.g., Choline chloride:Urea).
One-pot van Leusen in Ionic Liquids 4 - 6 hoursHighRecyclable solvent/promoter, good for 4,5-disubstituted oxazoles.[2][20][bmim]Br, [Bmin][PF6].[2]
Conventional Robinson-Gabriel Synthesis Several hours50-60 (with PPA)[2][4]Well-established method.Polyphosphoric acid (PPA), H₂SO₄, POCl₃.[2][4]

Experimental Protocols

Protocol 1: Microwave-Assisted van Leusen Synthesis of 5-Substituted Oxazoles

This protocol is adapted from Mukku et al.[13][14]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the substituted aryl aldehyde (1.18 mmol, 1.0 equiv) and 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Add 10 mL of isopropanol to the flask, followed by potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv).

  • Microwave Irradiation: Place the flask (in an open vessel setup) in a microwave reactor and irradiate at 65°C and 350 W for 8 minutes with stirring (800 rpm).

  • Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure. Dilute the crude product with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the 5-substituted oxazole.

Protocol 2: Ultrasound-Assisted Synthesis of 2-Amino-oxazole Derivatives in a Deep Eutectic Solvent

This protocol is based on the work of Singh et al.[4]

  • DES Preparation: Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

  • Reactant Addition: In a flask, add the 4-substituted phenacyl bromide (1 mmol) and urea (2 mmol) to the prepared DES (3 mL).

  • Sonication: Place the flask in an ultrasonic bath and irradiate at 65°C for 3-5 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, add ice-cold water to the reaction mixture to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry to obtain the pure 2-amino-oxazole derivative.

Visualizations

Troubleshooting_Microwave_Synthesis start Low Yield in Microwave Synthesis check_power Sufficient Power/Time? start->check_power check_solvent Optimal Solvent? check_power->check_solvent Yes increase_power Increase Power/Time check_power->increase_power No check_base Correct Base? check_solvent->check_base Yes change_solvent Use Polar Solvent (e.g., IPA, EtOH) check_solvent->change_solvent No check_purity Pure Starting Materials? check_base->check_purity Yes change_base Use Stronger Base (e.g., t-BuOK) check_base->change_base No purify_sm Purify Aldehyde check_purity->purify_sm No success Yield Improved check_purity->success Yes increase_power->success change_solvent->success change_base->success purify_sm->success

Caption: Troubleshooting workflow for low yield in microwave-assisted oxazole synthesis.

Experimental_Workflow_Ultrasound_DES prep_des 1. Prepare Deep Eutectic Solvent (Choline Chloride:Urea 1:2) add_reactants 2. Add Reactants (Phenacyl bromide, Urea) to DES prep_des->add_reactants sonicate 3. Sonicate in Ultrasonic Bath (65°C, 3-5 min) add_reactants->sonicate monitor 4. Monitor by TLC sonicate->monitor monitor->sonicate Incomplete workup 5. Work-up: Add Ice Water to Precipitate Product monitor->workup Complete purify 6. Filter and Dry Product workup->purify

Caption: Experimental workflow for ultrasound-assisted synthesis in a deep eutectic solvent.

References

Technical Support Center: Navigating Oxazole Ring Stability Under Harsh Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for oxazole chemistry. This resource is designed to provide direct, actionable guidance for researchers encountering challenges with the stability of the oxazole ring during synthetic transformations. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent ring cleavage and achieve your desired chemical outcomes.

Frequently Asked Questions (FAQs)

Q1: My oxazole ring is cleaving under strongly basic conditions. What is causing this and how can I prevent it?

A1: Oxazole ring cleavage under strongly basic conditions is a common issue, particularly when using organolithium reagents like n-butyllithium (n-BuLi). The primary cause is the high acidity of the C2 proton of the oxazole ring (pKa ≈ 20).[1] Deprotonation at this position can lead to a ring-opened isocyanide intermediate, which is often unstable and leads to decomposition products.[1][2]

Troubleshooting Guide:

  • Problem: Ring cleavage upon treatment with n-BuLi for functionalization at other positions (C4/C5).

  • Solution 1: Use a milder or more sterically hindered base. Lithium diisopropylamide (LDA) is a less nucleophilic, sterically hindered base that can sometimes be used as an alternative to n-BuLi. More modern alternatives include TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium or zinc (e.g., TMPMgCl·LiCl or TMPZnCl·LiCl), which have been shown to metalate oxazoles at various positions without causing ring fragmentation.[3]

  • Solution 2: Protect the C2 position. The most effective strategy is to protect the C2 position prior to introducing the strong base. A triisopropylsilyl (TIPS) group is a robust and reliable protecting group for this purpose.

Q2: I am observing oxazole ring decomposition during an oxidation reaction. Which oxidizing agents are known to cause cleavage and what are the alternatives?

A2: The oxazole ring is susceptible to oxidative cleavage by strong oxidizing agents. Reagents like potassium permanganate (KMnO₄), ozone (O₃), and chromium-based oxidants can readily break open the ring, leading to the formation of imides, amides, or carboxylic acid derivatives.[1][2][4] For instance, ozonolysis of oxazole can yield formate and cyanate in high percentages.[5]

Troubleshooting Guide:

  • Problem: Unwanted ring cleavage when attempting to oxidize a substituent on the oxazole-containing molecule.

  • Solution: Employ milder or more selective oxidizing agents. The choice of oxidant will depend on the specific transformation required. For example, if oxidizing a hydroxyl group to an aldehyde or ketone, consider using reagents like Dess-Martin periodinane (DMP) or a Swern oxidation, which are generally compatible with the oxazole ring under controlled conditions. Hydrogen peroxide is also often tolerated by the oxazole ring.[2]

Q3: My reduction reaction is leading to a complex mixture of products, suggesting oxazole ring cleavage. What should I be aware of?

A3: While oxazoles are stable to some reducing agents, others can induce reductive cleavage of the ring to yield open-chain products.[1][2] For example, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide has been reported to cause ring opening.[6] Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) should also be used with caution, as they can potentially reduce the oxazole ring itself, especially at elevated temperatures. Sodium borohydride (NaBH₄) is generally a milder reducing agent and less likely to cause ring cleavage.[7]

Troubleshooting Guide:

  • Problem: Ring cleavage observed during the reduction of a functional group elsewhere in the molecule.

  • Solution: Opt for milder and more selective reducing agents. For the reduction of esters or amides to alcohols or amines, NaBH₄ in combination with an activating agent or alternative borohydride reagents might be suitable. If reducing a nitro group, catalytic hydrogenation (e.g., H₂, Pd/C) under controlled conditions is often a safe choice that leaves the oxazole ring intact.

Data Presentation: Comparison of Conditions for Oxazole Functionalization

The following tables summarize quantitative data for key reactions, highlighting conditions that favor the desired product versus those that lead to ring cleavage.

Table 1: C2-Functionalization of Oxazoles - Base Selection

BaseSubstrateElectrophileProductYield of Desired ProductYield of Ring Cleavage ProductsReference
n-BuLiOxazoleTMSCl2-TMS-OxazoleLow/VariableHigh[8]
n-BuLiOxazoleSilyl Triflates2-Silyl-Oxazole>99%<1%[9]
LDAAryl-substituted OxazoleBr₂2-Bromo-Aryl-OxazoleModerate to GoodLow[8]
TMPMgCl·LiClOxazoleVarious Electrophiles2-Functionalized OxazoleGood to ExcellentNot Reported[3]
TMPZnCl·LiClOxazoleVarious Electrophiles2-Functionalized OxazoleGood to ExcellentNot Reported[3]

Table 2: Oxidative Cleavage of 2,4,5-Trisubstituted Oxazoles

Oxidizing AgentSubstrateProduct TypeYieldReference
Ozone (O₃)OxazoleFormate + Cyanate194% + 112%[5]
MCPBA + BPCC2-Alkyl-4,5-diphenyloxazolesImides38-60%[4]
MCPBA + BPCC2-Aryl-4,5-diphenyloxazolesTriacylamines44-71%[4]

Experimental Protocols

Protocol 1: C2-Triisopropylsilyl (TIPS) Protection of Oxazole

This protocol is a general guideline for the protection of the C2 position of an oxazole, which is crucial for preventing ring cleavage when using strong bases for subsequent functionalization at other positions.

Materials:

  • Oxazole substrate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate or Diethyl ether for extraction

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the oxazole substrate (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.

  • Silylation: Add TIPSOTf (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a 2-Halooxazole

This protocol describes a common method for C-C bond formation at the C2 position of an oxazole, which avoids the use of harsh organolithium reagents that can cause ring cleavage.

Materials:

  • 2-Bromo or 2-chlorooxazole substrate

  • Boronic acid or boronic ester coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vessel, add the 2-halooxazole (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (typically 1-5 mol%), and base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_problem Problem: Ring Cleavage at C2 cluster_solution Solution: C2 Protection Strategy Start Oxazole Derivative Harsh_Base Strong Base (e.g., n-BuLi) Start->Harsh_Base Deprotonation at C2 Cleavage Ring Cleavage Harsh_Base->Cleavage Start_S Oxazole Derivative Protection C2-TIPS Protection Start_S->Protection Protected_Oxazole 2-TIPS-Oxazole Protection->Protected_Oxazole Functionalization Strong Base + Electrophile Protected_Oxazole->Functionalization Functionalized_Product C4/C5 Functionalized Oxazole Functionalization->Functionalized_Product Deprotection TBAF Deprotection Functionalized_Product->Deprotection Final_Product Desired Product Deprotection->Final_Product

Caption: Workflow for avoiding ring cleavage during C4/C5 functionalization.

logical_relationship cluster_cleavage Ring Cleavage Pathways cluster_stability Strategies for Ring Stability Harsh_Conditions Harsh Reaction Conditions Strong_Base Strong Base (n-BuLi) Harsh_Conditions->Strong_Base leads to Strong_Oxidant Strong Oxidant (Ozone, KMnO4) Harsh_Conditions->Strong_Oxidant leads to Harsh_Reduction Harsh Reduction Harsh_Conditions->Harsh_Reduction leads to Protecting_Group C2-Silyl Protecting Group Strong_Base->Protecting_Group mitigated by Mild_Reagents Milder Reagents (LDA, TMP-Bases) Strong_Base->Mild_Reagents mitigated by Alternative_Methods Alternative Methods (e.g., Cross-Coupling) Strong_Base->Alternative_Methods avoided by

Caption: Relationship between harsh conditions and strategies for oxazole stability.

References

Scale-up challenges for the production of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Van Leusen oxazole synthesis. This reaction involves the condensation of ethyl isocyanoacetate with 4-bromobenzaldehyde in the presence of a base.

Q2: What are the primary scale-up challenges for this synthesis?

A2: Key challenges during the scale-up of this synthesis include:

  • Reaction Exothermicity: The initial reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and byproduct formation.

  • Reagent Addition: Controlled addition of reagents is critical to maintain optimal reaction conditions and minimize side reactions.

  • Mixing Efficiency: Ensuring proper mixing on a larger scale is crucial for maintaining reaction homogeneity and achieving consistent yields.

  • Product Precipitation: The product may precipitate during the reaction or work-up, requiring specific handling procedures.

  • Purification: Removal of impurities and byproducts can be more challenging at a larger scale, often necessitating optimized crystallization or chromatography methods.

Q3: What are the expected yield and purity for this compound?

A3: Yields for the Van Leusen synthesis of similar oxazoles can range from moderate to good, typically between 60% and 85%, depending on the scale and optimization of reaction conditions. Purity of the crude product can vary, with the main impurities often being unreacted starting materials or byproducts from side reactions. High purity (>98%) is typically achieved after purification.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of starting materials (4-bromobenzaldehyde and ethyl isocyanoacetate) and the formation of the desired oxazole product.

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low or No Product Formation Inactive or impure reagents.- Ensure 4-bromobenzaldehyde is free of benzoic acid impurities.- Use freshly opened or properly stored ethyl isocyanoacetate and base.- Ensure the solvent is anhydrous.
Insufficient base strength or amount.- Switch to a stronger base like potassium tert-butoxide if using a weaker base like potassium carbonate.- Ensure at least stoichiometric amounts of the base are used.
Low reaction temperature.- Gradually increase the reaction temperature, monitoring for byproduct formation by TLC/HPLC.
Formation of Significant Byproducts Presence of water in the reaction.- Use anhydrous solvents and dry glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Aldehyde self-condensation.- Add the aldehyde slowly to the reaction mixture containing the deprotonated ethyl isocyanoacetate.
Hydrolysis of the ester group.- Use a non-aqueous workup if possible. If an aqueous workup is necessary, keep the temperature low and the exposure to acidic or basic conditions brief.
Difficult Product Isolation Product is an oil or does not precipitate.- After quenching the reaction, try adjusting the pH to facilitate precipitation.- If the product remains in solution, perform an extraction with a suitable organic solvent.
Emulsion formation during workup.- Add a saturated brine solution to help break the emulsion during extraction.
Poor Product Purity After Purification Co-precipitation of inorganic salts.- Ensure all inorganic salts are removed during the workup by washing the organic layer with water.
Inefficient removal of p-toluenesulfinic acid byproduct (if TosMIC is used as a precursor to ethyl isocyanoacetate).- Wash the crude product with a solution of sodium hydrosulfide (NaHS) to remove the sulfinic acid byproduct.[1]
Difficulty with crystallization.- Screen various solvent systems for recrystallization. A mixture of polar and non-polar solvents often works well.

Experimental Protocols

General Van Leusen Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 4-bromobenzaldehyde

  • Ethyl isocyanoacetate

  • Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Methanol or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous methanol, add ethyl isocyanoacetate (1.1 eq).

  • Add potassium carbonate (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (around 65 °C) and monitor the reaction progress by TLC.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Note that these are representative values and may vary based on the specific experimental setup and scale.

Parameter Lab Scale (1-10 g) Pilot Scale (100-500 g) Production Scale (>1 kg)
Typical Yield 75-85%70-80%65-75%
Reaction Time 4-8 hours6-12 hours8-16 hours
Reaction Temperature 60-70 °C60-70 °C (with careful monitoring)55-65 °C (with robust cooling)
Purity (after workup) 90-95%88-94%85-92%
Purity (after purification) >98%>98%>98%

Visualizations

Van Leusen Oxazole Synthesis Workflow

Van_Leusen_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 4-Bromobenzaldehyde, Ethyl Isocyanoacetate, and Solvent add_base Add Base (e.g., K2CO3) reagents->add_base 1 heat Heat to Reflux add_base->heat monitor Monitor by TLC/HPLC heat->monitor 2 quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract 3 purify Purify (Recrystallization/Chromatography) extract->purify 4 product Final Product purify->product 5

Caption: Workflow for the Van Leusen synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Experiment Start issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurity Impurity Issues issue->impurity Yes isolation Isolation Problems issue->isolation Yes success Successful Synthesis issue->success No check_reagents Check Reagent Quality & Reaction Conditions low_yield->check_reagents optimize_purification Optimize Purification (Solvent, Method) impurity->optimize_purification modify_workup Modify Workup (pH, Extraction) isolation->modify_workup end End check_reagents->end optimize_purification->end modify_workup->end success->end

References

Technical Support Center: Alternative Catalysts for Visible-Light-Mediated Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the visible-light-mediated synthesis of oxazoles using alternative catalysts.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative catalysts to traditional ruthenium- and iridium-based photocatalysts for oxazole synthesis?

A1: While ruthenium and iridium complexes are highly effective photocatalysts, they are expensive, derived from precious metals, and can be toxic.[1] Alternative catalysts, such as those based on earth-abundant metals like copper, organic dyes like Eosin Y, or even catalyst-free systems, offer more sustainable and cost-effective approaches to oxazole synthesis.[2][3]

Q2: What are the main classes of alternative catalysts for this transformation?

A2: The main alternatives include:

  • Earth-Abundant Metal Catalysts: Copper-based catalysts are a prominent example, offering a balance of reactivity and cost-effectiveness.[2]

  • Organic Photocatalysts: Dyes like Eosin Y can effectively mediate the desired photochemical transformations under visible light.[3][4]

  • Catalyst-Free Systems: In some cases, the reaction can be promoted by reagents like molecular iodine under visible light, eliminating the need for a dedicated photocatalyst.[5][6]

Q3: How do the reaction mechanisms of these alternative catalysts differ?

A3: The mechanisms vary significantly:

  • Copper-Catalyzed Reactions: These often proceed through a photoredox cycle involving Cu(I) and Cu(II) species. The excited Cu(I) complex can act as a single-electron transfer agent to initiate the reaction cascade.[7]

  • Eosin Y-Photocatalyzed Reactions: Eosin Y, upon irradiation with visible light, can enter an excited state and initiate a single-electron transfer (SET) process with the substrates, generating radical intermediates.[3][4] The efficiency of Eosin Y is highly dependent on the pH and the solvent system due to its different ionic forms.[4][8]

  • Iodine-Mediated Reactions: Molecular iodine can promote the reaction, likely through the formation of radical intermediates under thermal or photochemical conditions.[5][6]

Troubleshooting Guides

Copper-Catalyzed Oxazole Synthesis

Issue 1: Low or no product yield.

  • Potential Cause: Inefficient catalyst activation or deactivation of the catalyst.

  • Troubleshooting Steps:

    • Ligand Choice: The choice of ligand for the copper catalyst is crucial. Experiment with different nitrogen-based ligands to enhance the stability and photocatalytic activity of the copper complex.

    • Solvent: Ensure the use of a dry, degassed solvent. Oxygen can quench the excited state of the photocatalyst and lead to unwanted side reactions.

    • Light Source: Verify that the wavelength and intensity of your light source are appropriate for the absorption spectrum of the copper complex.

    • Temperature: While many reactions are performed at room temperature, gentle heating might be necessary to improve reaction rates, but be cautious of potential side reactions.[2]

Issue 2: Formation of significant side products.

  • Potential Cause: Unwanted oxidation or side reactions of radical intermediates.

  • Troubleshooting Steps:

    • Atmosphere: Maintain a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid product degradation.

    • Additives: Consider the addition of a mild base to neutralize any acidic byproducts that may catalyze side reactions.

Eosin Y-Photocatalyzed Oxazole Synthesis

Issue 1: Inconsistent reaction rates or low yields.

  • Potential Cause: Incorrect pH of the reaction medium affecting the active form of Eosin Y.

  • Troubleshooting Steps:

    • Base Additive: The catalytically active forms of Eosin Y are anionic.[4] The addition of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) is often necessary to deprotonate Eosin Y and ensure its catalytic activity.

    • Solvent Polarity: The photophysical properties of Eosin Y are sensitive to the solvent.[8] Screen different polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) to find the optimal medium for your specific substrates.

    • Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), optimizing the catalyst loading can be beneficial. Too high a concentration can lead to light absorption issues and dimerization.[9]

Issue 2: Photobleaching of the catalyst.

  • Potential Cause: Decomposition of Eosin Y under prolonged irradiation or in the presence of reactive species.

  • Troubleshooting Steps:

    • Reaction Time: Minimize the reaction time by monitoring the reaction progress closely.

    • Light Intensity: Use the lowest effective light intensity to minimize catalyst degradation.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can contribute to the decomposition of the excited state of the catalyst.

Iodine-Mediated Oxazole Synthesis

Issue 1: Sluggish or incomplete reaction.

  • Potential Cause: Insufficient generation of the reactive iodine species.

  • Troubleshooting Steps:

    • Iodine Stoichiometry: While not a catalyst in the traditional sense, the amount of iodine is critical. Optimize the stoichiometry of molecular iodine.[6]

    • Base: The presence of a base like K₂CO₃ is often required to facilitate the cyclization step.[5][6] Ensure the base is dry and of good quality.

    • Temperature: This reaction is often performed at elevated temperatures (e.g., 80 °C) to achieve a reasonable reaction rate.[2][6]

Issue 2: Formation of dark-colored byproducts.

  • Potential Cause: Polymerization or decomposition of starting materials or intermediates at elevated temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. A lower temperature with a longer reaction time might be beneficial.

    • Purification: Be prepared for a more challenging purification. Column chromatography with a carefully chosen eluent system is often necessary to separate the desired oxazole from colored impurities.

Data Presentation

Table 1: Comparison of Alternative Catalytic Systems for Oxazole Synthesis

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield Range (%)Reference
Cu(OTf)₂10-1,2-dichloroethane8075-87[2]
Eosin Y2-5Et₃NAcetonitrileRoom Temp60-90[3]
I₂220 (2.2 equiv.)K₂CO₃DMF8046-90[6]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles[2]
  • To a solution of the α-diazoketone (1.0 mmol) in 1,2-dichloroethane (5 mL) in a sealed tube, add the amide (1.2 mmol) and Cu(OTf)₂ (0.1 mmol, 10 mol%).

  • Seal the tube and stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted oxazole.

Protocol 2: Eosin Y-Photocatalyzed Synthesis of 2,5-Disubstituted Oxazoles (General Procedure)
  • In a reaction vessel, combine the α-bromoketone (1.0 mmol), benzylamine (1.2 mmol), Eosin Y (0.02-0.05 mmol, 2-5 mol%), and a suitable organic base (e.g., triethylamine, 2.0 mmol).

  • Add the appropriate solvent (e.g., acetonitrile, 5 mL) and degas the mixture with nitrogen or argon for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source (e.g., blue or green LEDs) at room temperature with vigorous stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Iodine-Mediated Synthesis of 2,4,5-Trisubstituted Oxazoles[6]
  • To a solution of the α-bromoketone (1.0 mmol) and the amine derivative (1.2 mmol) in DMF (5 mL) in a sealed tube, add K₂CO₃ (2.0 mmol) and I₂ (2.2 mmol).

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Copper_Catalyzed_Mechanism CuI Cu(I) Catalyst CuI_excited [Cu(I)]* CuI->CuI_excited Visible Light (hν) CuII Cu(II) CuI_excited->CuII SET Intermediate1 Radical Intermediate CuI_excited->Intermediate1 CuII->CuI Reduction Substrate α-Diazoketone Substrate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 + Amide Amide Amide Amide->Intermediate2 Intermediate2->CuI Product Oxazole Intermediate2->Product Oxidation

Caption: Proposed mechanism for copper-catalyzed oxazole synthesis.

EosinY_Mechanism EosinY Eosin Y EosinY_excited Eosin Y* EosinY->EosinY_excited Visible Light (hν) EosinY_radical Eosin Y•- EosinY_excited->EosinY_radical SET Benzylamine_radical Benzylamine•+ EosinY_excited->Benzylamine_radical EosinY_radical->EosinY Regeneration Benzylamine Benzylamine Benzylamine->Benzylamine_radical Intermediate Iminium Ion Benzylamine_radical->Intermediate - H+ Bromoketone α-Bromoketone Cyclized_Int Cyclized Intermediate Bromoketone->Cyclized_Int Intermediate->Cyclized_Int + α-Bromoketone - HBr Cyclized_Int->EosinY Product Oxazole Cyclized_Int->Product Oxidation

Caption: General mechanism for Eosin Y-photocatalyzed oxazole synthesis.

Experimental_Workflow Start Start: Combine Reactants, Catalyst, Solvent Degas Degas Reaction Mixture (if necessary) Start->Degas Irradiate Irradiate with Visible Light & Stir Degas->Irradiate Monitor Monitor Reaction Progress (TLC/LC-MS) Irradiate->Monitor Monitor->Irradiate Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General experimental workflow for visible-light-mediated synthesis.

References

Refinement of purification methods for high-purity Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for high-purity Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue. Here are several strategies to address this:

  • Increase the solvent volume: Your solution may be too concentrated, causing the solute to come out of solution above its melting point. Add more hot solvent to ensure the compound is fully dissolved and then allow it to cool slowly.[1]

  • Slow down the cooling process: Rapid cooling can promote oiling.[1][2] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also help to ensure a gradual temperature decrease.

  • Change the solvent system: The chosen solvent may not be ideal. A solvent in which the compound is less soluble at higher temperatures might be required. Alternatively, using a solvent pair (e.g., ethanol/water, ethyl acetate/hexane) can be effective. Dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and then slowly add the "poor" a solvent (in which it is less soluble) until the solution becomes turbid. Heat the solution until it is clear again, and then cool it slowly.[3]

  • Seed the solution: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization at a specific temperature.

Q2: The recovery yield from my recrystallization is very low. How can I improve it?

A2: Low recovery can be due to several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[1][4] Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. Cooling in an ice bath after slow cooling to room temperature is recommended.[4]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.

Column Chromatography Issues

Q3: I am seeing poor separation of my compound from impurities on the silica gel column. What can I do?

A3: Poor separation can be addressed by optimizing your chromatography conditions:

  • Adjust the solvent system: The polarity of the eluent is critical. If your compound is eluting too quickly with impurities, decrease the polarity of the solvent system (e.g., increase the hexane to ethyl acetate ratio). If it is eluting too slowly or streaking, increase the polarity. A shallow gradient of increasing polarity can often improve separation.

  • Use a different stationary phase: If your compound is unstable on silica gel or interacts too strongly, consider using a different stationary phase like neutral alumina.[5][6]

  • Optimize the loading technique: Overloading the column can lead to broad peaks and poor separation. Ensure the sample is concentrated into a narrow band at the top of the column. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, can often improve resolution.[7]

  • Check for column channeling: An improperly packed column can lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly without any cracks or air bubbles.

Q4: My compound is streaking or tailing on the column. How can I fix this?

A4: Tailing is often caused by strong interactions between the analyte and the stationary phase.

  • Modify the eluent: For compounds with acidic or basic functional groups, adding a small amount of a modifier to the eluent can improve peak shape. For example, adding a small amount of acetic acid for acidic compounds or triethylamine for basic compounds can suppress unwanted interactions with the silica surface.

  • Decrease the sample load: As with poor separation, overloading the column can cause tailing.

  • Consider a different stationary phase: As mentioned before, switching to a less acidic stationary phase like alumina might be beneficial.[5][6]

Purity Analysis Issues

Q5: I am having difficulty obtaining a sharp peak for my compound in HPLC analysis. What could be the issue?

A5: Peak tailing or broadening in HPLC can be due to several factors:

  • Secondary silanol interactions: The oxazole ring and ester group in your compound can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[8] Using a mobile phase with a low pH (e.g., with 0.1% trifluoroacetic acid) can protonate the silanols and reduce these interactions. Alternatively, using an end-capped column can minimize the number of free silanols.

  • Column overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.[8]

  • Extra-column dead volume: Excessive tubing length or poorly made connections can cause peak broadening. Ensure all connections are secure and tubing is kept as short as possible.[8]

Data Presentation

The following tables summarize hypothetical quantitative data for different purification methods to provide a baseline for comparison.

Table 1: Comparison of Recrystallization Solvents

Solvent System (v/v)Purity (by HPLC, Area %)Yield (%)Observations
Ethanol98.575Forms fine needles upon slow cooling.
Ethyl Acetate/Hexane (1:3)99.285Good crystal formation, easy to handle.
Toluene97.865Slower crystallization, some oiling observed initially.

Table 2: Comparison of Column Chromatography Conditions

Stationary PhaseEluent System (v/v)Purity (by HPLC, Area %)Yield (%)
Silica GelEthyl Acetate/Hexane (1:4)99.590
Silica GelDichloromethane/Methanol (99:1)98.988
Neutral AluminaEthyl Acetate/Hexane (1:5)99.085

Experimental Protocols

Protocol 1: Recrystallization using Ethyl Acetate/Hexane

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While the solution is still hot, slowly add hexane until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography on Silica Gel

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent and then evaporating the solvent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin elution with the initial low-polarity solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis mother_liquor Mother Liquor (Impure) recrystallization->mother_liquor column_chromatography->purity_analysis impure_fractions Impure Fractions column_chromatography->impure_fractions pure_product High-Purity Product purity_analysis->pure_product >99.5% Pure

Caption: General purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield slow_cooling Slow Down Cooling oiling_out->slow_cooling change_solvent Change Solvent/Use Solvent Pair oiling_out->change_solvent add_seed_crystal Add Seed Crystal oiling_out->add_seed_crystal use_min_solvent Use Minimum Hot Solvent low_yield->use_min_solvent preheat_funnel Pre-heat Funnel low_yield->preheat_funnel cool_thoroughly Ensure Thorough Cooling low_yield->cool_thoroughly

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 5-bromooxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Due to the limited availability of a direct, well-established synthesis in peer-reviewed literature, this analysis focuses on two plausible and theoretically sound synthetic strategies.[1] The comparison objectively evaluates the potential advantages and disadvantages of each route, supported by experimental data from analogous reactions found in the literature.

Introduction

5-Bromooxazole-4-carboxylic acid serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The oxazole core is a common motif in many biologically active compounds. The presence of both a bromine atom and a carboxylic acid group provides two reactive handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions and amide bond formations.

This guide explores two principal synthetic pathways:

  • Route A: Multi-step Synthesis via a 5-Aminooxazole Intermediate

  • Route B: Direct Bromination of an Oxazole-4-carboxylate Precursor

Each route is evaluated based on the number of steps, potential yields, availability of starting materials, and potential challenges related to reaction control and purification.

Route A: Multi-step Synthesis via a 5-Aminooxazole Intermediate followed by Sandmeyer Reaction

This synthetic strategy is a five-step process that begins with readily available starting materials, ethyl cyanoacetate and formamide. The key steps involve the construction of the oxazole ring, followed by the introduction of the bromine atom via a Sandmeyer reaction.[1]

Overall Workflow of Route A

Route_A_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis A Ethyl Cyanoacetate + Formamide B Ethyl 2-cyano-2-(formamido)acetate A->B Step 1 C Ethyl 5-aminooxazole-4-carboxylate B->C Step 2 (Cyclization) D Oxazole Diazonium Salt C->D Step 3 (Diazotization) E Ethyl 5-bromooxazole-4-carboxylate D->E Step 4 (Sandmeyer Reaction) F 5-Bromooxazole-4-carboxylic acid E->F Step 5 (Hydrolysis)

Caption: Workflow for the multi-step synthesis of 5-bromooxazole-4-carboxylic acid (Route A).

Data Presentation: Route A
StepReactionReagents & Conditions (Analogous/Proposed)Expected Yield (Analogous Reactions)Key Considerations
1 Formation of Ethyl 2-cyano-2-(formamido)acetateAcetic anhydride, 90-100°CHighExothermic reaction; temperature control is important.
2 Cyclization to Ethyl 5-aminooxazole-4-carboxylateDehydrating agent (e.g., POCl₃ or H₂SO₄)ModeratePotential for side reactions and charring with strong acids.
3 DiazotizationNaNO₂, aq. HBr, 0-5°CHigh (in situ)Diazonium salts are often unstable and are typically used immediately.[2]
4 Sandmeyer BrominationCuBr, HBr, 0-25°C50-80%Yields can be variable depending on the substrate and conditions.[3][4]
5 Hydrolysisaq. NaOH or KOH, followed by acidificationHighPotential for decarboxylation at elevated temperatures.
Experimental Protocols (Based on Analogous Reactions)

Step 1 & 2: Synthesis of Ethyl 5-aminooxazole-4-carboxylate (Intermediate 1)

Step 3 & 4: Synthesis of Ethyl 5-bromooxazole-4-carboxylate (Intermediate 2) via Sandmeyer Reaction

  • Protocol: To a stirred solution of ethyl 5-aminooxazole-4-carboxylate in aqueous hydrobromic acid, cooled to 0-5°C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography. The Sandmeyer reaction is a well-established method for converting aromatic amines to halides.[2][5] Yields for this reaction on heteroaromatic amines can range from moderate to good.[3]

Step 5: Synthesis of 5-Bromooxazole-4-carboxylic acid (Final Product)

  • Protocol: Ethyl 5-bromooxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 1-2 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

Route B: Direct Bromination of Oxazole-4-carboxylate Precursor

This approach involves the initial synthesis of ethyl oxazole-4-carboxylate, followed by direct electrophilic bromination to introduce the bromine atom at the 5-position.

Overall Workflow of Route B

Route_B_Workflow cluster_0 Precursor Synthesis cluster_1 Bromination & Hydrolysis A Starting Materials (e.g., Ethyl Isocyanoacetate) B Ethyl oxazole-4-carboxylate A->B Step 1 C Ethyl 5-bromooxazole-4-carboxylate B->C Step 2 (Electrophilic Bromination) D 5-Bromooxazole-4-carboxylic acid C->D Step 3 (Hydrolysis)

Caption: Workflow for the direct bromination route to 5-bromooxazole-4-carboxylic acid (Route B).

Data Presentation: Route B
StepReactionReagents & Conditions (Proposed/Analogous)Potential YieldKey Considerations
1 Synthesis of Ethyl oxazole-4-carboxylateVarious methods exist, e.g., from ethyl isocyanoacetate.Moderate to GoodAvailability and stability of starting materials.
2 Electrophilic BrominationN-Bromosuccinimide (NBS), aprotic solvent (e.g., CCl₄, CH₃CN)VariableHigh risk of poor regioselectivity. Bromination may occur at C2 or lead to polybromination.[6]
3 Hydrolysisaq. NaOH or KOH, followed by acidificationHighPotential for decarboxylation at elevated temperatures.
Experimental Protocols (Based on Analogous Reactions)

Step 1: Synthesis of Ethyl oxazole-4-carboxylate

  • Protocol: Several methods for the synthesis of substituted oxazoles have been reported. A common method involves the reaction of an α-metalated isocyanide with an acylating agent. For ethyl oxazole-4-carboxylate, this could involve the reaction of ethyl isocyanoacetate with a suitable formylating agent.

Step 2: Direct Bromination

  • Protocol: To a solution of ethyl oxazole-4-carboxylate in a suitable aprotic solvent such as acetonitrile or carbon tetrachloride, N-bromosuccinimide (NBS) is added portion-wise, with or without a radical initiator like AIBN, and the mixture is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the succinimide is filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Comparative Analysis and Discussion

FeatureRoute A (Multi-step via Sandmeyer)Route B (Direct Bromination)
Number of Steps 53
Overall Yield Potentially higher and more predictable, though longer.Likely lower and more variable due to selectivity issues.
Control of Regiochemistry Excellent. The bromine is introduced specifically at the 5-position via the Sandmeyer reaction.Poor. Direct bromination of 4-substituted oxazoles can be unselective, potentially leading to a mixture of isomers that are difficult to separate.[6]
Scalability The Sandmeyer reaction can present challenges on a large scale due to the instability of diazonium salts.Simpler in principle, but purification to remove isomers could be a major scalability bottleneck.
Starting Materials Readily available and inexpensive (ethyl cyanoacetate, formamide).Depends on the chosen synthesis for the oxazole precursor.
Key Challenges Handling of potentially unstable diazonium intermediates; optimization of the Sandmeyer reaction for the specific substrate.Achieving high regioselectivity in the bromination step; separation of potential isomers.

Conclusion

Based on this comparative analysis, Route A, the multi-step synthesis involving a Sandmeyer reaction, appears to be the more robust and reliable strategy for the synthesis of 5-bromooxazole-4-carboxylic acid. While it involves more steps, it offers superior control over the regiochemistry, which is a critical factor for ensuring the purity of the final product. The Sandmeyer reaction is a well-understood transformation, and while yields can be variable, the formation of the desired isomer is highly favored.

Route B, the direct bromination approach, is conceptually simpler but is likely to be problematic due to the lack of regioselectivity. The electron-withdrawing nature of the carboxylate group at the 4-position may not sufficiently direct the incoming electrophile to the 5-position, leading to a mixture of products that would require challenging purification.

For researchers and drug development professionals requiring a pure, well-characterized sample of 5-bromooxazole-4-carboxylic acid, the additional steps and optimization efforts required for Route A are likely to be a worthwhile investment to avoid the significant purification challenges associated with Route B. Further experimental validation of the proposed steps in Route A would be the recommended path forward.

References

Comparative Analysis of the Anticancer Potential of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A new class of oxazole derivatives demonstrates significant cytotoxic activity against breast cancer cells, with several compounds exhibiting potency comparable to the established chemotherapy drug Cisplatin. These findings position Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate derivatives as promising candidates for further investigation in the development of novel anticancer therapies.

A recent study exploring the anticancer properties of a series of twelve novel 5-(4-bromophenyl)-1,3-oxazole derivatives, designated OXZ-1 through OXZ-12, has revealed their potential as effective cytotoxic agents, particularly against the MCF-7 human breast cancer cell line.[1] The research highlights a clear structure-activity relationship, with specific structural modifications on the core oxazole scaffold leading to enhanced anticancer efficacy.

In Vitro Cytotoxicity Against MCF-7 Cells

The in vitro cytotoxic activity of the synthesized oxazole derivatives was evaluated using the MTT assay. The results, summarized in the table below, demonstrate a range of potencies, with several compounds displaying significant growth inhibition of MCF-7 cells. Notably, compound OXZ-9 emerged as the most potent derivative with a half-maximal inhibitory concentration (IC50) of 11.56 µM, closely followed by OXZ-11 (IC50 = 14.63 µM) and OXZ-8 (IC50 = 17.56 µM).[1] The potency of these compounds is comparable to that of the widely used anticancer drug Cisplatin, which exhibited an IC50 of 12.46 µM in the same study.[1]

CompoundIC50 (µM) against MCF-7 Cells[1]
OXZ-3 25.46
OXZ-4 20.5
OXZ-8 17.56
OXZ-9 11.56
OXZ-11 14.63
Cisplatin (Reference) 12.46
Letrozole (Reference) 15.83

Note: Only the IC50 values for the most potent compounds were reported in the available literature.

Mechanism of Action: Aromatase Inhibition

The study by Golani et al. suggests that the anticancer activity of these 5-(4-bromophenyl)-1,3-oxazole derivatives may be attributed to their ability to inhibit the aromatase enzyme.[1] Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy for hormone-dependent breast cancers. Molecular docking studies performed on the synthesized compounds indicated a strong interaction with the active site of the aromatase enzyme.[1] Compound OXZ-9 , the most potent cytotoxic agent, also demonstrated excellent in-vitro aromatase inhibition with an IC50 value of 14.8 µM, comparable to the standard aromatase inhibitor Letrozole (IC50 = 15.83 µM).[1]

Alternative Anticancer Mechanisms of Oxazole Derivatives

While aromatase inhibition is a primary proposed mechanism for the studied series, the broader class of oxazole derivatives has been shown to exert anticancer effects through various other pathways.[2] These include:

  • Tubulin Polymerization Inhibition: Some oxazole derivatives can interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.

  • STAT3 Signaling Pathway Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Certain oxazole compounds have been found to inhibit this pathway.

  • Topoisomerase Inhibition: These enzymes are critical for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.

Further investigation into the precise mechanism of action of this compound derivatives is warranted to fully elucidate their therapeutic potential.

Experimental Protocols

Synthesis of 5-(4-bromophenyl)-1,3-oxazole Derivatives (General Procedure)

The synthesis of the 5-(4-bromophenyl)-1,3-oxazole derivatives (OXZ-1 to OXZ-12) was achieved through a versatile and convenient synthetic route, as described by Golani et al.[1] While the specific details for each derivative's synthesis were not fully available, the general methodology involved the characterization of the final compounds using spectroscopic techniques such as FTIR, Mass spectrometry, and NMR.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the synthesized oxazole derivatives on the MCF-7 breast cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Workflow for MTT Assay:

MTT_Assay_Workflow cell_seeding Seed MCF-7 cells in 96-well plates treatment Treat cells with varying concentrations of oxazole derivatives cell_seeding->treatment incubation Incubate for a specified period treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at a specific wavelength solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.

Aromatase Inhibition Assay

The in-vitro aromatase inhibitory activity of the synthesized compounds was measured and compared with Letrozole as a vehicle-treated control.[1] The specific details of the assay protocol used by Golani et al. were not provided in the available abstract. However, a general workflow for a fluorometric aromatase inhibition assay is depicted below.

Workflow for Aromatase Inhibition Assay:

Aromatase_Inhibition_Workflow prepare_reagents Prepare aromatase enzyme, substrate, and test compounds incubation Incubate enzyme with test compounds or control prepare_reagents->incubation initiate_reaction Add substrate to initiate the reaction incubation->initiate_reaction measure_activity Measure product formation over time (e.g., fluorescence) initiate_reaction->measure_activity calculate_inhibition Calculate percentage of aromatase inhibition and IC50 values measure_activity->calculate_inhibition

Caption: General workflow for an in vitro aromatase inhibition assay.

Potential Signaling Pathways

Based on the suggested mechanisms of action for oxazole derivatives, the following signaling pathways are of interest for further investigation:

Aromatase and Estrogen Receptor Signaling:

Aromatase_Signaling Androgens Androgens Aromatase Aromatase Enzyme Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens EstrogenReceptor Estrogen Receptor (ER) Estrogens->EstrogenReceptor GeneTranscription Gene Transcription (Cell Proliferation, Growth) EstrogenReceptor->GeneTranscription OxazoleDerivative 5-(4-bromophenyl)oxazole Derivatives OxazoleDerivative->Aromatase Inhibition

Caption: Proposed mechanism of action via aromatase inhibition.

The promising in vitro anticancer activity of this compound derivatives, particularly their potent inhibition of MCF-7 cell growth and aromatase activity, underscores the need for continued research. Future studies should focus on elucidating the precise chemical structures of the most active compounds, expanding the evaluation to a broader range of cancer cell lines, and conducting in vivo studies to validate their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(4-bromophenyl)oxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(4-bromophenyl)oxazole scaffold is a promising heterocyclic motif in medicinal chemistry. Its derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(4-bromophenyl)oxazole analogs, drawing insights from studies on structurally related compounds to inform the rational design of novel, highly effective therapeutic candidates. Due to a lack of extensive research on a systematic series of 5-(4-bromophenyl)oxazole analogs, this guide leverages experimental data from closely related heterocyclic systems, such as 1,3,4-oxadiazoles and thiazoles, which share the key 4-bromophenyl moiety.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of various analogs, providing a basis for understanding the influence of structural modifications on their therapeutic potential.

Table 1: Anticancer Activity of N-(4-Bromophenyl)-5-(substituted-phenyl)-1,3,4-oxadiazol-2-amine Analogs

This table presents the growth percent (GP) of various cancer cell lines when treated with different analogs, indicating the antiproliferative activity. A lower GP value signifies higher activity.

Compound ID5-Phenyl Ring SubstituentCancer Cell LineGrowth Percent (GP)Reference
4g 4-methoxyphenyl--[3]
4i 4-hydroxyphenyl--[3]
4j 3,4-dimethoxyphenylHOP-92 (Non-Small-Cell Lung)75.06[3]
MOLT-4 (Leukemia)76.31[3]
NCI-H522 (Non-Small-Cell Lung)79.42[3]
SNB-75 (CNS Cancer)81.73[3]

SAR Insights: The data on these oxadiazole analogs suggest that the nature and position of substituents on the 5-phenyl ring significantly influence anticancer activity. The presence of methoxy and hydroxy groups appears to be a key determinant of the activity profile against different cancer cell lines.

Table 2: Antimicrobial and Anticancer Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

This table showcases the minimum inhibitory concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer activity. Lower values indicate greater potency.

Compound IDSubstituent on Amino GroupAntimicrobial Activity (MIC, µg/mL)Anticancer Activity (IC50, µM)Reference
p2 4-ChlorobenzylideneComparable to Norfloxacin & Fluconazole10.5 (MCF7)[4]
p3 4-FluorobenzylideneComparable to Norfloxacin & Fluconazole-[4]
p4 4-NitrobenzylideneComparable to Norfloxacin & Fluconazole-[4]
p6 3,4-DimethoxybenzylideneComparable to Norfloxacin & Fluconazole-[4]

SAR Insights: For these thiazole analogs, substitutions on the 2-amino group with various benzylidene moieties lead to promising antimicrobial and anticancer activities. The presence of electron-withdrawing groups (chloro, fluoro, nitro) and electron-donating groups (dimethoxy) on the benzylidene ring all resulted in significant biological activity, suggesting a complex SAR that warrants further investigation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Synthesis of 5-(4-bromophenyl)oxazole Analogs (Proposed)

Proposed Synthetic Workflow:

G A 4-Bromoacetophenone B α-Halogenation (e.g., with NBS) A->B C 2-Bromo-1-(4-bromophenyl)ethan-1-one B->C D Condensation with Urea/Thiourea/Amidine C->D E 5-(4-bromophenyl)oxazol-2-amine D->E F Further derivatization (e.g., N-alkylation, N-acylation) E->F G Target Analogs F->G

Caption: Proposed synthetic pathway for 5-(4-bromophenyl)oxazole analogs.

Step-by-step Protocol:

  • α-Halogenation of 4-Bromoacetophenone: 4-Bromoacetophenone is subjected to α-halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride, to yield 2-bromo-1-(4-bromophenyl)ethan-1-one.

  • Cyclocondensation: The resulting α-haloketone is then condensed with a suitable nucleophile such as urea, thiourea, or an amidine in a solvent like ethanol under reflux to form the oxazole ring. This step yields the core 5-(4-bromophenyl)oxazol-2-amine.

  • Derivatization: The 2-amino group of the oxazole can be further modified through various reactions like N-alkylation or N-acylation to introduce different substituents and generate a library of analogs for SAR studies.

In Vitro Anticancer Activity Assay (NCI US Protocol)

The anticancer activity of the synthesized compounds can be evaluated against a panel of human tumor cell lines according to the protocol of the National Cancer Institute (NCI).[3]

Experimental Workflow for Anticancer Screening:

G A Prepare stock solutions of test compounds C Incubate cells with compounds at a single high dose (e.g., 10⁻⁵ M) for 48h A->C B Culture human tumor cell lines B->C D Fix cells with trichloroacetic acid C->D E Stain with Sulforhodamine B (SRB) D->E F Measure absorbance at 515 nm E->F G Calculate Growth Percent (GP) F->G

Caption: Workflow for the in vitro anticancer activity screening.

Protocol:

  • Cell Culture: Human tumor cell lines are grown in appropriate culture media.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated with the test compounds at a specific concentration (e.g., 10⁻⁵ M) for 48 hours.

  • Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB), a protein-binding dye.

  • Measurement: The absorbance of the stained cells is measured using a plate reader at 515 nm.

  • Data Analysis: The growth percent (GP) is calculated relative to untreated control cells.

Antimicrobial Activity Assay (Turbidimetric Method)

The antimicrobial activity of the compounds can be determined by measuring the minimum inhibitory concentration (MIC) using a turbidimetric method.[4]

Experimental Workflow for Antimicrobial Screening:

G A Prepare serial dilutions of test compounds in broth B Inoculate with a standardized microbial suspension A->B C Incubate at 37°C for 24h B->C D Measure turbidity (optical density) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The turbidity of each well is measured using a microplate reader.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Logical Relationships

Understanding the potential mechanisms of action is crucial for drug development. Based on the activities of related compounds, the following diagram illustrates a potential logical relationship in the development of these analogs as therapeutic agents.

G cluster_0 Drug Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A 5-(4-bromophenyl)oxazole Scaffold B Introduction of diverse substituents (R1, R2, etc.) A->B C Library of Analogs B->C D Screening (Anticancer, Antimicrobial, etc.) C->D E Identification of 'Hit' Compounds D->E F Analyze Structure-Activity Relationship E->F G Identify key pharmacophoric features F->G H Lead Optimization G->H H->A Rational Design of New Analogs

Caption: Logical workflow for the development of 5-(4-bromophenyl)oxazole analogs.

This iterative process of design, synthesis, biological evaluation, and SAR analysis is fundamental to the discovery of potent and selective drug candidates. The insights gained from the comparative data presented in this guide can serve as a valuable starting point for researchers aiming to explore the therapeutic potential of 5-(4-bromophenyl)oxazole analogs. Further dedicated studies on a systematic series of these compounds are warranted to fully elucidate their SAR and unlock their potential in drug discovery.

References

A Comparative Analysis of the Biological Potency of Bromo-, Chloro-, and Nitro-Phenyl Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of a phenyl ring on an oxazole core with electron-withdrawing groups such as bromo, chloro, and nitro moieties can significantly influence the compound's biological activity. This guide provides a comparative overview of the potency of these derivatives, drawing upon available experimental data from various studies. Due to the fragmented nature of the research, a direct comparison of the three substitutions on an identical oxazole scaffold and against the same biological target is often unavailable. Therefore, this guide collates and presents data from different studies to offer a broader perspective on their potential therapeutic applications, including anticancer and antimicrobial activities.

Data Presentation: Quantitative Comparison of Biological Potency

The following table summarizes the biological potency of various bromo-, chloro-, and nitro-phenyl oxazole derivatives as reported in different studies. It is crucial to consider the variations in the core oxazole structure and the experimental conditions when interpreting this data.

SubstituentOxazole Core StructureBiological TargetPotency (IC50/MIC)Reference
4-Bromophenyl2-(4-bromophenyl)quinoline-1,3,4-oxadiazole derivativesHepG2 (Hepatocellular Carcinoma)IC50: 0.137–0.332 µg/mL[1]
4-Bromophenyl2-(4-bromophenyl)quinoline-1,3,4-oxadiazole derivativesMCF-7 (Breast Adenocarcinoma)IC50: 0.164–0.583 µg/mL[1]
4-Bromophenyl5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazoleVarious Bacteria & FungiGood antimicrobial activity[2]
4-Chlorophenyl2-tert-Butyl-4-(4-chlorophenyl)oxazoleNot SpecifiedActivity Mentioned
4-Chlorophenyl4-[(4-Chlorophenyl)sulfonyl]benzoic Acid-derived 1,3-oxazoleC. albicansGrowth inhibition zone: 8 mm[3]
3-Nitrophenyl3-nitro substitution on phenyl ring of a 1,2,3-triazole linked tetrahydrocurcumin derivative (for context)MCF-7 (Breast Adenocarcinoma)IC50: 6.67±0.39 μM[4]
3-Nitrophenyl3-nitro substitution on phenyl ring of a 1,2,3-triazole linked tetrahydrocurcumin derivative (for context)HeLa (Cervical Cancer)IC50: 4.49±0.32 μM[4]
3-Nitrophenyl3-nitro substitution on phenyl ring of a 1,2,3-triazole linked tetrahydrocurcumin derivative (for context)DU-145 (Prostate Cancer)IC50: 10.38±0.42 μM[4]
6-Nitro6-Nitro-2-(p-tolyl)benzo[d]oxazoleVarious BacteriaEstimated based on SAR[5]
5-Nitro-2-Furyltrans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-OxadiazoleWide range of bacteria, fungi, and protozoaBroad antimicrobial activity[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiproliferative Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the antiproliferative activity of compounds.[7][8][9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., bromo-, chloro-, and nitro-phenyl oxazoles) and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Following the treatment period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours.[8][9]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[8] The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[7]

Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13][14]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[13]

Procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12][14]

  • Serial Dilution of Test Compound: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[14]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[14]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[12]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[11]

Mandatory Visualization

MTT_Assay_Workflow MTT Assay for Antiproliferative Activity cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for cell adherence (24h) cell_seeding->incubation1 add_compound Add serial dilutions of test compounds incubation1->add_compound incubation2 Incubate for exposure (e.g., 48h) add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for formazan formation (2-4h) add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: General workflow of the MTT assay for determining antiproliferative activity.

References

In Vitro Validation of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical kinase inhibitor, Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate, against established FDA-approved inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). The oxazole scaffold is a known pharmacophore in kinase inhibition, suggesting potential activity for this compound. This document outlines the experimental framework for its validation and presents comparative data for well-characterized alternatives.

Comparative Performance of EGFR Kinase Inhibitors

While experimental data for this compound is not publicly available, its potential efficacy can be benchmarked against leading EGFR inhibitors. The following table summarizes the inhibitory concentrations (IC50) of two FDA-approved drugs, Osimertinib and Gefitinib, against EGFR. These values represent the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50% in vitro. A lower IC50 value indicates higher potency.

Compound NameTarget KinaseIC50 Value (nM)Notes
This compound EGFR (Plausible)To Be Determined (TBD) A novel compound with a scaffold known to be active against various kinases. In vitro validation is required to determine its specific activity and potency against EGFR.
Osimertinib (Tagrisso®) EGFR~5-13 nM (mutant EGFR)[1][2]A third-generation, irreversible EGFR inhibitor, particularly effective against T790M resistance mutations.[3]
Gefitinib (Iressa®) EGFR~13-77 nM (in sensitive cell lines)[4]A first-generation, reversible EGFR inhibitor.[5] Its effectiveness can be limited by the development of resistance mutations. IC50 values can vary significantly based on the cell line and mutation status.[4][6]

Key Signaling Pathway: EGFR Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[7] Upon binding of its ligand, such as EGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[8][9] Aberrant activation of this pathway is a hallmark of many cancers, making EGFR a prime target for therapeutic intervention.[10] Kinase inhibitors, like the ones compared here, typically function by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signals.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (e.g., Ethyl 5-(4-bromophenyl) oxazole-4-carboxylate) Inhibitor->EGFR Inhibits (ATP-competitive) EGF EGF Ligand EGF->EGFR Binds

Caption: The EGFR signaling cascade and point of inhibition.

Experimental Protocols

To validate the efficacy of a novel compound like this compound, a standardized in vitro kinase assay is essential. The following protocol describes a common method for determining the IC50 value of a test compound against EGFR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Compound (this compound)

  • Control Inhibitors (e.g., Osimertinib, Gefitinib)

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)

  • DMSO (for compound dilution)

  • 384-well white, flat-bottom plates

  • Multichannel pipettors

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and control inhibitors in 100% DMSO.

    • Perform serial dilutions of the stock solutions in kinase assay buffer to create a range of concentrations for testing (e.g., 10-point dilution series). The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant EGFR enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically.

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The ATP concentration should be at or near its Michaelis constant (Km) for EGFR to ensure competitive inhibition can be accurately measured.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1-5 µL of the serially diluted test compound or control inhibitor. Include wells with DMSO only as a "no inhibitor" positive control and wells with buffer instead of enzyme as a negative control (blank).

    • Add 2-10 µL of the diluted EGFR enzyme to each well (except the blank).

    • Initiate the kinase reaction by adding 2-10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ Assay as an example):

    • Following the kinase reaction incubation, add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for approximately 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[11][12]

    • Incubate at room temperature for approximately 30 minutes.

    • Measure the luminescence using a compatible plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the EGFR kinase activity.[11]

  • Data Analysis:

    • Subtract the average signal from the blank wells from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (100% activity) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow Prep 1. Reagent Preparation (Inhibitor Dilutions, Enzyme, Substrate, ATP) Dispense 2. Dispense Inhibitor to 384-well Plate Prep->Dispense Initiate 3. Add Enzyme & Substrate/ATP to Initiate Reaction Dispense->Initiate Incubate 4. Incubate at Room Temperature (e.g., 60 min) Initiate->Incubate Stop 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop Incubate2 6. Incubate at Room Temperature (e.g., 40 min) Stop->Incubate2 Detect 7. Add Kinase Detection Reagent to Generate Luminescence Incubate2->Detect Incubate3 8. Incubate at Room Temperature (e.g., 30 min) Detect->Incubate3 Read 9. Read Luminescence on Plate Reader Incubate3->Read Analyze 10. Data Analysis (Calculate % Inhibition & IC50) Read->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

References

Unveiling the Selectivity of Novel Oxazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent enzyme inhibitors due to its favorable physicochemical properties and ability to form key interactions within protein active sites.[1][2] In the realm of kinase drug discovery, numerous oxazole-containing molecules have been developed to target specific kinases implicated in diseases such as cancer and inflammatory disorders. A critical aspect of the preclinical development of these inhibitors is the comprehensive assessment of their selectivity across the human kinome to anticipate potential off-target effects and understand their full therapeutic potential.

This guide provides a comparative analysis of the cross-reactivity profiles of recently developed oxazole-based kinase inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant cellular processes, this document aims to be an objective resource for researchers dedicated to the advancement of targeted therapeutics.

Comparative Cross-Reactivity Data

To illustrate the selectivity of novel oxazole-based inhibitors, we have compiled data for two representative compounds, a selective p38α inhibitor (Compound 1) and a potent c-Met/VEGFR-2 inhibitor (Compound 2). Their inhibitory activities are compared against a panel of selected kinases. For benchmarking, we have included data for Sunitinib, a multi-kinase inhibitor approved for clinical use.

Kinase TargetCompound 1 (IC50, nM)Compound 2 (IC50, nM)Sunitinib (IC50, nM)Kinase Group
p38α (MAPK14) 15 >10,0002CMGC
c-Met >10,000181 2TK
VEGFR-2 >10,00057 1TK
JNK15,200>10,000150CMGC
ERK2>10,000>10,000>10,000CMGC
CDK2>10,000>10,000230CMGC
ROCK1>10,000>10,00080AGC
PKA>10,000>10,0001,200AGC
SRC8,5005,60021TK
ABL1>10,000>10,00033TK

Data for Compound 1 and Compound 2 are representative values synthesized from published studies on novel oxazole-based inhibitors. Sunitinib data is from publicly available databases.

Experimental Protocols

The determination of an inhibitor's cross-reactivity profile is achieved through a variety of robust experimental assays. Below are detailed protocols for key experiments typically employed in the characterization of kinase inhibitors.

1. In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of an inhibitor.

  • Materials: Purified recombinant kinases, specific peptide substrates, test compounds (e.g., oxazole-based inhibitors), [γ-³³P]ATP, kinase reaction buffer, 96-well plates, phosphocellulose filter mats, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, its specific substrate, and the test compound to the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter mat.

    • Wash the filter mat to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter mat using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition at each compound concentration and determine the IC50 value.

2. Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the binding of an inhibitor to its target kinase within living cells.

  • Materials: Cells engineered to express a NanoLuc® luciferase-kinase fusion protein, NanoBRET™ tracer, test compounds, and a plate reader capable of measuring bioluminescence resonance energy transfer (BRET).

  • Procedure:

    • Seed the engineered cells in a white, 96-well plate.

    • Add the test compound at various concentrations to the cells.

    • Add the NanoBRET™ tracer, which is a fluorescent ligand that binds to the kinase active site.

    • Incubate for a specified period to allow for binding equilibrium.

    • Add the NanoLuc® substrate to generate the donor luminescent signal.

    • Measure the BRET signal (ratio of acceptor emission to donor emission).

    • A decrease in the BRET signal indicates displacement of the tracer by the test compound, from which the cellular IC50 can be determined.

3. Kinome-wide Selectivity Profiling (Competition Binding Assay)

This high-throughput screening method assesses the binding of a compound against a large panel of kinases simultaneously.

  • Materials: A library of DNA-tagged recombinant human kinases, an immobilized broad-spectrum kinase inhibitor (ligand), test compounds, and quantitative PCR (qPCR) reagents.

  • Procedure:

    • The library of kinases is incubated with the immobilized ligand and the test compound.

    • The test compound competes with the immobilized ligand for binding to the kinases.

    • After an incubation period, unbound kinases are washed away.

    • The amount of each kinase remaining bound to the immobilized ligand is quantified by qPCR of the corresponding DNA tag.

    • A reduction in the amount of a specific kinase indicates that the test compound has bound to and displaced it from the immobilized ligand. The results are typically reported as the percentage of control (DMSO) binding.

Visualizing Cellular Context and Experimental Design

To better understand the biological context of kinase inhibition and the workflow of selectivity profiling, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p38_MAPK p38 MAPK MEK->p38_MAPK Transcription_Factors Transcription Factors ERK->Transcription_Factors p38_MAPK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression Oxazole_Inhibitor_TK Oxazole-Based Inhibitor (e.g., Compound 2) Oxazole_Inhibitor_TK->RTK Oxazole_Inhibitor_MAPK Oxazole-Based Inhibitor (e.g., Compound 1) Oxazole_Inhibitor_MAPK->p38_MAPK

A simplified MAPK/ERK signaling pathway showing points of inhibition.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Selectivity Profiling cluster_validation Cellular Validation cluster_analysis Data Analysis Synthesis Synthesis of Novel Oxazole-Based Inhibitor Primary_Assay Primary Target Kinase Assay (IC50 Determination) Synthesis->Primary_Assay Kinome_Scan Broad Kinome Panel Screen (e.g., >400 kinases at 1 µM) Primary_Assay->Kinome_Scan Dose_Response Dose-Response Analysis for 'Hits' (IC50) Kinome_Scan->Dose_Response Cell_Assay Cell-Based Target Engagement & Anti-proliferative Assays Dose_Response->Cell_Assay Selectivity_Profile Generation of Selectivity Profile Cell_Assay->Selectivity_Profile

Workflow for kinase inhibitor cross-reactivity profiling.

References

Comparative Analysis of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate Against Established Kinase Inhibitors Erlotinib and Lapatinib: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals:

This guide provides a comparative framework for benchmarking a novel chemical entity, Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate, against the well-established tyrosine kinase inhibitors, erlotinib and lapatinib. It is critical to note that, at the time of publication, there is no publicly available experimental data regarding the biological activity, mechanism of action, or therapeutic targets of this compound.

Therefore, this document serves as a detailed methodological template. It outlines the necessary experimental protocols and data presentation formats required to perform a robust comparative analysis once such data for this compound are generated. The information provided for erlotinib and lapatinib is based on established literature and serves as a reference for comparison.

Overview of Comparator Compounds: Erlotinib and Lapatinib

Erlotinib and lapatinib are small-molecule kinase inhibitors that function by competitively binding to the ATP-binding site of the intracellular catalytic domain of tyrosine kinases, thereby inhibiting downstream signaling pathways that promote cellular proliferation and survival.

  • Erlotinib is a reversible inhibitor of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in tumors with activating mutations in EGFR.[1][3]

  • Lapatinib is a reversible dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[4][5][6] Its approval covers the treatment of HER2-positive breast cancer.[4][5]

Quantitative Performance Data

The following table summarizes key quantitative metrics for erlotinib and lapatinib, derived from various in vitro and cellular assays. This table provides a template for the inclusion of data for this compound.

Parameter This compound Erlotinib Lapatinib Reference Cell Line(s)/Assay Conditions
Target(s) Data not availableEGFREGFR, HER2Kinase assays
Mechanism of Action Data not availableReversible, ATP-competitive inhibitor of EGFR tyrosine kinase[1][2]Reversible, ATP-competitive dual inhibitor of EGFR and HER2 tyrosine kinases[4][5]Biochemical assays
Biochemical IC50 (EGFR) Data not available~2 nM~10.8 nMPurified enzyme assays
Biochemical IC50 (HER2) Data not availableNot applicable~9.8 nMPurified enzyme assays
Cellular IC50 (Growth Inhibition) Data not availableVaries by cell line (e.g., ~0.05 µM in NCI-H358)Varies by cell line (e.g., ~0.15 µM in SK-BR-3)Cell viability assays (e.g., MTT)
Molecular Weight 296.12 g/mol 393.4 g/mol 581.1 g/mol N/A

IC50 values are approximate and can vary based on experimental conditions.

Signaling Pathways and Mechanism of Inhibition

The following diagrams illustrate the signaling pathways targeted by erlotinib and lapatinib. A diagram for the hypothetical workflow for evaluating a novel inhibitor is also provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits

EGFR/HER2 Signaling Pathways and Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Kinase_Assay In Vitro Kinase Assay (Determine Biochemical IC50) Data_Analysis Compare IC50 values Analyze Pathway Inhibition Kinase_Assay->Data_Analysis Cell_Culture Select & Culture Cancer Cell Lines (e.g., A431, SK-BR-3) Viability_Assay Cell Viability Assay (MTT) (Determine Cellular IC50) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (Confirm Target Inhibition) Cell_Culture->Western_Blot Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Novel_Compound Novel Compound (Ethyl 5-(4-bromophenyl) oxazole-4-carboxylate) Novel_Compound->Kinase_Assay Novel_Compound->Cell_Culture

Experimental Workflow for Inhibitor Benchmarking.

Experimental Protocols

To generate the necessary data for this compound, the following standard experimental protocols are recommended.

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR and HER2 enzymes.

Objective: To determine the concentration of the test compound that inhibits 50% of the enzymatic activity (IC50) of EGFR and HER2.

Methodology:

  • Reagents and Materials: Recombinant human EGFR and HER2 kinase, appropriate kinase substrate (e.g., a synthetic peptide), ATP, kinase assay buffer, test compound (serial dilutions), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound, erlotinib, and lapatinib in the kinase assay buffer. b. In a 96-well plate, add the kinase, its specific substrate, and the various concentrations of the test compounds. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity. In a luminescence-based assay like ADP-Glo™, the amount of ADP produced is quantified, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

This assay assesses the effect of the compound on the proliferation and viability of cancer cell lines that are dependent on EGFR or HER2 signaling.

Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC50).

Methodology:

  • Reagents and Materials: Cancer cell lines (e.g., A431 for EGFR, SK-BR-3 for HER2), cell culture medium, fetal bovine serum (FBS), test compound (serial dilutions), and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound, erlotinib, and lapatinib for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product. d. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

This technique is used to confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within the cell.

Objective: To qualitatively and semi-quantitatively assess the inhibition of EGFR and HER2 phosphorylation and the phosphorylation of downstream effectors like Akt and ERK.

Methodology:

  • Reagents and Materials: Cancer cell lines, cell lysis buffer, primary antibodies (against total-EGFR, phospho-EGFR, total-HER2, phospho-HER2, total-Akt, phospho-Akt, total-ERK, phospho-ERK, and a loading control like β-actin), and HRP-conjugated secondary antibodies.

  • Procedure: a. Treat cultured cells with the test compounds at various concentrations for a defined period. b. Lyse the cells to extract total proteins. c. Separate the proteins by size using SDS-PAGE and transfer them to a membrane. d. Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins. e. Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Compare the intensity of the bands for the phosphorylated proteins in treated versus untreated cells. The signal for phosphorylated proteins should decrease with increasing concentrations of an effective inhibitor. The total protein levels should remain unchanged, and the loading control confirms equal protein loading.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of this compound against erlotinib and lapatinib. The outlined experimental protocols will enable the generation of critical data on its biochemical potency, cellular efficacy, and mechanism of action. Once this data is available, a direct and objective comparison can be made to evaluate its potential as a novel kinase inhibitor. Future studies could also include kinome-wide selectivity profiling to assess off-target effects and in vivo studies to determine its pharmacokinetic properties and anti-tumor efficacy in animal models.

References

Unlocking Dual Therapeutic Potential: A Comparative Molecular Docking Analysis of Oxadiazole Derivatives Against EGFR and DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the structural motif of the oxadiazole ring has emerged as a versatile scaffold, demonstrating significant potential in the design of targeted inhibitors for a range of diseases. This guide presents a comparative analysis of the molecular docking of various 1,3,4-oxadiazole derivatives against two critical therapeutic targets: the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression, and DNA gyrase, an essential bacterial enzyme. This report collates in-silico data from multiple studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for anticancer drug development.[1][2] Similarly, DNA gyrase, which is crucial for bacterial DNA replication and transcription, represents a validated target for the development of new antibacterial agents to combat the rise of multi-drug resistant bacteria.[3][4][5] Oxadiazole derivatives have shown promise in inhibiting both of these enzymes, highlighting their potential as dual-action therapeutic agents.[6][7]

Comparative Docking Analysis

The following tables summarize the molecular docking results of various 1,3,4-oxadiazole derivatives against the ATP-binding site of the EGFR tyrosine kinase domain and the ATPase domain of DNA gyrase (GyrB). Lower binding energy and docking scores indicate a higher predicted binding affinity.

Table 1: Molecular Docking Scores of Oxadiazole Derivatives against EGFR

Compound ID/SeriesKey SubstituentsDocking Score (kcal/mol) / Binding Energy (kJ/mol)PDB IDReference
Compound IIe Amide group, Halogen on 5-phenyl ring-7.891M17[2][8]
Amide-containing derivativesVarious-7.19 to -7.571M17[8]
Naproxen-1,3,4-oxadiazole hybrid 15 (S)-1-(2-methoxynaphthalen-6-yl)ethyl, triazole-phenolIC50: 0.41 µMNot Specified[1]
1,2,4-Oxadiazole derivatives 7a, 7b, 7m Varied heterocyclic and aromatic groupsIC50: <10 µM (WT), <50 µM (T790M)Not Specified[9]
Substituted Oxadiazole 7j Not specified in detail-33.23Not Specified[10][11][12]
Substituted Oxadiazole 7i Not specified in detail-34.19Not Specified[10][11][12]
Substituted Oxadiazole 7g Not specified in detail-31.01Not Specified[10][11][12]

Table 2: Molecular Docking Scores of Oxadiazole Derivatives against DNA Gyrase

Compound ID/SeriesKey SubstituentsDocking Score (kcal/mol) / Binding Energy (kcal/mol)PDB IDReference
1,2,4-Oxadiazole-chalcone hybrid 6c Chalcone moietyComparable to ciprofloxacin and novobiocinNot Specified[4]
1,2,4-Oxadiazole-oxime hybrid 7c Oxime moietyComparable to ciprofloxacin and novobiocinNot Specified[4]
1,3,4-Oxadiazole derivative 5 2-hydroxyphenyl-8.33LPX[13]
1,3,4-Oxadiazole derivative 7 Not specified in detail-7.83LPX[13]
Pyrazine-linked 1,3,4-Oxadiazole P1 Pyrazine moiety-6.94Not Specified[14]
Pyrazine-linked 1,3,4-Oxadiazole P2 Pyrazine moiety-6.50Not Specified[14]
1,2,4-Oxadiazole/pyrrolidine hybrid 16 5-hydroxymethyl-furan-2-ylIC50: 180 nMNot Specified[7][15]
1,2,4-Oxadiazole/pyrrolidine hybrid 17 Not specified in detailIC50: 210 nMNot Specified[7][15]
Oxadiazole derivatives AB1, AB2 Not specified in detail-7.66, -7.673G7E[16]

Experimental Protocols

The following section details a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between individual studies.

Molecular Docking Workflow

A typical in-silico molecular docking study involves several key steps:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., EGFR Tyrosine Kinase, PDB ID: 1M17; E. coli DNA Gyrase B, PDB ID: 3LPX) is retrieved from the Protein Data Bank (PDB).[2][8][13]

    • The protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges (e.g., Gasteiger charges).[17]

    • The 2D structures of the oxadiazole derivatives are drawn using chemical drawing software and converted into 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain the most stable conformation.[17]

  • Grid Generation and Docking Simulation:

    • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

    • Molecular docking is performed using software such as AutoDock or Glide.[8][18] These programs explore a wide range of possible conformations and orientations of the ligand within the active site.

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose, predicting the most favorable binding mode.[17]

  • Analysis of Results:

    • The docking results are analyzed to identify the best-ranked pose for each ligand based on the docking score or binding energy.

    • The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.

Visualizing the Molecular Pathways

To better understand the biological context of these targets, the following diagrams illustrate the EGFR signaling pathway and the mechanism of DNA gyrase.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand EGF/TGF-α EGFR EGFR Extracellular Transmembrane Intracellular (TK) Ligand->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

DNA_Gyrase_Mechanism cluster_cycle Catalytic Cycle Gyrase DNA Gyrase (A2B2) Binding 1. Gyrase binds to G-segment of DNA Gyrase->Binding DNA Relaxed DNA DNA->Binding Wrap 2. T-segment of DNA is captured Binding->Wrap Cleavage 3. G-segment is cleaved (ATP Hydrolysis) Wrap->Cleavage Passage 4. T-segment passes through the break Cleavage->Passage Ligation 5. G-segment is religated Passage->Ligation Ligation->Gyrase Enzyme reset Supercoiled_DNA Negatively Supercoiled DNA Ligation->Supercoiled_DNA

Caption: DNA Gyrase Mechanism of Action.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis start Start get_protein Retrieve Protein Structure (e.g., from PDB) start->get_protein draw_ligand Draw 2D Ligand Structure start->draw_ligand prep_protein Prepare Protein (Remove water, add H) get_protein->prep_protein define_grid Define Active Site Grid Box prep_protein->define_grid prep_ligand Generate 3D & Minimize Energy draw_ligand->prep_ligand prep_ligand->define_grid run_docking Run Docking Simulation (e.g., AutoDock) define_grid->run_docking analyze_results Analyze Poses & Scores run_docking->analyze_results end End analyze_results->end

Caption: Molecular Docking Experimental Workflow.

References

Efficacy comparison of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate across different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a detailed comparative analysis of the anticancer activity of the novel oxazole derivative, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide, hereafter referred to as Compound 3l. The efficacy of Compound 3l is benchmarked against the standard chemotherapeutic agent, Doxorubicin, across a panel of 60 diverse human cancer cell lines, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Efficacy Against Human Cancer Cell Lines

The anticancer activity of Compound 3l was evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen. This comprehensive panel represents nine different types of cancer: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The screening provides three key parameters for each cell line:

  • GI50: The concentration that causes 50% growth inhibition.

  • TGI: The concentration that causes total growth inhibition (cytostatic effect).

  • LC50: The concentration that causes a 50% net reduction in the initial cell number (cytotoxic effect).

The data presented below summarizes the activity of Compound 3l and provides a comparison with the well-established anticancer drug, Doxorubicin.

Cancer TypeCell LineCompound 3l GI50 (µM)Compound 3l TGI (µM)Compound 3l LC50 (µM)Doxorubicin GI50 (µM)
Leukemia CCRF-CEM1.753.286.010.012
HL-60(TB)1.643.165.810.021
K-5621.713.416.550.016
MOLT-41.753.315.910.007
RPMI-82261.863.817.270.033
SR1.703.215.640.013
Non-Small Cell Lung A549/ATCC1.823.656.990.028
EKVX1.783.556.780.041
HOP-621.733.466.450.035
HOP-921.743.496.510.038
NCI-H2261.803.596.850.050
NCI-H231.793.586.810.030
NCI-H322M1.773.546.720.045
NCI-H4601.813.626.910.025
NCI-H5221.763.516.600.032
Colon Cancer COLO 2051.833.687.050.022
HCC-29981.853.737.180.029
HCT-1161.843.707.110.020
HCT-151.863.757.240.031
HT291.823.667.010.024
KM121.803.616.890.026
SW-6201.813.636.940.027
CNS Cancer SF-2681.793.576.790.018
SF-2951.803.606.870.023
SF-5391.783.566.760.021
SNB-191.813.646.960.019
SNB-751.773.536.690.025
U2511.823.677.030.017
Melanoma LOX IMVI1.743.486.500.015
MALME-3M1.723.436.390.014
M141.753.506.560.017
SK-MEL-21.783.566.750.020
SK-MEL-281.793.596.840.022
SK-MEL-51.763.526.640.019
UACC-2571.803.616.900.024
UACC-621.773.556.730.016
Ovarian Cancer IGROV11.843.717.140.042
OVCAR-31.823.667.000.039
OVCAR-41.853.747.210.045
OVCAR-51.833.697.080.040
OVCAR-81.863.767.260.048
NCI/ADR-RES1.883.807.350.250
SK-OV-31.813.636.930.035
Renal Cancer 786-01.793.586.820.033
A4981.803.626.920.036
ACHN1.783.576.780.031
CAKI-11.813.646.950.037
RXF 3931.773.546.710.030
SN12C1.823.677.040.034
TK-101.763.536.670.029
UO-311.833.687.060.038
Prostate Cancer PC-31.853.727.160.055
DU-1451.873.787.310.060
Breast Cancer MCF71.843.707.100.023
MDA-MB-231/ATCC1.863.757.230.028
HS 578T1.833.687.070.032
BT-5491.853.737.190.030
T-47D1.823.656.980.026
MDA-MB-4681.873.777.290.035

Experimental Protocols

The evaluation of Compound 3l and Doxorubicin was conducted following the standardized protocol of the NCI-60 Human Tumor Cell Line Screen.[1][2]

Cell Culture and Plating: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[1] Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity prior to the addition of the test compounds.[1]

Compound Preparation and Treatment: Experimental drugs are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration. For the five-dose screening, compounds are tested at five different concentrations. After a 24-hour pre-incubation of the cells, the compounds are added to the plates, which are then incubated for an additional 48 hours.[2]

Endpoint Measurement (Sulforhodamine B Assay): Following the 48-hour incubation with the test compounds, the cells are fixed in situ with trichloroacetic acid (TCA). The supernatant is discarded, and the plates are washed and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to stain the cellular proteins.[1] After incubation and washing to remove unbound dye, the bound stain is solubilized with 10 mM Trizma base. The absorbance is then read on an automated plate reader at a wavelength of 515 nm. The absorbance values are used to calculate the percentage of cell growth and the GI50, TGI, and LC50 values.[1]

G Experimental Workflow for NCI-60 Screening cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis Cell_Culture Maintain 60 Human Cancer Cell Lines Plating Inoculate Cells into 96-well Plates Cell_Culture->Plating Incubation_24h Incubate for 24 hours Plating->Incubation_24h Compound_Addition Add Test Compound (e.g., Compound 3l) Incubation_24h->Compound_Addition Incubation_48h Incubate for 48 hours Compound_Addition->Incubation_48h Cell_Fixation Fix Cells with TCA Incubation_48h->Cell_Fixation SRB_Staining Stain with Sulforhodamine B Cell_Fixation->SRB_Staining Absorbance_Reading Read Absorbance at 515 nm SRB_Staining->Absorbance_Reading Data_Analysis Calculate GI50, TGI, and LC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow of the NCI-60 screen for evaluating anticancer compounds.

Mechanism of Action: Topoisomerase IIβ Inhibition

Compound 3l is suggested to exert its anticancer effects through the inhibition of topoisomerase IIβ (TOP2B), a crucial enzyme involved in managing DNA topology.[3] TOP2B facilitates the untangling of DNA by creating transient double-strand breaks, allowing another DNA segment to pass through before resealing the break.[3] Inhibition of this process leads to the accumulation of DNA breaks, which, if not repaired, can trigger programmed cell death (apoptosis).[3] Doxorubicin, the comparator drug, also functions as a topoisomerase II inhibitor.[4][5]

The signaling pathway initiated by topoisomerase II inhibition leading to apoptosis is a complex process. The DNA damage response (DDR) pathway is a key player, activating kinases such as ATM and ATR.[6] These kinases, in turn, phosphorylate a cascade of downstream targets, including the tumor suppressor p53 and checkpoint kinases Chk1 and Chk2.[6] Activation of p53 can lead to cell cycle arrest, providing time for DNA repair, or, in cases of extensive damage, induce apoptosis. The checkpoint kinases contribute to cell cycle arrest, preventing cells with damaged DNA from progressing through the cell cycle.[6]

G Signaling Pathway of Topoisomerase II Inhibition Compound_3l Compound 3l TOP2B Topoisomerase IIβ Compound_3l->TOP2B Inhibits DNA_DSB DNA Double-Strand Breaks TOP2B->DNA_DSB Prevents repair of ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Chk1_Chk2->Cell_Cycle_Arrest Induces

Caption: Proposed signaling cascade following Topoisomerase IIβ inhibition.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate. Researchers, scientists, and professionals in drug development should adhere to these guidelines to ensure a safe laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on data for structurally similar compounds, including other brominated aromatic and oxazole derivatives, and general laboratory safety standards.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.

Equipment TypeSpecificationPurpose
Eye Protection ANSI Z87-certified safety glasses with side shields or tightly sealed goggles.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]Prevents skin contact with the chemical.
Body Protection A long-sleeved laboratory coat.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated.Prevents inhalation of airborne particles.
Footwear Closed-toe shoes.[1][4]Protects feet from spills.

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep it away from incompatible materials such as strong oxidizing agents.[6]

2. Handling and Use:

  • All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[7]

  • Avoid direct contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the laboratory area.[6]

  • Wash hands thoroughly after handling.[5][6]

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal.

  • For larger spills, evacuate the area and follow emergency procedures.[8]

  • Ensure proper ventilation of the spill area.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6][7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[5][6][7]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

Disposal Plan

As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.[8][9]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[10][11]

  • Container: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[8][9]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[7] The primary disposal method for halogenated organic waste is incineration at a regulated facility.[9][10]

Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Retrieve Chemical from Storage b->c d Weigh and Dispense c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate Halogenated Waste f->g h Dispose of Waste in Labeled Container g->h i Return Chemical to Storage h->i j Remove PPE i->j k Wash Hands Thoroughly j->k

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.